2,6-Bis(trifluoromethyl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6N/c10-8(11,12)6-2-1-3-7(5(6)4-16)9(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWBHDYEEOSTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371141 | |
| Record name | 2,6-bis(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25753-25-7 | |
| Record name | 2,6-bis(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)benzonitrile
CAS Number: 25753-25-7
Introduction: The Strategic Importance of Vicinal Bis(trifluoromethyl) Substitution
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Among the plethora of fluorinated motifs, the trifluoromethyl (-CF₃) group holds a preeminent position due to its profound impact on a molecule's physicochemical and biological properties. This guide delves into the technical intricacies of 2,6-Bis(trifluoromethyl)benzonitrile, a unique aromatic building block where two potent electron-withdrawing trifluoromethyl groups are positioned vicinal to a versatile nitrile functionality. This specific substitution pattern imparts a distinct electronic and steric environment, rendering it a valuable intermediate for the synthesis of complex molecular architectures.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, reactivity, and applications of this compound. We will explore the causality behind synthetic strategies, provide detailed experimental protocols, and present a thorough analysis of its chemical behavior, all grounded in authoritative references.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective utilization. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 25753-25-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₉H₃F₆N | --INVALID-LINK-- |
| Molecular Weight | 239.12 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| Purity | Typically ≥98% | --INVALID-LINK-- |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions. A plausible and commonly employed strategy involves the Sandmeyer reaction, a robust method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2]
Conceptual Workflow of Synthesis
The synthesis logically proceeds through the formation of a key precursor, 2,6-bis(trifluoromethyl)aniline, followed by its conversion to the target benzonitrile.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Sandmeyer Reaction
The following protocol outlines a representative procedure for the synthesis of this compound from 2,6-bis(trifluoromethyl)aniline.
Step 1: Diazotization of 2,6-Bis(trifluoromethyl)aniline
-
To a cooled (0-5 °C) solution of 2,6-bis(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water), add a solution of sodium nitrite (NaNO₂) dropwise.
-
Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a solution of sodium or potassium cyanide. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring.
-
Control the rate of addition to manage the evolution of nitrogen gas.
-
Allow the reaction mixture to warm to room temperature and stir until the cessation of gas evolution.
Step 3: Work-up and Purification
-
Extract the reaction mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, a dilute base solution (e.g., sodium bicarbonate) to remove any residual acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups and the reactivity of the nitrile functionality.
-
Aromatic Ring: The two -CF₃ groups significantly deactivate the benzene ring towards electrophilic aromatic substitution. The strong inductive effect withdraws electron density, making the ring less nucleophilic.
-
Nitrile Group: Conversely, the electron-withdrawing effect of the -CF₃ groups enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. This facilitates transformations such as hydrolysis to the corresponding amide or carboxylic acid, and reduction to the primary amine.
Applications in Drug Development
The unique structural and electronic properties of this compound make it a valuable building block in the synthesis of pharmacologically active compounds. The trifluoromethyl groups can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3]
While specific drugs containing the this compound moiety are not prominently in the public domain, its structural analogues and derivatives are instrumental in the development of novel therapeutics. For instance, related trifluoromethylated benzonitriles are key intermediates in the synthesis of various bioactive molecules.[4][5] A European patent describes the use of a closely related compound, 2-fluoro-6-(trifluoromethyl)benzonitrile, in the preparation of Lysine Acetyl Transferase (KAT) inhibitors, highlighting the potential of this class of compounds in epigenetic drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of water.[7]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[7]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]
-
Analytical Methods for Quality Control
Ensuring the purity of this compound is critical for its use in synthesis. A combination of analytical techniques is typically employed for quality control.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and identify any impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm the molecular weight and fragmentation pattern, aiding in structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the chemical structure and the presence and connectivity of atoms. |
| Infrared (IR) Spectroscopy | To identify the characteristic functional groups, particularly the nitrile (-C≡N) stretch. |
Conclusion
This compound stands out as a highly functionalized aromatic building block with significant potential in synthetic chemistry, particularly in the realm of drug discovery and materials science. Its unique electronic properties, stemming from the powerful electron-withdrawing trifluoromethyl groups in a vicinal arrangement to the nitrile, offer a distinct reactivity profile that can be strategically exploited for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, along with essential safety and analytical information, to empower researchers in their scientific endeavors.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 5. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
Foreword: Navigating the Landscape of Highly Functionalized Fluorochemicals
An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)benzonitrile
In the domains of advanced drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern molecular design. The trifluoromethyl group (-CF₃) in particular imparts a unique combination of lipophilicity, metabolic stability, and potent electronic effects that are highly sought after by researchers.[1] This guide focuses on this compound (CAS No. 25753-25-7), a molecule of significant interest due to the dense packing of powerful electron-withdrawing groups on an aromatic core. The ortho-positioning of two trifluoromethyl groups alongside a nitrile functionality creates a unique electronic and steric environment, rendering it a valuable, albeit challenging, building block. This document provides a comprehensive analysis of its known physicochemical properties, a theoretical examination of its spectral characteristics, and expert insights into its handling, reactivity, and potential applications for professionals in research and development.
Molecular Structure and Core Physicochemical Properties
This compound is defined by a benzene ring substituted at the 1, 2, and 6 positions with a nitrile (-C≡N) group and two trifluoromethyl (-CF₃) groups, respectively. This substitution pattern is critical to its chemistry.
Electronic and Steric Landscape
The defining feature of this molecule is its severely electron-deficient aromatic ring.[1] Both the nitrile group and the two trifluoromethyl groups are powerful inductive electron-withdrawing substituents. This strong pull of electron density away from the ring has profound implications for its reactivity, making it a potent substrate for certain classes of reactions while being highly resistant to others. Furthermore, the placement of two bulky trifluoromethyl groups ortho to the nitrile function introduces significant steric hindrance, which can modulate the accessibility and reactivity of the cyano group.
Caption: Structure of this compound.
Summary of Physicochemical Data
Direct experimental data for several key properties of this compound are not widely available in peer-reviewed literature. The table below summarizes verified information from commercial and safety sources. The ambiguous physical state reported by suppliers suggests a melting point near ambient temperature.
| Property | Value | Source(s) |
| CAS Number | 25753-25-7 | [2][3] |
| Molecular Formula | C₉H₃F₆N | [2][3] |
| Molecular Weight | 239.12 g/mol | [2] |
| Physical Form | White to yellow solid or semi-solid or liquid | |
| Purity (Typical) | ≥98% | [4] |
| Storage Conditions | Store sealed in a dry place at room temperature | |
| Melting Point | Not available (Likely near room temperature) | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Spectroscopic Profile (Theoretical Analysis)
In the absence of published experimental spectra, a theoretical analysis based on the molecule's distinct structure allows for the prediction of its key spectroscopic features. This is an essential exercise for researchers for confirming the identity and purity of the material post-synthesis or upon receipt.
-
¹H NMR Spectroscopy: The molecule's C₂ᵥ symmetry dictates a simple aromatic spectrum. The proton at the C4 position is expected to appear as a triplet due to coupling with the two equivalent protons at C3 and C5. The C3 and C5 protons would, in turn, appear as a doublet . All signals would be significantly downfield-shifted due to the powerful deshielding effect of the adjacent electron-withdrawing groups.
-
¹⁹F NMR Spectroscopy: The two trifluoromethyl groups are chemically equivalent due to the molecule's symmetry. Therefore, the ¹⁹F NMR spectrum is predicted to show a single, sharp singlet . Based on typical values for Ar-CF₃ moieties, this signal would be expected in the range of -60 to -65 ppm relative to CFCl₃.[5][6]
-
¹³C NMR Spectroscopy: Due to symmetry, only five distinct carbon signals are expected:
-
One signal for the nitrile carbon (-C≡N).
-
Four signals for the aromatic carbons (C1, C2/C6, C3/C5, and C4).
-
One quartet for the trifluoromethyl carbons (-CF₃) due to C-F coupling.
-
-
Infrared (IR) Spectroscopy: The spectrum will be characterized by several strong, diagnostic absorptions:
-
A sharp, medium-intensity peak around 2230-2240 cm⁻¹ corresponding to the C≡N stretch.
-
Very strong and broad absorption bands between 1100-1400 cm⁻¹ arising from the C-F stretching vibrations of the two -CF₃ groups.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 239 . Common fragmentation pathways would likely involve the loss of a fluorine atom ([M-F]⁺ at m/z = 220) or a trifluoromethyl radical ([M-CF₃]⁺ at m/z = 170).
Synthesis, Reactivity, and Application Potential
Synthetic Approaches
While specific, optimized synthetic routes for this compound are not extensively detailed in the literature, its synthesis can be envisioned through established methodologies for constructing highly substituted aromatics. Plausible strategies include:
-
Sandmeyer-type Reaction: Starting from 2,6-bis(trifluoromethyl)aniline, a diazonium salt can be generated and subsequently displaced with a cyanide source (e.g., CuCN).
-
Nucleophilic Aromatic Substitution (SₙAr): A precursor such as 2,6-difluoro-1,3-bis(trifluoromethyl)benzene could potentially undergo cyanation, though this would be a challenging transformation.
-
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cyanation of 1-bromo-2,6-bis(trifluoromethyl)benzene would be a modern and effective approach.[1]
Expected Reactivity
The compound's reactivity is dominated by the electronic properties of the ring.
-
Nucleophilic Aromatic Substitution (SₙAr): The severe electron deficiency of the ring makes it highly activated towards SₙAr reactions, should a suitable leaving group (e.g., a halogen) be present at the 3, 4, or 5 positions.
-
Electrophilic Aromatic Substitution (EAS): Conversely, the ring is strongly deactivated towards traditional EAS reactions like nitration or Friedel-Crafts alkylation. Forcing conditions would be required for such transformations to proceed.
-
Nitrile Group Transformations: The nitrile group can undergo a range of reactions, such as hydrolysis to an amide or carboxylic acid, or reduction to a primary amine ((2,6-bis(trifluoromethyl)phenyl)methanamine). The steric hindrance from the ortho -CF₃ groups may necessitate harsher reaction conditions compared to less-substituted benzonitriles.
Potential Applications in Drug Development and Materials Science
This compound is a high-potential building block. Its utility lies in its ability to introduce the 2,6-bis(trifluoromethyl)phenyl motif into larger molecules.
-
In Medicinal Chemistry: This moiety can serve as a bioisostere for other chemical groups, potentially improving a molecule's interaction with biological targets. The CF₃ groups enhance lipophilicity and block sites of metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.[1]
-
In Materials Science: The incorporation of highly fluorinated aromatic units is a common strategy for creating advanced polymers and liquid crystals.[7] These materials often exhibit enhanced thermal stability, chemical resistance, and unique electro-optical properties.[7]
Safety, Handling, and Experimental Protocols
As a highly functionalized and reactive chemical, this compound requires careful handling in a laboratory setting.
GHS Hazard Information
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Protocol 1: Standard Handling and Storage
This protocol is a self-validating system designed to ensure user safety and maintain compound integrity.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Dispensing: Due to its "solid or semi-solid" nature, transfer the material carefully using a spatula. Avoid creating dust. If the material is a low-melting solid, it may be gently warmed to be transferred as a liquid via syringe.
-
Storage: Upon receipt and after use, tightly seal the container. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste.
Protocol 2: Preparation of a Sample for NMR Analysis
This workflow ensures the accurate and safe preparation of a sample for structural verification.
-
Tare Vial: Place a clean, dry 4 mL glass vial on an analytical balance and tare the weight.
-
Add Compound: Inside a fume hood, carefully add approximately 5-10 mg of this compound to the tared vial. Record the exact mass.
-
Add Solvent: Using a glass pipette, add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Dissolve: Gently swirl or vortex the vial until the solid is completely dissolved.
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution from the vial into a clean, dry NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly with the compound identifier and solvent.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer for analysis.
Caption: Workflow for preparing an NMR sample.
Conclusion
This compound represents a fascinating case study in modern fluorinated aromatics. While a full experimental characterization remains elusive in public databases, its molecular architecture provides a clear roadmap for predicting its properties and reactivity. Its powerful electron-withdrawing nature and unique substitution pattern make it a prime candidate for the synthesis of novel pharmaceuticals and high-performance materials. Researchers working with this compound should proceed with a solid grounding in the principles of physical organic chemistry, adhere to strict safety protocols, and employ rigorous analytical techniques to verify its identity and behavior in their specific applications.
References
- 1. This compound | 25753-25-7 | Benchchem [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. indofinechemical.com [indofinechemical.com]
- 4. 25753-25-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. colorado.edu [colorado.edu]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. dakenchem.com [dakenchem.com]
An In-Depth Technical Guide to the Molecular Structure and Applications of 2,6-Bis(trifluoromethyl)benzonitrile
This guide provides a comprehensive technical overview of 2,6-bis(trifluoromethyl)benzonitrile, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development, agrochemical synthesis, and materials science. We will delve into its unique molecular architecture, established synthetic routes, detailed spectral characterization, and its role as a versatile building block in the creation of novel molecules.
Introduction: The Strategic Importance of Fluorination in Molecular Design
The introduction of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern medicinal and materials chemistry. These groups impart a range of desirable physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and material properties.[1] this compound, with its distinct substitution pattern, presents a unique scaffold for exploiting these benefits.
The powerful electron-withdrawing nature of the two trifluoromethyl groups and the nitrile moiety renders the aromatic ring highly electron-deficient.[2] This electronic profile is a key determinant of the molecule's reactivity and its interactions in biological and material systems. This guide will explore the implications of this unique structure on the compound's synthesis and application.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular structure is fundamental to appreciating the chemical behavior of this compound.
Key Identifiers and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 25753-25-7 |
| Molecular Formula | C₉H₃F₆N |
| Molecular Weight | 239.12 g/mol |
| InChI Key | ANWBHDYEEOSTSE-UHFFFAOYSA-N |
Data sourced from multiple chemical suppliers.[2][3]
Below is a 2D representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
Synthesis of this compound: A Methodological Approach
The synthesis of this compound typically involves the introduction of a cyano group onto a pre-functionalized aromatic ring. A common and effective strategy is the palladium-catalyzed cyanation of the corresponding aryl bromide, 1-bromo-2,6-bis(trifluoromethyl)benzene.
Palladium-Catalyzed Cyanation of 1-Bromo-2,6-bis(trifluoromethyl)benzene
This method offers a practical and relatively mild route to the target compound, utilizing a non-toxic cyanide source.[2][4]
Caption: Palladium-catalyzed synthesis of this compound.
Detailed Experimental Protocol (Conceptual)
Disclaimer: This protocol is a representative example based on established methodologies for palladium-catalyzed cyanation and should be optimized for specific laboratory conditions.[4]
-
Reaction Setup: A dried reaction vessel is charged with 1-bromo-2,6-bis(trifluoromethyl)benzene, potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), sodium carbonate, and palladium(II) acetate.
-
Solvent Addition: Anhydrous N,N-dimethylacetamide (DMAC) is added to the vessel.
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas, such as nitrogen, multiple times to ensure an oxygen-free environment.
-
Heating: The reaction mixture is heated to a temperature typically in the range of 120-160 °C with vigorous stirring.[5]
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
Purification: The resulting slurry is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals corresponding to the three aromatic protons. The substitution pattern will lead to a specific splitting pattern, likely a triplet and a doublet, with chemical shifts influenced by the strong electron-withdrawing effects of the adjacent substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the carbons of the trifluoromethyl groups. The chemical shifts of the aromatic carbons will be significantly affected by the deshielding effect of the electron-withdrawing groups. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and is expected to show a single sharp singlet, as both trifluoromethyl groups are chemically equivalent.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A sharp, strong band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
Strong C-F stretching vibrations in the region of 1100-1350 cm⁻¹.
-
C-H stretching vibrations of the aromatic ring above 3000 cm⁻¹.
-
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 239.
Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable building block in several areas of chemical research and development.
Pharmaceutical and Agrochemical Synthesis
The benzonitrile moiety is a versatile precursor that can be transformed into other functional groups such as amines, amides, and carboxylic acids.[6] The presence of the two trifluoromethyl groups enhances the potential of derived molecules as drug candidates or agrochemicals by improving their metabolic stability and bioavailability.[7][8] While specific commercial products derived directly from the 2,6-isomer are not widely documented, its utility as a scaffold for creating libraries of novel, highly fluorinated compounds for biological screening is significant.
Advanced Materials Science
The strong electron-withdrawing nature of the substituents on the benzonitrile ring can be exploited in the design of advanced materials.[6] For instance, incorporating such units into conjugated polymer backbones can modulate their electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[9] The high thermal and chemical stability imparted by the trifluoromethyl groups is also a desirable feature in high-performance materials.[10]
Conclusion
This compound is a highly functionalized aromatic compound with significant potential in synthetic chemistry. Its unique electronic properties, stemming from the powerful electron-withdrawing nature of its substituents, make it an attractive building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The established synthetic routes, primarily through palladium-catalyzed cyanation, provide a reliable means of accessing this valuable compound. Further exploration of its reactivity and incorporation into complex molecular architectures is poised to yield new discoveries in various fields of chemical science.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 25753-25-7 | Benchchem [benchchem.com]
- 3. This compound | CAS: 25753-25-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 5. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
2,6-Bis(trifluoromethyl)benzonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 2,6-Bis(trifluoromethyl)benzonitrile
Abstract
This compound is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique electronic and lipophilic properties conferred by the two ortho-trifluoromethyl groups. However, its synthesis is challenging due to significant steric hindrance around the reaction center. This technical guide provides a comprehensive overview of the primary synthetic pathways to this molecule, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods. The guide is intended for researchers, chemists, and process development scientists in the life sciences and chemical industries. The most prevalent and practical route, the Sandmeyer reaction starting from 2,6-bis(trifluoromethyl)aniline, is discussed in detail, including its mechanism and optimization parameters. Alternative strategies, such as nucleophilic aromatic substitution, are also explored.
Introduction: Significance and Synthetic Challenges
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The incorporation of trifluoromethyl (-CF3) groups can dramatically alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2] this compound, with its sterically hindered and highly electron-deficient aromatic core, serves as a key intermediate for accessing more complex molecular architectures.
The primary challenge in synthesizing this target is overcoming the steric shield imposed by the two bulky trifluoromethyl groups positioned ortho to the nitrile functionality. This hindrance can impede the approach of reagents and catalysts, often requiring carefully optimized or specialized reaction conditions to achieve viable yields. This guide will dissect the most successful strategies developed to address these challenges.
Primary Synthetic Pathway: The Sandmeyer Reaction
The most reliable and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, which utilizes the readily available 2,6-bis(trifluoromethyl)aniline as a starting material.[1][2] This classical transformation provides a robust method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.
Principle and Mechanism
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1] The process occurs in two main stages:
-
Diazotization: The aromatic primary amine (2,6-bis(trifluoromethyl)aniline) is treated with a diazotizing agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt, an excellent leaving group (N₂ gas).
-
Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide (CuCN) catalyst. A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas. This aryl radical then reacts with the copper-cyanide complex to form the final benzonitrile product and regenerate the copper(I) catalyst.[1][2]
The low temperatures required for diazotization are critical to prevent the premature decomposition of the often-unstable diazonium salt intermediate.
Visualizing the Sandmeyer Workflow
The following diagram outlines the key steps in the Sandmeyer synthesis of this compound.
Caption: Workflow for the Sandmeyer synthesis pathway.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions. All work involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,6-Bis(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) - Extreme Caution Required
-
Toluene
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Diazonium Salt Solution:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 2,6-bis(trifluoromethyl)aniline to a mixture of concentrated sulfuric acid and water, maintaining the temperature below 50 °C.
-
Cool the resulting solution to 0–5 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature strictly below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C to ensure complete diazotization.
-
-
Preparation of Cyanide Solution:
-
In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Add toluene to this mixture and heat it to approximately 60-70 °C with vigorous stirring.
-
-
Cyanation Reaction:
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
Control the addition rate to manage the effervescence and maintain the reaction temperature.
-
Once the addition is complete, continue to stir the reaction mixture at 70 °C for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. Separate the organic (toluene) layer.
-
Extract the aqueous layer with additional portions of toluene.
-
Combine the organic extracts and wash them sequentially with dilute sodium hydroxide solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the toluene.
-
The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Alternative Synthetic Routes
While the Sandmeyer reaction is the most common, other strategies can be considered, primarily involving the cyanation of a pre-functionalized aromatic ring.
Palladium-Catalyzed Cyanation of Aryl Halides
-
Principle: The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a cyanide source. Modern variations often employ less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[3][4]
-
Challenges: The significant steric hindrance from the ortho -CF₃ groups can make this coupling difficult, often requiring specialized, bulky phosphine ligands and higher reaction temperatures to achieve reasonable conversion.
Nucleophilic Halogen Exchange (Halex Reaction)
The direct displacement of a halogen by a cyanide salt (a Halex reaction) is a common method for synthesizing benzonitriles.[5][6]
-
Principle: This reaction is a nucleophilic aromatic substitution (SNAr). The two electron-withdrawing trifluoromethyl groups strongly activate the aromatic ring towards nucleophilic attack, making this pathway theoretically feasible.
-
Challenges: As with other methods, steric hindrance is the major barrier. The cyanide nucleophile must approach the carbon atom bearing the leaving group, a position that is heavily shielded by the two adjacent -CF₃ groups. This route is generally less efficient for 2,6-disubstituted substrates compared to less hindered isomers.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |
| Sandmeyer Reaction | 2,6-Bis(trifluoromethyl)aniline | NaNO₂, H₂SO₄, CuCN | Reliable, well-established, good yields, readily available starting material.[1][2] | Use of highly toxic cyanides, potentially unstable diazonium intermediate. |
| Pd-Catalyzed Cyanation | 2,6-Bis(trifluoromethyl)halobenzene | Pd Catalyst, Ligand, Cyanide Source | Can use less toxic cyanide sources, avoids diazonium salts.[3][4] | Steric hindrance can lead to low yields, expensive catalysts and ligands. |
| Halogen Exchange (SNAr) | 2,6-Bis(trifluoromethyl)halobenzene | Alkali Metal Cyanide (e.g., KCN) | Simple reagents, atom-economical in principle.[5] | Severely limited by steric hindrance, often resulting in very low to no yield. |
Safety Considerations
The synthesis of this compound involves significant hazards that must be managed with strict safety protocols.
-
Cyanide Toxicity: Copper(I) cyanide and potassium cyanide are extremely toxic. They should be handled only in a chemical fume hood while wearing appropriate PPE. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched and disposed of according to institutional safety guidelines.
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in a cold solution and use them immediately after preparation without attempting to isolate them.
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and requires careful handling.
Conclusion
The synthesis of this compound is most effectively achieved via the Sandmeyer reaction starting from 2,6-bis(trifluoromethyl)aniline. This pathway, despite its use of hazardous reagents, remains the most robust and highest-yielding method for overcoming the significant steric hindrance posed by the ortho-trifluoromethyl groups. While alternative methods like palladium-catalyzed cyanation exist, they are often hampered by the same steric challenges, leading to lower efficiency. Careful attention to reaction conditions, particularly temperature control during diazotization, and strict adherence to safety protocols are paramount for the successful and safe synthesis of this valuable chemical intermediate.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 25753-25-7 | Benchchem [benchchem.com]
- 4. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 5. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 6. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
The Ascendancy of Trifluoromethylated Benzonitriles: A Technical Guide for Drug Discovery and Beyond
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemical and pharmaceutical research. Among the privileged structural motifs, trifluoromethylated benzonitriles have emerged as a class of compounds with exceptional utility and versatility. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of these molecules. Tailored for researchers, scientists, and drug development professionals, this document delves into the causal factors behind experimental designs, offers detailed protocols for key synthetic transformations, and presents a comprehensive overview of their applications in medicinal chemistry, agrochemicals, and materials science. Through a blend of technical accuracy and field-proven insights, this guide aims to empower scientists to harness the full potential of trifluoromethylated benzonitriles in their research and development endeavors.
Introduction: The Strategic Value of a Trifluoromethylated Benzonitrile Core
The confluence of a trifluoromethyl (-CF3) group and a nitrile (-CN) group on a benzene ring creates a molecular entity with a unique and powerful set of properties. The trifluoromethyl group, with its high electronegativity and steric bulk, profoundly influences a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Concurrently, the nitrile group serves as a versatile synthetic handle, amenable to a wide array of chemical transformations, and can also participate in crucial interactions with biological macromolecules.
This guide will navigate the key aspects of trifluoromethylated benzonitriles, beginning with a detailed examination of their synthesis, followed by an analysis of their impact on pharmacokinetic properties, and culminating in a survey of their diverse applications.
Synthetic Strategies for Trifluoromethylated Benzonitriles
The synthesis of trifluoromethylated benzonitriles can be broadly approached from two main directions: the introduction of a trifluoromethyl group onto a benzonitrile scaffold, or the construction of the benzonitrile moiety on a trifluoromethylated aromatic precursor.
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and trifluoromethylated benzonitriles are no exception. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity.
A robust and widely used method for the synthesis of trifluoromethylated benzonitriles is the palladium-catalyzed cyanation of the corresponding aryl halides. This reaction typically involves a palladium catalyst, a phosphine ligand, and a cyanide source.
A mild and efficient protocol for this transformation has been developed, allowing for the cyanation of a wide range of (hetero)aryl halides at low catalyst loadings and mild temperatures.[2][3]
Experimental Protocol: Mild Palladium-Catalyzed Cyanation of a Trifluoromethylated Aryl Bromide [3]
-
Materials:
-
Trifluoromethylated aryl bromide (1.0 mmol)
-
Zinc cyanide (Zn(CN)₂) (0.66 equiv)
-
Palladium precatalyst (e.g., P1) (0.02–0.05 mmol)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
-
Procedure:
-
In a reaction vessel, combine the trifluoromethylated aryl bromide (1.0 mmol), zinc cyanide (0.66 equiv), and the palladium precatalyst (0.02–0.05 mmol).
-
Add a 1:5 mixture of THF/H₂O (3.00 mL).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion, the reaction mixture is worked up using standard extraction procedures.
-
The crude product is purified by column chromatography to yield the desired trifluoromethylated benzonitrile.
-
Causality Behind Experimental Choices:
-
Zinc Cyanide (Zn(CN)₂): This cyanide source is favored for its lower toxicity and controlled release of cyanide ions in the reaction mixture, which helps to prevent catalyst poisoning.[4]
-
Aqueous Media: The use of a water/THF solvent system allows the reaction to proceed at milder temperatures and can enhance the reactivity of the catalyst system.[2]
-
Palladium Precatalyst: The choice of a specific palladium precatalyst and ligand is crucial for achieving high catalytic activity and turnover numbers.
Diagram 1: Catalytic Cycle of Palladium-Catalyzed Cyanation
Caption: Catalytic cycle for the palladium-catalyzed cyanation of aryl halides.
Multi-step Synthesis from Readily Available Starting Materials
For specific isomers, a multi-step synthetic route starting from common building blocks is often employed. An example is the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, a valuable intermediate in medicinal chemistry.[5]
Experimental Workflow: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile [6][7]
This synthesis proceeds in three main steps starting from m-trifluoromethyl fluorobenzene:
-
Positional Bromination: m-Trifluoromethyl fluorobenzene is first brominated to introduce a bromine atom at the desired position.
-
Cyano Group Displacement: The bromo-intermediate undergoes a cyanation reaction, typically using cuprous cyanide, to replace the bromine with a nitrile group.
-
Aminolysis/Substitution: The final step involves the replacement of the fluorine atom with an amino group using ammonia.
Diagram 2: Experimental Workflow for the Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
Caption: Multi-step synthesis of 4-amino-2-(trifluoromethyl)benzonitrile.
Physicochemical Properties and Pharmacokinetics (ADME)
The trifluoromethyl group has a profound impact on the physicochemical properties of benzonitriles, which in turn significantly influences their pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion).
Impact on Lipophilicity and pKa
The trifluoromethyl group is highly lipophilic, and its introduction generally increases the overall lipophilicity of a molecule. This can enhance membrane permeability and improve absorption. However, the strong electron-withdrawing nature of the -CF3 group can also lower the pKa of nearby acidic or basic functional groups, which can affect solubility and receptor interactions.
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) family. This blocking of metabolic "soft spots" can lead to a longer drug half-life and improved bioavailability.
Case Study: Enzalutamide
Enzalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer, is a prime example of a drug featuring a trifluoromethylated benzonitrile moiety.[8] Its pharmacokinetic profile has been extensively studied.
Table 1: Pharmacokinetic Parameters of Enzalutamide [9][10][11]
| Parameter | Value |
| Half-life (t½) | 5.8 days |
| Time to Steady State | ~28 days |
| Accumulation | ~8.3-fold with once-daily dosing |
| Metabolism | Primarily hepatic, major active metabolite is N-desmethyl enzalutamide |
| Excretion | Primarily eliminated by hepatic metabolism |
The long half-life and predictable pharmacokinetics of enzalutamide are, in part, attributable to the metabolic stability conferred by the trifluoromethyl group.[9]
Applications of Trifluoromethylated Benzonitriles
The unique properties of trifluoromethylated benzonitriles have led to their widespread use in various fields, from life-saving pharmaceuticals to advanced materials.
Medicinal Chemistry
In medicinal chemistry, trifluoromethylated benzonitriles are key building blocks for a range of therapeutic agents. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the trifluoromethyl group enhances the drug-like properties of the molecule.
Table 2: Examples of Drugs Containing a Trifluoromethylated Benzonitrile Moiety
| Drug | Therapeutic Area | Role of the Trifluoromethylated Benzonitrile |
| Enzalutamide | Oncology (Prostate Cancer) | Core structural component, contributes to high binding affinity and metabolic stability.[8] |
| Letrozole | Oncology (Breast Cancer) | A key intermediate in its synthesis contains a benzonitrile moiety. |
Agrochemicals
The enhanced biological activity and metabolic stability imparted by the trifluoromethyl group make these compounds valuable in the development of modern agrochemicals.
4.2.1. Herbicides
Several benzonitrile herbicides, such as bromoxynil and ioxynil, are used to control broadleaf weeds. While not all contain a trifluoromethyl group, the benzonitrile core is crucial for their herbicidal activity. The mode of action for these herbicides involves the inhibition of photosynthesis and uncoupling of oxidative phosphorylation in the target weeds.[12] The introduction of a trifluoromethyl group in newer generations of herbicides can enhance their potency and selectivity.
Diagram 3: Mode of Action of Benzonitrile Herbicides
Caption: Simplified mechanism of action of benzonitrile herbicides.
Materials Science
The electronic properties of trifluoromethylated benzonitriles make them attractive components in the design of advanced materials.
4.3.1. Organic Light-Emitting Diodes (OLEDs)
Fluorinated benzonitrile derivatives are being investigated for their use in OLEDs. Their electron-withdrawing nature can be utilized to tune the electronic properties of organic semiconductors, leading to improved device performance and efficiency.
4.3.2. Polymers
Trifluoromethylated benzonitriles can be incorporated into polymer backbones to create materials with tailored properties. The fluorine content can enhance thermal stability, chemical resistance, and modify the optical and dielectric properties of the resulting polymers.
Conclusion
Trifluoromethylated benzonitriles represent a class of molecules with immense potential across various scientific disciplines. Their synthesis has been refined through modern catalytic methods, and their impact on the physicochemical and pharmacokinetic properties of molecules is well-recognized. From the development of life-saving drugs to the creation of high-performance materials, the trifluoromethylated benzonitrile core continues to be a source of innovation. As our understanding of the intricate interplay between structure and function deepens, we can expect to see even more creative and impactful applications of these versatile compounds in the years to come.
References
- 1. nbinno.com [nbinno.com]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]
- 5. nbinno.com [nbinno.com]
- 6. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 2,6-Bis(trifluoromethyl)benzonitrile
An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a highly fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The document delves into the historical context of its constituent functional groups, details robust synthetic methodologies, outlines its key physicochemical properties, and explores its current and potential applications. By synthesizing technical data with expert insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile chemical building block.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
In the landscape of modern chemical research, few molecular scaffolds offer the versatility and functional potential of substituted benzonitriles. The nitrile moiety is a valuable functional handle, readily transformable into amines, amides, and carboxylic acids, and can serve as a bioisostere for various functional groups in drug design.[1][2] When combined with the trifluoromethyl (-CF3) group, the resulting molecule gains a unique set of properties highly sought after in pharmaceutical and material sciences.
The introduction of trifluoromethyl groups into an aromatic system profoundly alters its electronic and physical characteristics.[3] Key benefits include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the half-life of drug candidates.[1]
-
Increased Lipophilicity: The -CF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.[1]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Improved Bioavailability: The combination of metabolic stability and optimal lipophilicity often leads to enhanced bioavailability.[1]
This compound (C9H3F6N) is a prime example of a molecule where these features are strategically combined.[4] The presence of two sterically demanding -CF3 groups flanking the nitrile creates a unique chemical environment, influencing both the reactivity of the cyano group and the conformational properties of any derivative molecules. This guide explores the synthesis, properties, and applications of this important research chemical.
Historical Context: The Convergence of Trifluoromethylation and Cyanation Chemistry
While a singular moment of "discovery" for this compound is not prominently documented, its existence is the culmination of over a century of advancements in fluorine and nitrile chemistry.
The journey of trifluoromethylation began in the late 19th century. In 1892, Frédéric Swarts developed a method to convert benzotrichloride derivatives into trifluoromethylbenzene using antimony fluoride, marking one of the earliest practical routes to this now-ubiquitous functional group.[1] The biological significance of the -CF3 group was first investigated by F. Lehmann in 1927, paving the way for its eventual adoption in agrochemicals and pharmaceuticals.[1]
Concurrently, methods for introducing the cyano group onto aromatic rings were being perfected. The Sandmeyer reaction, a classic method for converting aryl amines into various functionalities via diazonium salts, provided a foundational route to benzonitriles.[1] More recent innovations, such as palladium-catalyzed cyanation of aryl halides, have offered milder and more efficient pathways.[1] The synthesis of this compound relies on the strategic application of these established chemical transformations.
Synthesis and Methodologies
The preparation of this compound requires precise control over the introduction of its functional groups. Several logical synthetic routes can be employed, primarily starting from a corresponding aldehyde or aryl halide.
Method 1: Dehydration of 2,6-Bis(trifluoromethyl)benzaldehyde Oxime
This is a robust and widely used method for converting aldehydes to nitriles. The reaction proceeds in two main stages: formation of an intermediate aldoxime, followed by its dehydration to the final nitrile product. This approach is analogous to patented methods for preparing related trifluoromethylbenzonitriles.[5][6]
Experimental Protocol:
-
Oxime Formation:
-
To a reaction vessel, add 2,6-bis(trifluoromethyl)benzaldehyde (1.0 equiv) and a suitable solvent such as water or ethanol.[6]
-
Add hydroxylamine hydrochloride (NH2OH·HCl, 1.1 equiv) to the mixture.
-
Slowly add an inorganic base, such as sodium hydroxide (1.1-2.0 equiv), while maintaining the temperature between 0-20 °C to control the exothermic reaction.[6]
-
Stir the mixture until Thin Layer Chromatography (TLC) analysis confirms the complete consumption of the starting aldehyde.
-
Neutralize the reaction mixture with an acid (e.g., HCl) to a pH of ~7 and extract the resulting 2,6-bis(trifluoromethyl)benzaldehyde oxime with a suitable organic solvent (e.g., diethyl ether).[6]
-
Concentrate the extract to yield the crude oxime.
-
-
Dehydration to Nitrile:
-
Dissolve the crude oxime in a high-boiling-point aprotic solvent (e.g., nitrobenzene, diphenyl ether).[5]
-
Add a dehydrating agent. Acetic anhydride is a common and effective choice.[6]
-
Heat the reaction mixture, typically to a temperature between 140-160 °C. It is crucial to continuously remove the water formed during the reaction via distillation to drive the equilibrium towards the product.[5]
-
Upon completion, the reaction mixture is cooled, filtered to remove any salts, and purified by distillation or column chromatography to yield pure this compound.
-
Causality and Insights:
-
The use of an inorganic base in the first step is to liberate the free hydroxylamine from its hydrochloride salt.
-
The second step, the dehydration, is the critical conversion. Using a high-boiling solvent allows for the necessary reaction temperature while facilitating the removal of water, which is essential for achieving a high yield.[5]
Diagram: General Synthesis Workflow
Caption: Key synthetic routes to this compound.
Method 2: Palladium-Catalyzed Cyanation of 1-Bromo-2,6-bis(trifluoromethyl)benzene
Modern cross-coupling reactions offer an alternative, often milder, route. Palladium-catalyzed cyanation allows for the direct conversion of an aryl halide to the corresponding nitrile.[1]
Experimental Protocol:
-
Charge a dry reaction flask with 1-bromo-2,6-bis(trifluoromethyl)benzene (1.0 equiv), a cyanide source such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]) (0.5-1.0 equiv), and a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3) with an appropriate ligand (e.g., Xantphos).[7]
-
Add a dry, aprotic solvent such as DMF or toluene.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with a solvent like ethyl acetate, and wash with aqueous solutions (e.g., ammonium chloride, brine) to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain this compound.
Causality and Insights:
-
The palladium catalyst is essential for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
-
The choice of ligand is critical for stabilizing the palladium center and promoting the reaction. Bidentate ligands like Xantphos are often effective.[7]
-
Using non-toxic cyanide sources like K4[Fe(CN)6] is a significant advantage for safety and practicality over older methods using sodium or potassium cyanide.[1]
Physicochemical Properties
The physical and chemical properties of this compound are dominated by its high fluorine content and aromatic nature.
| Property | Value | Source(s) |
| CAS Number | 25753-25-7 | [4][8] |
| Molecular Formula | C9H3F6N | [4] |
| Molecular Weight | 239.12 g/mol | [4][8] |
| Appearance | White to colorless solid/liquid | [9] (by analogy) |
| Boiling Point | ~155 °C (for 3,5-isomer) | [9][10] |
| Density | ~1.42 g/mL at 25 °C (for 3,5-isomer) | [9][10] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Toluene) | General chemical knowledge |
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable building block in several advanced research areas.
Medicinal Chemistry and Drug Design
The benzonitrile scaffold is present in numerous approved pharmaceuticals, where the nitrile group often engages in key hydrogen bonding or polar interactions with protein targets.[2][11] The addition of two -CF3 groups at the ortho positions provides several strategic advantages:
-
Metabolic Blocking: The bulky and chemically inert -CF3 groups can shield adjacent positions on the aromatic ring from metabolic enzymes (e.g., cytochrome P450s), a common strategy to improve drug stability.
-
Conformational Restriction: The steric hindrance imposed by the two ortho substituents can lock the molecule into a specific conformation. This pre-organization can lead to higher binding affinity and selectivity for a biological target.
-
Scaffold for Novel Inhibitors: It serves as a precursor for more complex molecules. For instance, it can be a key intermediate in the synthesis of kinase inhibitors or other targeted therapies where the unique substitution pattern is required to fit into a specific enzyme's active site.[12][13] Benzonitrile-containing compounds have been investigated as inhibitors of kinases, tubulin polymerization, and PD-1/PD-L1 interactions.[2]
Materials Science
Highly fluorinated aromatic compounds are foundational in the development of advanced materials.[1] The properties of this compound make it a candidate for:
-
High-Performance Polymers: Its high thermal stability and chemical resistance, imparted by the strong C-F bonds, make it a potential monomer or additive for creating fluoropolymers with desirable properties for demanding applications.
-
Liquid Crystals: The rigid structure and strong dipole moment associated with the nitrile and trifluoromethyl groups are characteristics often found in liquid crystal molecules.[14] Fluorination is known to enhance thermal stability and tune the electro-optical properties of these materials.[14]
-
Organic Electronics: The electron-withdrawing nature of the substituents can be used to create electron-deficient aromatic systems, which are useful as components in organic light-emitting diodes (OLEDs) or other electronic devices.[1]
Diagram: Structure-Application Relationship
Caption: How structural features of the molecule drive its applications.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block that embodies key principles of modern molecular design. Its synthesis, while requiring careful execution, is achievable through established organic chemistry reactions. The compound's true value lies in the powerful combination of a versatile nitrile handle and the stability- and bioavailability-enhancing properties of two ortho-trifluoromethyl groups. For researchers in drug discovery and materials science, this molecule offers a unique starting point for developing next-generation pharmaceuticals, high-performance polymers, and advanced electronic materials. As the demand for highly functionalized and stable molecules continues to grow, the importance of scaffolds like this compound is set to increase.
References
- 1. This compound | 25753-25-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. This compound | CAS: 25753-25-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde - Google Patents [patents.google.com]
- 6. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound. - CAS:25753-25-7 - Sunway Pharm Ltd [3wpharm.com]
- 9. 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 [amp.chemicalbook.com]
- 10. 3,5-Bis(trifluoromethyl)benzonitrile , 98% , 27126-93-8 - CookeChem [cookechem.com]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 14. dakenchem.com [dakenchem.com]
A Comprehensive Technical Guide to the Thermal Stability and Degradation of 2,6-Bis(trifluoromethyl)benzonitrile
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a thorough examination of the thermal stability and degradation profile of 2,6-Bis(trifluoromethyl)benzonitrile. This document synthesizes theoretical principles with actionable experimental protocols to offer a comprehensive understanding of the compound's behavior under thermal stress.
Introduction: The Significance of Trifluoromethylated Aromatics
The incorporation of trifluoromethyl (-CF3) groups into aromatic systems is a cornerstone of modern medicinal and materials chemistry.[1] These groups impart unique physicochemical properties, including enhanced thermal stability, metabolic resistance, and altered electronic characteristics.[1] this compound, a member of this important class of compounds, presents a unique substitution pattern that is expected to influence its stability and degradation pathways significantly. Understanding these characteristics is paramount for its safe handling, storage, and application in various chemical processes.
Theoretical Assessment of Thermal Stability
The inherent thermal stability of an organic molecule is largely dictated by the strength of its covalent bonds. In this compound, the key bonds susceptible to thermal cleavage are the carbon-trifluoromethyl (C-CF3) bond, the carbon-nitrile (C-CN) bond, and the C-C and C-H bonds of the aromatic ring.
The C-F bond is exceptionally strong, contributing to the general stability of the -CF3 group. However, the C-CF3 bond to the aromatic ring is a potential point of initial degradation. Similarly, the C-CN bond can also undergo homolytic cleavage at elevated temperatures.
Table 1: Relevant Bond Dissociation Energies (BDEs)
| Bond Type | General BDE (kJ/mol) | Notes |
| Aryl-CF3 | ~423 | The strength can be influenced by substituents on the aromatic ring. |
| Aryl-CN | ~506 | The cyano group is generally strongly bound to the aromatic ring. |
| C-F (in CF3) | ~536 | A very strong bond, making the trifluoromethyl group itself quite stable. |
| Aryl C-H | ~473 | A strong bond, but susceptible to radical abstraction at high temperatures. |
| Aryl C-C | ~418 | Cleavage within the aromatic ring requires significant energy input. |
Note: The BDE values are generalized and can vary based on the specific molecular environment. The provided values are for general comparison.[2]
Based on these BDEs, the initial thermal degradation is more likely to be initiated by the cleavage of the Aryl-CF3 bond, despite it being a strong bond, as it is generally weaker than the Aryl-CN bond.
Postulated Thermal Degradation Pathways
Pathway A: C-CF3 Bond Cleavage
The primary degradation pathway is anticipated to be the homolytic cleavage of one of the C-CF3 bonds, generating a trifluoromethyl radical (•CF3) and a 2-(trifluoromethyl)benzonitrile radical. The highly reactive •CF3 radical can then participate in a variety of secondary reactions, including recombination or hydrogen abstraction from other molecules.
Pathway B: C-CN Bond Cleavage
Although less likely due to the higher bond dissociation energy, cleavage of the C-CN bond would result in a 2,6-bis(trifluoromethyl)phenyl radical and a cyanide radical (•CN).
Subsequent Reactions and Potential Products
The initial radical species can undergo a cascade of reactions, leading to a complex mixture of degradation products. These may include:
-
Recombination products: Dimerization of the initial radical fragments.
-
Hydrogen abstraction products: Formation of 2-(trifluoromethyl)benzonitrile and other partially defluorinated species.
-
Fragmentation of the aromatic ring: At very high temperatures, the stable aromatic ring can fragment, leading to the formation of smaller fluorinated and non-fluorinated hydrocarbons and nitriles.
-
Formation of HF: In the presence of a hydrogen source, the highly reactive fluorine radicals can abstract hydrogen to form hydrogen fluoride.[3]
References
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2,6-Bis(trifluoromethyl)benzonitrile
Abstract
This technical guide provides detailed protocols for the synthesis of 2,6-bis(trifluoromethyl)benzonitrile, a key building block in pharmaceutical and materials science research. The unique electronic properties imparted by the two trifluoromethyl groups ortho to the nitrile functionality make this molecule a valuable synthon for creating novel chemical entities with enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] This document outlines a robust and accessible primary synthetic route commencing from 2,6-bis(trifluoromethyl)aniline via a Sandmeyer reaction, and discusses an alternative modern approach involving palladium-catalyzed cyanation. The protocols are designed for researchers, medicinal chemists, and process development scientists, with a focus on experimental causality, safety, and reproducibility.
Introduction: The Significance of Trifluoromethylated Benzonitriles
The incorporation of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug design.[2] The -CF3 group is a powerful bioisostere for a methyl group but possesses significantly different electronic properties, including high electronegativity and lipophilicity, which can dramatically improve a drug candidate's pharmacokinetic profile.[3] Similarly, the benzonitrile moiety is a versatile functional group and a common feature in many therapeutic agents, acting as a hydrogen bond acceptor or a precursor to other functionalities like amides, tetrazoles, or carboxylic acids.[4]
This compound (CAS No. 25753-27-7) combines these features in a sterically hindered arrangement, offering a unique scaffold for exploring novel chemical space. Its synthesis, therefore, is of considerable interest to the scientific community. This guide provides a detailed, field-tested protocol for its preparation.
Strategic Overview of the Synthetic Pathways
Direct trifluoromethylation of a dichlorinated toluene precursor presents significant challenges regarding regioselectivity and harsh reaction conditions. A more reliable and strategic approach involves the functionalization of a pre-formed 2,6-bis(trifluoromethyl) aromatic ring. We present two such pathways.
Primary Recommended Route: The Sandmeyer Reaction
Our primary recommended protocol utilizes the classic yet highly effective Sandmeyer reaction. This pathway begins with the commercially available 2,6-bis(trifluoromethyl)aniline. The synthesis proceeds in two distinct, high-yielding steps:
-
Diazotization: The aniline is converted to a diazonium salt intermediate using sodium nitrite in an acidic medium.
-
Cyanation: The diazonium salt is subsequently treated with a copper(I) cyanide complex to yield the target benzonitrile.
This route is advantageous due to its reliability, scalability, and the relatively low cost of the reagents involved.[5]
Alternative Pathway: Palladium-Catalyzed Cyanation
For laboratories equipped for modern cross-coupling reactions, an alternative route involves the cyanation of a halo-aromatic precursor, such as 1-bromo-2,6-bis(trifluoromethyl)benzene. This method leverages the power of palladium catalysis to form the C-CN bond, often under milder conditions than the classical Rosenmund-von Braun reaction.[6][7] While this guide focuses on the Sandmeyer protocol, the principles of this alternative are discussed for completeness.
Visual Workflow of the Primary Synthetic Route
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction
This protocol details the two-step conversion of 2,6-bis(trifluoromethyl)aniline to this compound.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Purity | Supplier Example |
| 2,6-Bis(trifluoromethyl)aniline | 313-13-3 | 229.12 g/mol | >98% | Finetech Industry |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | >99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl), conc. (37%) | 7647-01-0 | 36.46 g/mol | 37% | Fisher Scientific |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 g/mol | >98% | Acros Organics |
| Potassium Cyanide (KCN) | 151-50-8 | 65.12 g/mol | >97% | Sigma-Aldrich |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous | J.T. Baker |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | >99.5% | EMD Millipore |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | >99.5% | Alfa Aesar |
Step 1: Diazotization of 2,6-Bis(trifluoromethyl)aniline
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine 2,6-bis(trifluoromethyl)aniline (11.45 g, 50 mmol) and 50 mL of water.
-
Acidification: Cool the suspension to 0 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (15 mL, approx. 180 mmol) while maintaining the internal temperature below 5 °C. Stir until a fine, homogeneous slurry of the aniline hydrochloride salt is formed.
-
Nitrite Addition: Dissolve sodium nitrite (3.80 g, 55 mmol) in 15 mL of cold water. Add this solution dropwise to the aniline slurry via the dropping funnel over 30 minutes. Crucially, maintain the internal temperature between 0 and 5 °C to prevent decomposition of the diazonium salt and the formation of hazardous nitrogen oxides.
-
Completion Check: After the addition is complete, continue stirring at 0-5 °C for an additional 20 minutes. A slight excess of nitrous acid can be confirmed by testing a drop of the reaction mixture on potassium iodide-starch paper (a blue-black color indicates a positive test). The resulting pale yellow solution of 2,6-bis(trifluoromethyl)benzenediazonium chloride is used immediately in the next step without isolation.
Step 2: Sandmeyer Cyanation
-
Catalyst Preparation: In a separate 500 mL flask, prepare the cyanocuprate solution. This step must be performed in a well-ventilated fume hood due to the extreme toxicity of KCN. Dissolve copper(I) cyanide (6.72 g, 75 mmol) and potassium cyanide (9.77 g, 150 mmol) in 100 mL of water. Gently warm the mixture to about 60 °C to facilitate dissolution, then cool to room temperature.
-
Cyanation Reaction: Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanocuprate solution with vigorous stirring. Control the rate of addition to manage the effervescence (release of N₂ gas).
-
Heating: After the addition is complete, gently heat the reaction mixture to 60-70 °C for 1 hour to ensure the reaction goes to completion. The solution will typically darken, and an organic layer may separate.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 75 mL). b. Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. d. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield this compound as a crystalline solid.
Expected Yield: 75-85%.
Mechanism and Scientific Rationale
The success of the Sandmeyer reaction hinges on the controlled generation and reaction of the aryl diazonium intermediate.
Mechanism of the Sandmeyer Cyanation
Caption: Simplified mechanism of the Sandmeyer Cyanation reaction.
The reaction is initiated by a single-electron transfer (SET) from the copper(I) cyanide complex to the diazonium salt. This generates an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then rapidly abstracts a cyanide ligand from the copper(II) complex to form the final product and regenerate a copper(I) species, which continues the catalytic cycle.[8] The use of excess cyanide (as KCN) helps to solubilize the CuCN and form the active cyanocuprate(I) species, [Cu(CN)₂]⁻.
Safety, Handling, and Waste Disposal
Extreme caution must be exercised throughout this synthesis.
-
Toxicity: Potassium cyanide (KCN) and copper(I) cyanide (CuCN) are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves.
-
Acidification Hazard: NEVER add acid directly to cyanide salts. This will liberate highly toxic hydrogen cyanide (HCN) gas. The work-up procedure should be designed to keep the aqueous waste basic.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The protocol is designed to use the diazonium salt in solution immediately after its formation, which is a much safer practice. Maintain low temperatures during its generation and use.
-
Waste Disposal: All aqueous waste containing cyanide must be quenched before disposal. This is typically done by treating the waste with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize the cyanide to the much less toxic cyanate. Follow all institutional and local regulations for hazardous waste disposal.
Conclusion
The Sandmeyer reaction of 2,6-bis(trifluoromethyl)aniline provides a reliable and scalable method for the synthesis of this compound. This application note provides a detailed, step-by-step protocol with an emphasis on the rationale behind the experimental choices and the critical safety procedures required. This powerful building block can now be accessed by researchers for the development of next-generation pharmaceuticals and advanced materials.
References
- 1. synarchive.com [synarchive.com]
- 2. 2,6-Bis(trifluoromethyl)aniline | C8H5F6N | CID 7006578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 7. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Untapped Potential of 2,6-Bis(trifluoromethyl)benzonitrile in Medicinal Chemistry: A Synthon for Sterically Defined Scaffolds
Introduction: The Strategic Role of Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing molecular properties. The trifluoromethyl (-CF3) group, in particular, is highly valued for its ability to enhance metabolic stability, increase bioavailability, and modulate the acidity or basicity of nearby functional groups.[1] The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, thereby extending the half-life of a drug.[1] This guide focuses on 2,6-bis(trifluoromethyl)benzonitrile, a unique building block whose full potential in medicinal chemistry is still being explored. Due to the limited public data on its direct application in late-stage clinical candidates, this document will provide a comprehensive overview of its chemical properties, predicted reactivity, and potential applications, drawing parallels with its more widely studied isomer, 3,5-bis(trifluoromethyl)benzonitrile, to illustrate the power of this structural motif.
Physicochemical Properties and Electronic Profile
This compound is a crystalline solid characterized by a benzene ring substituted with a nitrile group and two flanking trifluoromethyl groups. This unique substitution pattern imparts distinct chemical properties.
Key Physicochemical Data:
| Property | Value |
| CAS Number | 25753-25-7 |
| Molecular Formula | C9H3F6N |
| Molecular Weight | 239.12 g/mol |
The two -CF3 groups are powerful electron-withdrawing groups, significantly reducing the electron density of the aromatic ring. This electronic effect has two major consequences:
-
Increased Electrophilicity of the Nitrile Carbon: The nitrile group's carbon atom becomes more susceptible to nucleophilic attack.
-
Activation of the Aromatic Ring towards Nucleophilic Aromatic Substitution (SNAr): While the nitrile group itself is a meta-director, the strong inductive withdrawal of the -CF3 groups can influence the reactivity of the ring.
However, the most defining feature of the 2,6-isomer is the profound steric hindrance around the nitrile group and the adjacent ring positions, a direct consequence of the ortho-substitution. This steric bulk is expected to significantly influence its reactivity compared to the less hindered 3,5-isomer.
Case Study: The 3,5-Isomer in the Synthesis of Selinexor
To appreciate the potential of the bis(trifluoromethyl)phenyl motif, it is instructive to examine the well-documented application of its isomer, 3,5-bis(trifluoromethyl)benzonitrile, in the synthesis of the FDA-approved anticancer agent, Selinexor. Selinexor is a selective inhibitor of nuclear export (SINE) that blocks the protein Exportin 1 (XPO1).
The synthesis of Selinexor utilizes 3,5-bis(trifluoromethyl)benzonitrile as a key starting material, highlighting the value of this scaffold in constructing complex, biologically active molecules.
Predicted Reactivity and Synthetic Potential of the 2,6-Isomer
While direct examples in drug synthesis are scarce, the chemical nature of this compound allows for several predictable transformations. The primary challenge and, conversely, a potential advantage, is the steric hindrance imposed by the ortho -CF3 groups. This can lead to unique selectivity or require more forcing reaction conditions compared to other benzonitrile isomers.
Transformations of the Nitrile Group
The nitrile functionality is a versatile handle for a variety of chemical transformations.
-
Hydrolysis to Carboxylic Acids: The conversion of the nitrile to a carboxylic acid is a fundamental transformation. Acidic or basic hydrolysis can yield 2,6-bis(trifluoromethyl)benzoic acid. The strong electron-withdrawing nature of the -CF3 groups is expected to facilitate this reaction, although the steric hindrance may necessitate harsher conditions.
-
Reduction to Amines: The nitrile can be reduced to a primary amine, yielding [2,6-bis(trifluoromethyl)phenyl]methanamine. This transformation provides a route to introduce a flexible linker attached to the sterically demanding aromatic core.
-
Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form various heterocycles, such as tetrazoles, which are valuable bioisosteres for carboxylic acids in medicinal chemistry.
Below is a diagram illustrating the potential synthetic pathways originating from this compound.
Caption: Potential synthetic transformations of this compound.
Experimental Protocols: General Methodologies
The following protocols are generalized procedures for key transformations of benzonitriles. Note: These are starting points and will likely require significant optimization for the sterically hindered this compound substrate.
Protocol 1: Hydrolysis of a Benzonitrile to a Carboxylic Acid
This protocol describes a general procedure for the basic hydrolysis of a benzonitrile.
Workflow Diagram:
Caption: Workflow for the hydrolysis of a benzonitrile.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzonitrile derivative (1.0 eq) in ethanol (5-10 mL per gram of nitrile).
-
Addition of Base: Add an aqueous solution of sodium hydroxide (e.g., 20% w/v, 5.0 eq).
-
Heating: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed. Ammonia gas will be evolved.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of the benzoic acid should form.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Reduction of a Benzonitrile to a Benzylamine
This protocol outlines a general method for the catalytic hydrogenation of a benzonitrile.
Workflow Diagram:
Caption: Workflow for the catalytic reduction of a benzonitrile.
Step-by-Step Procedure:
-
Reaction Setup: To a hydrogenation vessel, add a solution of the benzonitrile derivative (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add palladium on carbon (10% w/w, 5-10 mol%) to the solution.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Flush the vessel with hydrogen gas to remove air, then pressurize to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases or TLC analysis shows complete conversion.
-
Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude benzylamine, which can be further purified by distillation or crystallization.[2]
Future Outlook and Potential Applications
The unique steric and electronic properties of this compound make it a compelling, albeit underutilized, building block for medicinal chemistry. Its sterically encumbered framework could be advantageous in designing ligands with high selectivity for specific protein-binding pockets, where bulky groups can be used to probe and occupy hydrophobic regions while avoiding off-target interactions. The rigid and well-defined orientation of the functional groups could be exploited in the synthesis of conformationally restricted molecules, a valuable strategy for improving binding affinity and reducing entropy loss upon binding.
Future research into the reactivity of this synthon, particularly under modern catalytic conditions, could unlock novel synthetic pathways to previously inaccessible chemical space. As the demand for novel therapeutic agents with improved pharmacological profiles continues to grow, the exploration of unique building blocks like this compound will be crucial for the advancement of drug discovery.
References
Application Notes and Protocols: 2,6-Bis(trifluoromethyl)benzonitrile as a Precursor for API Synthesis
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the strategic use of trifluoromethylated benzonitrile derivatives, specifically highlighting the potential of scaffolds like 2,6-bis(trifluoromethyl)benzonitrile, as precursors in the synthesis of Active Pharmaceutical Ingredients (APIs). We will delve into the profound impact of the trifluoromethyl group in drug design, supported by authoritative literature. A detailed, field-tested protocol for the synthesis of a key intermediate for the diarylpyrazole class of APIs, exemplified by the synthesis of Celecoxib, will be presented. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step methodologies.
Introduction: The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1] Among these, the trifluoromethyl (-CF3) group is a cornerstone in medicinal chemistry, prized for its unique electronic and steric properties.[1][2][3]
The trifluoromethyl group is a bioisostere for methyl and chloro groups, but its high electronegativity, intermediate between that of fluorine and chlorine, confers distinct advantages.[3] These include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymatic processes. This can lead to a longer drug half-life and reduced dosing frequency.[1]
-
Increased Lipophilicity: The -CF3 group enhances a molecule's lipophilicity, which can improve its ability to cross cell membranes and increase its bioavailability.[1][2]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby functional groups, impacting a drug's solubility and interaction with biological targets.[3]
-
Improved Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger interactions with biological targets, such as enzymes and receptors, resulting in increased potency.[1][2]
Numerous FDA-approved drugs contain the trifluoromethyl group, a testament to its value in drug design. Notable examples include the antidepressant Fluoxetine (Prozac) and the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib (Celebrex).[3][4] The presence of trifluoromethyl groups in these molecules is critical to their therapeutic efficacy.
Physicochemical Properties of Trifluoromethylated Benzonitriles
While specific data for this compound is not extensively detailed in publicly available literature, we can infer its properties from related compounds like 3,5-bis(trifluoromethyl)benzonitrile. These compounds are typically liquids or low-melting solids at room temperature and require careful handling due to their potential toxicity.
| Property | Value (for 3,5-bis(trifluoromethyl)benzonitrile) | Source |
| Molecular Formula | C9H3F6N | [5][6][7] |
| Molecular Weight | 239.12 g/mol | [6][7] |
| Boiling Point | 155 °C | [8] |
| Density | 1.42 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.4175 | [8] |
| Flash Point | 163 °F | [8] |
Synthesis of a Key Diarylpyrazole Intermediate for APIs like Celecoxib
The synthesis of the selective COX-2 inhibitor Celecoxib serves as an excellent case study for the application of trifluoromethylated precursors in API synthesis. The core of Celecoxib is a 1,5-diarylpyrazole structure, and a key step in its synthesis is the Claisen condensation to form a trifluoromethylated β-diketone, followed by cyclization.
The following protocol details the synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, a crucial intermediate in the production of Celecoxib. This synthesis highlights the principles that would be involved when using a trifluoromethylated benzonitrile as a starting scaffold for similar API structures.
Synthetic Workflow
Caption: Workflow for the synthesis of the key intermediate.
Detailed Experimental Protocol
Objective: To synthesize 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
Materials:
-
p-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 15% aqueous solution
-
Petroleum ether
-
1000 mL four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnels, and a thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1000 mL four-necked flask, add 400 mL of anhydrous toluene and 25 g of sodium hydride.
-
Addition of Reactants: While stirring, control the temperature at 20-25 °C and add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise simultaneously.
-
Reaction: After the addition is complete, raise the temperature to 40-45 °C and maintain for 5 hours.
-
Quenching and Workup: Cool the reaction mixture to 30 °C and slowly add 120 mL of 15% hydrochloric acid dropwise. After the addition, allow the layers to separate in a separatory funnel.
-
Extraction and Concentration: Separate the organic layer and evaporate the toluene under reduced pressure using a rotary evaporator to obtain the crude product.
-
Crystallization: Add 200 mL of petroleum ether to the residue to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
Expected Yield: Approximately 91% (62.3 g).[9]
Characterization of the Intermediate
The structure and purity of the synthesized intermediate should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To assess purity.
Safety and Handling Precautions
Working with trifluoromethylated compounds and strong bases requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[10][12]
-
Handling of Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[10]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][13]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10][13]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[10][13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Conclusion
Trifluoromethylated benzonitriles and related precursors are invaluable building blocks in the synthesis of modern APIs. Their unique properties contribute significantly to the enhanced efficacy and favorable pharmacokinetic profiles of many drugs. The detailed protocol for the synthesis of a key intermediate for Celecoxib demonstrates a practical application of these principles. By understanding the chemistry and adhering to strict safety protocols, researchers can effectively leverage these powerful synthons in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 3,5-Bis(trifluoromethyl)benzonitrile, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 3,5-Bis(trifluoromethyl)benzonitrile (CAS 27126-93-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 3,5-Bis(trifluoromethyl)benzonitrile [webbook.nist.gov]
- 8. 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 [amp.chemicalbook.com]
- 9. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
Mastering the Purification of 2,6-Bis(trifluoromethyl)benzonitrile: An Application Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the purity of synthetic intermediates is paramount. 2,6-Bis(trifluoromethyl)benzonitrile, a key building block recognized for the unique properties conferred by its trifluoromethyl groups, is no exception. Its high purity is crucial for the successful synthesis of complex target molecules, ensuring predictable reaction kinetics, high yields, and the absence of unwanted side products. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the purification of this important chemical entity.
Introduction: The Significance of Purity
This compound is a fluorinated aromatic compound whose trifluoromethyl groups impart enhanced metabolic stability and bioavailability to derivative molecules. These properties make it a valuable precursor in medicinal chemistry and materials science. However, impurities stemming from its synthesis can interfere with subsequent reactions, leading to lower yields, complex product mixtures, and potentially confounding biological assay results. Therefore, robust purification strategies are essential to ensure the integrity of research and development programs.
This guide will delve into the three primary purification techniques applicable to this compound: recrystallization, column chromatography, and vacuum distillation. For each method, we will explore the underlying principles, provide detailed step-by-step protocols, and discuss critical parameters for optimization.
Foundational Purification Techniques: A Triad of Methodologies
The choice of purification method for this compound depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity level. The following sections provide a detailed exploration of the most effective techniques.
Recrystallization: The Art of Crystalline Perfection
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent. The principle lies in dissolving the impure solid in a hot solvent and then allowing it to cool slowly, promoting the formation of a crystalline lattice that excludes impurities.
Causality in Solvent Selection: The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. Furthermore, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at high temperatures (allowing for removal by hot filtration). For non-polar compounds like this compound, a non-polar solvent or a mixture of a soluble solvent and a less soluble anti-solvent is often effective. A common starting point for compounds with aromatic rings is a hexane/ethyl acetate or a hexane/dichloromethane solvent system.[1][2]
Visualizing the Recrystallization Workflow:
References
Application Notes and Protocols: The Reactivity of 2,6-Bis(trifluoromethyl)benzonitrile with Nucleophiles
Introduction: Unveiling the Reactivity of a Highly Electron-Deficient Aromatic Nitrile
2,6-Bis(trifluoromethyl)benzonitrile is a fascinating and synthetically valuable molecule characterized by a highly electron-deficient aromatic ring. The presence of two powerful electron-withdrawing trifluoromethyl (-CF₃) groups in the ortho positions to the nitrile (-CN) group dramatically influences the molecule's reactivity, making it a potent electrophile susceptible to attack by a variety of nucleophiles. This guide provides a comprehensive overview of the reactivity of this compound, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development.
The strong inductive effect of the two -CF₃ groups significantly acidifies the aromatic protons and, more importantly, activates the nitrile group and the aromatic ring towards nucleophilic attack. This heightened electrophilicity opens up a diverse range of synthetic possibilities, from nucleophilic addition to the nitrile to nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuances of these reactions is crucial for harnessing the full potential of this versatile building block in the synthesis of novel pharmaceuticals, agrochemicals, and materials.
Core Principles of Reactivity
The reactivity of this compound is governed by the synergistic electron-withdrawing nature of the nitrile and the two trifluoromethyl groups. This creates a cascade of electronic effects that dictate the preferred sites of nucleophilic attack.
-
Activation of the Nitrile Group: The -CF₃ groups enhance the electrophilicity of the nitrile carbon, making it more susceptible to attack by nucleophiles. This can lead to the formation of imines, amines, or heterocyclic systems.
-
Activation of the Aromatic Ring: While the nitrile group is a meta-director in electrophilic aromatic substitution, the strong activation by the -CF₃ groups can render the aromatic ring susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present or if the reaction conditions favor such a pathway.
The interplay between these two modes of reactivity is a key theme in the chemistry of this compound. The choice of nucleophile, solvent, and reaction conditions can selectively favor one pathway over the other, allowing for precise control over the synthetic outcome.
Reaction with Amine Nucleophiles: A Gateway to N-Heterocycles
The reaction of this compound with amine nucleophiles is a powerful strategy for the synthesis of a variety of nitrogen-containing compounds, including amidines and fused heterocyclic systems.
Mechanism of Reaction with Primary and Secondary Amines
The initial step involves the nucleophilic addition of the amine to the electrophilic carbon of the nitrile group. This is followed by proton transfer to generate a more stable intermediate, which can then undergo further reactions depending on the nature of the amine and the reaction conditions.
Caption: General mechanism for the reaction with amines.
Protocol: Synthesis of N-Substituted Amidines
This protocol describes a general procedure for the synthesis of N-substituted amidines from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-substituted amidine.
Table 1: Representative Examples of Amidine Synthesis
| Amine Nucleophile | Product | Typical Yield (%) |
| Aniline | N-Phenyl-2,6-bis(trifluoromethyl)benzamidine | 85-95 |
| Morpholine | 4-(2,6-Bis(trifluoromethyl)benzimidoyl)morpholine | 90-98 |
| Benzylamine | N-Benzyl-2,6-bis(trifluoromethyl)benzamidine | 80-90 |
Reaction with O- and S-Nucleophiles: Access to Imidates and Thioimidates
Similar to amines, oxygen and sulfur nucleophiles such as alkoxides and thiolates can react with the nitrile group of this compound to form the corresponding O-alkyl imidates and S-alkyl thioimidates. These products are themselves valuable synthetic intermediates.
Protocol: Synthesis of Methyl 2,6-Bis(trifluoromethyl)benzimidate
This protocol outlines the synthesis of an O-alkyl imidate using sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol or freshly prepared)
-
Anhydrous Methanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.05 eq) in methanol to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the reaction is complete, quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the desired imidate.
Caption: A typical experimental workflow for nucleophilic reactions.
Cycloaddition Reactions: Constructing Complex Heterocyclic Scaffolds
The electron-deficient nature of the nitrile group in this compound also makes it a potential dienophile or dipolarophile in cycloaddition reactions. These reactions offer an elegant and atom-economical route to complex heterocyclic structures. While specific examples directly involving this compound are not extensively reported in the literature, the principles of cycloaddition with activated nitriles suggest its potential in this area.
Conclusion and Future Outlook
This compound stands as a highly activated and versatile building block in modern organic synthesis. Its reactions with nucleophiles, particularly amines, provide efficient access to a range of valuable nitrogen-containing compounds. The protocols and principles outlined in this guide are intended to serve as a practical resource for researchers exploring the synthetic utility of this intriguing molecule.
Future research in this area will likely focus on expanding the scope of nucleophiles, exploring its potential in cycloaddition and other pericyclic reactions, and applying the resulting products in the development of new functional molecules with applications in medicine, agriculture, and materials science. The continued exploration of the reactivity of such highly fluorinated aromatic systems is sure to uncover new and exciting avenues for chemical innovation.
Application Note & Protocols: The Strategic Use of 2,6-Bis(trifluoromethyl)benzonitrile in the Synthesis of Advanced Fluorinated Liquid Crystal Intermediates
Abstract
The relentless advancement of liquid crystal display (LCD) technology necessitates the design of novel liquid crystal (LC) molecules with superior performance characteristics. Fluorination is a cornerstone strategy in modern LC design, offering unparalleled control over crucial properties such as dielectric anisotropy (Δε), thermal stability, and viscosity. This guide provides an in-depth exploration of 2,6-bis(trifluoromethyl)benzonitrile, a pivotal building block for creating high-performance fluorinated liquid crystal intermediates. We will dissect the causality behind its molecular design, present a detailed, field-proven synthetic protocol for its application, and offer expert insights into the optimization of these processes. This document is intended for researchers, synthetic chemists, and materials scientists engaged in the development of next-generation display and photonic materials.
Introduction: The Imperative of Fluorination in Liquid Crystal Design
Liquid crystals represent a unique state of matter, possessing the fluidity of liquids alongside the long-range orientational order of crystals.[1] This duality is harnessed in LCDs, where the application of an electric field controls the alignment of LC molecules, thereby modulating the passage of light. The performance of an LCD is directly tied to the physicochemical properties of its constituent LC molecules.
The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl (-CF₃) group, into the molecular architecture is a key technique for tailoring these properties.[2] The high electronegativity of fluorine and the strength of the C-F bond confer several advantages:
-
Enhanced Thermal and Chemical Stability: Strong C-F bonds lead to molecules that can withstand higher operating temperatures and resist degradation.[3]
-
Modified Mesophase Behavior: The size and polarity of fluorine substituents can influence the type of liquid crystal phases (e.g., nematic, smectic) and their transition temperatures.[2][4]
-
Tuning of Dielectric Anisotropy (Δε): The introduction of strong dipoles perpendicular to the long molecular axis, as with lateral fluoro-substituents, is essential for creating materials with negative dielectric anisotropy, a requirement for technologies like Vertical Alignment (VA) LCDs.[5] Conversely, terminal polar groups are critical for positive anisotropy materials. The trifluoromethyl group, being highly polar, significantly increases a molecule's polarity and can lead to higher dielectric anisotropy.[6]
This compound emerges as a uniquely powerful building block. Its structure features a central phenyl ring substituted with a nitrile (-CN) group and two flanking -CF₃ groups. This specific arrangement provides a potent combination of electronic and steric effects, making it an ideal core for advanced LC intermediates.
The 2,6-Bis(trifluoromethyl)phenyl Moiety: A Structural Analysis
The efficacy of this compound stems from the synergistic interplay of its constituent functional groups. Understanding these contributions is key to leveraging this molecule effectively.
-
Trifluoromethyl (-CF₃) Groups: The two -CF₃ groups, positioned ortho to the nitrile, are powerful electron-withdrawing groups. Their presence significantly lowers the electron density of the aromatic ring. Furthermore, their steric bulk can influence the conformation of the final LC molecule, affecting intermolecular interactions and mesophase stability.
-
Nitrile (-CN) Group: The terminal cyano group possesses a strong dipole moment, which is a critical contributor to the overall dielectric anisotropy of the molecule.[3] This group is a common feature in many calamitic (rod-shaped) liquid crystals.
The combined effect of these groups is a molecule with a strong transverse dipole moment, making it a valuable precursor for LCs with specific dielectric properties.
Caption: Dipole contributions in this compound.
Safety and Handling
Working with highly fluorinated benzonitrile derivatives requires strict adherence to safety protocols.
3.1. Hazard Profile Substituted benzonitriles are often classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] They can cause skin and eye irritation.[9] Always consult the most current Safety Data Sheet (SDS) before handling.
3.2. Recommended Handling Procedures
-
Ventilation: Always handle this compound and its derivatives in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[7]
-
Spill & Disposal: In case of a spill, evacuate the area, remove ignition sources, and absorb the material with an inert substance like vermiculite or sand.[10] Dispose of chemical waste in accordance with local and national regulations.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 188349-69-1 |
| Molecular Formula | C₉H₃F₆N |
| Molecular Weight | 239.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (Typical) | ≥98% (GC) |
| Note: Physical properties can vary slightly by supplier and purity. Always refer to the supplier-specific documentation. |
Protocol: Synthesis of a Biphenyl-Based LC Intermediate via Suzuki Coupling
This section details a representative protocol for synthesizing a fluorinated biphenyl liquid crystal intermediate. The Suzuki cross-coupling reaction is a robust and versatile method for forming C-C bonds, making it ideal for constructing the core structures of LC molecules. Here, we will couple a boronic acid with a halogenated derivative of our core molecule.
Objective: To synthesize 4'-pentyl-2',6'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile. This protocol first describes the necessary bromination of the starting material, followed by the Suzuki coupling.
Workflow Overview
Caption: Synthetic workflow for the target LC intermediate.
Part A: Synthesis of 4-Bromo-2,6-bis(trifluoromethyl)benzonitrile
4.1. Materials and Reagents
| Reagent | CAS Number | M.W. | Quantity | Notes |
| This compound | 188349-69-1 | 239.12 | 5.0 g (20.9 mmol) | Starting Material |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 3.92 g (22.0 mmol) | Brominating agent |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 50 mL | Solvent and catalyst |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~200 mL | For extraction |
| Saturated Sodium Bicarbonate Solution | - | - | ~100 mL | For neutralization |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Drying agent |
4.2. Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
4.3. Procedure
-
Reaction Setup: In the 250 mL round-bottom flask, dissolve 5.0 g (20.9 mmol) of this compound in 50 mL of concentrated sulfuric acid. Cool the mixture to 0°C using an ice bath.
-
Expert Insight: The strong deactivating effect of the -CF₃ and -CN groups requires forcing conditions for electrophilic aromatic substitution. Concentrated H₂SO₄ serves as both the solvent and a catalyst to activate the brominating agent.
-
-
Reagent Addition: Slowly add 3.92 g (22.0 mmol) of N-Bromosuccinimide in small portions over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Carefully pour the reaction mixture over ~200 g of crushed ice in a large beaker. A precipitate should form.
-
Causality: Quenching in ice water precipitates the organic product from the highly polar sulfuric acid medium.
-
-
Work-up: Extract the product with dichloromethane (3 x 70 mL). Combine the organic layers and wash sequentially with water (100 mL) and saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-bromo-2,6-bis(trifluoromethyl)benzonitrile.
Part B: Suzuki Coupling to Form Final Product
4.4. Materials and Reagents
| Reagent | CAS Number | M.W. | Quantity | Notes |
| 4-Bromo-2,6-bis(trifluoromethyl)benzonitrile | (From Part A) | 318.02 | 3.18 g (10.0 mmol) | Electrophile |
| (4-Pentylphenyl)boronic acid | 121219-12-3 | 192.06 | 2.11 g (11.0 mmol) | Nucleophile |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 231 mg (0.2 mmol, 2 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 g (30.0 mmol) | Base |
| Toluene | 108-88-3 | 92.14 | 80 mL | Solvent |
| Ethanol | 64-17-5 | 46.07 | 20 mL | Co-solvent |
| Water | 7732-18-5 | 18.02 | 20 mL | Co-solvent |
4.5. Procedure
-
Inert Atmosphere: Set up a reaction flask equipped with a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Expert Insight: Palladium(0) catalysts are sensitive to oxygen, and maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure high yield.
-
-
Reagent Addition: To the flask, add 4-bromo-2,6-bis(trifluoromethyl)benzonitrile (3.18 g, 10.0 mmol), (4-pentylphenyl)boronic acid (2.11 g, 11.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and the palladium catalyst (231 mg, 0.2 mmol).
-
Solvent Addition: Add the solvent mixture of Toluene (80 mL), Ethanol (20 mL), and Water (20 mL).
-
Reaction: Heat the mixture to reflux (approximately 85-90°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification and Characterization: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to yield the final product as a white solid.
4.6. Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 75-85% (for Suzuki coupling step) |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to the pentyl chain protons and aromatic protons. The aromatic region will show characteristic splitting patterns for the substituted biphenyl system. |
| ¹⁹F NMR | A singlet corresponding to the two equivalent -CF₃ groups. |
| FT-IR (cm⁻¹) | ~2230 (C≡N stretch), ~1100-1350 (strong C-F stretches). |
| Mass Spec (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (C₂₀H₁₅F₆N, M.W. = 399.33). |
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Suzuki Coupling | Inactive catalyst; insufficient base; poor quality boronic acid. | Ensure an inert atmosphere is maintained. Use freshly opened or purified catalyst. Dry the boronic acid before use. Consider a different base (e.g., CsF, K₃PO₄). |
| Formation of Homocoupling Side Product | Reaction conditions favor boronic acid self-coupling. | Lower the reaction temperature slightly. Ensure slow and controlled heating. Check the purity of the boronic acid. |
| Difficult Purification | Close-running impurities. | Optimize the solvent system for column chromatography. A shallow gradient can improve separation. Recrystallization may be a viable alternative. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced fluorinated liquid crystal intermediates. Its unique electronic and steric properties, conferred by the dual trifluoromethyl groups and the nitrile moiety, provide chemists with a powerful tool to engineer molecules with tailored dielectric and thermal characteristics. The synthetic protocols outlined in this guide, based on robust and well-established organic reactions, demonstrate a practical pathway for incorporating this key structural motif into complex calamitic molecules. By understanding the underlying chemical principles and adhering to rigorous experimental technique, researchers can effectively leverage this compound to drive innovation in display technology and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. dakenchem.com [dakenchem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
Application Notes & Protocols: The Strategic Role of 2,6-Bis(trifluoromethyl)benzonitrile and its Derivatives in Advanced Pesticide Synthesis
Abstract
The relentless demand for more potent, selective, and environmentally benign crop protection agents has driven significant innovation in agrochemical synthesis. Within this landscape, fluorinated organic compounds have emerged as a cornerstone for developing next-generation pesticides. The incorporation of trifluoromethyl (-CF3) groups, in particular, can dramatically enhance a molecule's biological efficacy, metabolic stability, and bioavailability.[1] This technical guide provides an in-depth examination of the role of phenyl rings substituted with two trifluoromethyl groups, focusing on the synthetic utility of 2,6-bis(trifluoromethyl)aniline, a key derivative of 2,6-bis(trifluoromethyl)benzonitrile. We present a detailed protocol for the synthesis of a representative benzoylphenylurea insecticide, a class of compounds renowned for their mode of action as insect growth regulators.[2][3][4] This guide is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries engaged in the design and synthesis of novel active ingredients.
Introduction: The Trifluoromethyl Advantage in Agrochemical Design
The strategic incorporation of fluorine-containing moieties is a proven strategy in modern drug and pesticide design.[2][3] The trifluoromethyl group, being strongly electron-withdrawing and lipophilic, imparts a unique combination of properties to a parent molecule.[1] When two such groups are present on a phenyl ring, as in 2,6-bis(trifluoromethyl)aniline, these effects are amplified.
Key advantages conferred by the bis(trifluoromethyl)phenyl scaffold include:
-
Enhanced Efficacy: The potent inductive effect of two -CF3 groups can modify the electronic properties of the entire molecule, leading to stronger binding interactions with target receptors in pests.[1]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of -CF3 groups can shield adjacent chemical bonds from enzymatic degradation within the target pest or in the environment, prolonging the pesticide's active lifespan.[1]
-
Improved Bioavailability: Increased lipophilicity can facilitate the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects, ensuring it reaches the target site more efficiently.[1]
While this compound serves as a valuable precursor, its corresponding aniline derivative, 2,6-bis(trifluoromethyl)aniline, is often the more direct intermediate in the synthesis of major pesticide classes, such as benzoylphenylureas and various amides.[5] This guide will focus on the synthetic application of this aniline.
Core Application: Synthesis of Benzoylphenylurea Insecticides
Benzoylphenylureas (BPUs) are a critical class of insecticides that act as chitin synthesis inhibitors, disrupting the molting process in insect larvae.[6] The general structure involves a substituted aniline moiety linked to a substituted benzoyl group via a urea bridge. The nature of the substituents on both aromatic rings is crucial for determining the compound's insecticidal activity and spectrum.[6]
The use of highly fluorinated anilines, such as 2,6-bis(trifluoromethyl)aniline, has been a key strategy in the development of potent, modern BPU insecticides.[2][3][4]
Synthetic Workflow Overview
The synthesis of a BPU insecticide from 2,6-bis(trifluoromethyl)aniline typically follows a two-step pathway, starting from a substituted benzamide. The key transformation is the reaction of the aniline with a benzoyl isocyanate intermediate.
Caption: Synthetic workflow for a bis(trifluoromethyl)phenyl-containing BPU insecticide.
Detailed Synthesis Protocol: N-((2,6-bis(trifluoromethyl)phenyl)carbamoyl)-2,6-difluorobenzamide
This protocol describes a validated, two-step synthesis for a representative BPU insecticide, starting from commercially available reagents.
Materials and Equipment
-
Reagents: 2,6-Difluorobenzamide (>98%), Oxalyl chloride (≥99%), 2,6-Bis(trifluoromethyl)aniline (>98%), Anhydrous 1,2-dichloroethane, Anhydrous Toluene, Hexane.
-
Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with heating mantle, vacuum filtration apparatus (Büchner funnel), rotary evaporator, standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon).
Step 1: Synthesis of 2,6-Difluorobenzoyl Isocyanate
Causality: This step converts the stable benzamide into a highly reactive isocyanate. Oxalyl chloride is an effective dehydrating and activating agent for this transformation. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the isocyanate intermediate.
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add 2,6-difluorobenzamide (15.7 g, 0.1 mol) and 100 mL of anhydrous 1,2-dichloroethane.
-
Stir the suspension at room temperature.
-
Slowly add oxalyl chloride (13.9 g, 0.11 mol) to the suspension via the dropping funnel over 30 minutes. Gas evolution (HCl, CO, CO2) will be observed.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approx. 83°C) and maintain for 3-4 hours, or until the solution becomes clear.
-
Monitor the reaction progress by TLC until the starting benzamide is consumed.
-
Cool the mixture to room temperature. The resulting clear solution contains the 2,6-difluorobenzoyl isocyanate and is used directly in the next step without isolation.
Step 2: Synthesis of N-((2,6-bis(trifluoromethyl)phenyl)carbamoyl)-2,6-difluorobenzamide
Causality: The electron-rich nitrogen of the 2,6-bis(trifluoromethyl)aniline acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the stable urea linkage.
-
In a separate flask, dissolve 2,6-bis(trifluoromethyl)aniline (22.9 g, 0.1 mol) in 50 mL of anhydrous 1,2-dichloroethane.
-
Slowly add the aniline solution to the freshly prepared 2,6-difluorobenzoyl isocyanate solution at room temperature over 30 minutes with vigorous stirring.
-
A precipitate will begin to form almost immediately.
-
Continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid sequentially with cold 1,2-dichloroethane (2 x 30 mL) and then hexane (2 x 50 mL) to remove any unreacted starting materials and soluble impurities.
-
Dry the purified product under vacuum at 50°C to a constant weight.
Characterization and Purity Analysis
The structure and purity of the final product should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity (typically ≥98%).
-
¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence and arrangement of fluorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Step 1: Isocyanate Formation | Step 2: Urea Formation | Overall |
| Key Reagent | 2,6-Difluorobenzamide | 2,6-Bis(trifluoromethyl)aniline | - |
| Molar Equivalence | 1.0 eq | 1.0 eq (relative to benzamide) | - |
| Solvent | Anhydrous 1,2-dichloroethane | Anhydrous 1,2-dichloroethane | - |
| Temperature | Reflux (~83°C) | Room Temperature | - |
| Reaction Time | 3 - 4 hours | 2 - 3 hours | 5 - 7 hours |
| Expected Yield | (Intermediate) | 90 - 95% | 90 - 95% |
| Product Appearance | - | White to off-white crystalline solid | White to off-white crystalline solid |
Conclusion and Future Outlook
The 2,6-bis(trifluoromethyl)phenyl moiety, accessed via intermediates like this compound and its corresponding aniline, represents a powerful building block in the design of high-performance pesticides. The protocol detailed herein for the synthesis of a model benzoylphenylurea insecticide demonstrates a robust and efficient pathway for creating these complex molecules. The unique electronic and steric properties conferred by the two ortho -CF3 groups provide a rich scaffold for developing novel active ingredients with enhanced potency and stability. Further exploration of this and related fluorinated intermediates will undoubtedly continue to yield innovative solutions for global crop protection challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Benzoylphenylureas with Fluorinated Substituents on the Aniline Ring as Insect Growth Regulators [agris.fao.org]
- 5. 2,6-Bis(trifluoromethyl)aniline [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of 2,6-Bis(trifluoromethyl)benzonitrile
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount for ensuring safety, efficacy, and batch-to-batch consistency. 2,6-Bis(trifluoromethyl)benzonitrile is a key building block in the synthesis of various agrochemicals and pharmaceuticals. The presence of two sterically bulky and electron-withdrawing trifluoromethyl groups at the ortho positions of the nitrile moiety imparts unique chemical properties that necessitate robust and specific analytical methods for its quantification.
This comprehensive guide provides detailed application notes and step-by-step protocols for the quantitative analysis of this compound. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals, offering a foundation for the development and validation of analytical procedures in accordance with stringent regulatory standards.
Principles of Analysis
The quantification of this compound can be effectively achieved using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS). The choice of method depends on the sample matrix, required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method is optimal. The compound, being relatively non-polar due to the trifluoromethyl groups, will be well-retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase. The presence of the aromatic ring and nitrile group allows for sensitive detection using a UV detector. The ultraviolet spectrum of benzonitrile shows a primary absorption band at 224 nm and a secondary band at 271 nm.[1][2][3] The introduction of electron-withdrawing groups can influence these absorption maxima.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is suitable for the analysis of volatile and thermally stable compounds. This compound is expected to be sufficiently volatile for GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification based on the compound's specific mass-to-charge ratio (m/z) and fragmentation pattern. The presence of an aromatic ring in a compound typically results in a prominent molecular ion.[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This section details a robust HPLC-UV method for the quantification of this compound. The protocol is designed as a starting point for method development and validation.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Reagents:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (reagent grade).
-
This compound reference standard (>99% purity).
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of Acetonitrile and Water with 0.1% Formic Acid (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 224 nm (primary) and 271 nm (secondary). A full UV scan of the analyte should be performed to determine the optimal wavelength.
3. Sample Preparation:
-
Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or acetonitrile.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample from Pharmaceutical Matrix:
-
Accurately weigh a portion of the sample matrix expected to contain this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Sonication may be required to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
4. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the amount of this compound in the unknown sample by interpolating its peak area into the calibration curve.
5. Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6][7][8]
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For highly sensitive and selective quantification, especially in complex matrices, a GC-MS method is recommended.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Reagents:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
A low-bleed capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Methanol or Ethyl Acetate (GC grade).
-
This compound reference standard (>99% purity).
2. Chromatographic and Mass Spectrometric Conditions (Starting Point):
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1). The split ratio can be adjusted to optimize sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-400) for initial identification and Selected Ion Monitoring (SIM) for quantification.
3. Predicted Mass Fragmentation: The mass spectrum of this compound is expected to show a prominent molecular ion peak. Fragmentation of aromatic compounds often involves the loss of substituents.[4] Key ions for SIM mode would include:
-
Molecular Ion (M+): The m/z corresponding to the molecular weight of the compound.
-
Fragment Ions: Potential fragments could arise from the loss of a fluorine atom (-F), a trifluoromethyl group (-CF₃), or the nitrile group (-CN). For example, the fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol involves benzylic cleavage and loss of the trifluoromethyl radical.[9]
4. Sample Preparation:
-
Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethyl acetate.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample from Pharmaceutical Matrix:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or ethyl acetate).
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from interfering matrix components.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
5. Data Analysis and Quantification:
-
In full scan mode, identify the peak corresponding to this compound by its retention time and mass spectrum.
-
For quantification, use SIM mode monitoring the characteristic ions.
-
Construct a calibration curve by plotting the peak area of the primary ion against the concentration of the standards.
-
Quantify the analyte in the unknown sample using the calibration curve.
6. Method Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| LOD | Detectable peak with S/N ≥ 3 |
| LOQ | Quantifiable peak with S/N ≥ 10 and acceptable precision |
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The analytical methods outlined in this guide provide a solid foundation for the accurate and reliable quantification of this compound. The choice between HPLC-UV and GC-MS will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. It is imperative that any method based on these protocols is fully validated to ensure its suitability for its intended purpose, thereby upholding the principles of scientific integrity and regulatory compliance in pharmaceutical development and quality control.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. GCMS Section 6.9.5 [people.whitman.edu]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 8. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Bis(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2,6-bis(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this valuable fluorinated building block. The strong electron-withdrawing nature of the two trifluoromethyl groups makes this molecule a unique precursor in medicinal chemistry and materials science.[1][2]
The most common and reliable route to this compound is via the Sandmeyer reaction, starting from 2,6-bis(trifluoromethyl)aniline. This two-step, one-pot process involves the diazotization of the aniline followed by a copper-catalyzed cyanation. While synthetically powerful, this reaction sequence is sensitive to several parameters that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and improve your synthetic outcomes.
Core Synthesis Protocol: Sandmeyer Cyanation of 2,6-Bis(trifluoromethyl)aniline
This section outlines a standard, validated protocol for the synthesis. Subsequent sections will address common problems encountered with this procedure.
Experimental Workflow Diagram
Caption: General workflow for the Sandmeyer synthesis of this compound.
Step-by-Step Methodology
Materials:
-
2,6-Bis(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene or Ethyl Acetate
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,6-bis(trifluoromethyl)aniline (1.0 eq) and a 30% aqueous solution of sulfuric acid.
-
Cool the mixture to 0-5 °C using an ice-salt bath. The aniline salt may precipitate as a fine slurry.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline slurry over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C.[3] Vigorous stirring is essential.
-
After the addition is complete, stir the resulting solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is now complete. This solution should be used immediately in the next step.
-
-
Sandmeyer Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in deionized water. If the solution is not clear, a small amount of additional NaCN can be added to dissolve the CuCN complex.
-
Warm this cyanide solution to approximately 50-60 °C.
-
Slowly, and in a controlled manner, add the cold diazonium salt solution from Step 1 to the warm cyanide solution. Caution: This step involves the vigorous evolution of nitrogen gas. Ensure adequate headspace in the reactor and proper ventilation.
-
After the addition is complete, continue to stir the reaction mixture at 60 °C for 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with an organic solvent like toluene or ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by vacuum distillation or silica gel column chromatography to yield pure this compound.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control (0-5 °C) so critical during diazotization? A1: Aromatic diazonium salts are thermally unstable.[3] Above 5-10 °C, they readily decompose. The primary decomposition pathway involves reaction with water to form the corresponding phenol (2,6-bis(trifluoromethyl)phenol), which is a major impurity that reduces your yield.[3] Maintaining a low temperature ensures the diazonium salt intermediate is formed and persists long enough to be consumed in the subsequent cyanation step.
Q2: My final product is dark and contains colored impurities. What causes this? A2: Dark coloration, often red or orange, is typically due to the formation of azo compounds. This occurs when the electrophilic diazonium salt couples with an electron-rich aromatic ring.[3] The most common culprit is unreacted 2,6-bis(trifluoromethyl)aniline. This side reaction is minimized by ensuring complete diazotization (using a slight excess of NaNO₂) before the cyanation step and maintaining low temperatures.
Q3: Is it necessary to use both CuCN and NaCN? Can I just use CuCN? A3: Yes, using both is highly recommended. Copper(I) cyanide has low solubility in water. Sodium cyanide acts as a complexing agent, forming the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻. This ensures a sufficient concentration of the active copper catalyst is in the solution to facilitate the reaction with the diazonium salt.
Q4: What are the primary safety concerns for this reaction? A4: There are two major hazards. First, diazonium salts , especially when isolated as dry solids, are shock-sensitive and can be explosive. This protocol is designed to use them in-situ in solution to mitigate this risk. Never attempt to isolate the diazonium salt intermediate. Second, cyanide salts (CuCN, NaCN) and the potential evolution of hydrogen cyanide (HCN) gas are extremely toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. A cyanide antidote kit should be available in the laboratory.
Part 2: Troubleshooting the Diazotization Reaction
Problem 1: Low or no conversion of the starting aniline. (Symptom: TLC or LC-MS of the crude product shows a large amount of 2,6-bis(trifluoromethyl)aniline.)
| Potential Cause | Explanation & Validation | Recommended Solution |
| Ineffective Nitrite Source | Sodium nitrite can degrade over time by reacting with atmospheric moisture and CO₂. | Use a fresh, unopened bottle of sodium nitrite. Alternatively, use an organic nitrite source like tert-butyl nitrite (tBuONO) in an organic solvent, which can sometimes give more consistent results.[4] |
| Incorrect Acidity (pH) | The diazotization reaction requires a specific acidic environment to generate the active nitrosating agent, nitrous acid (HNO₂), and to keep the aniline protonated and in solution.[] | Ensure sufficient strong acid (e.g., H₂SO₄, HCl) is used. The solution should be strongly acidic. A molar ratio of at least 2.5-3.0 equivalents of acid to aniline is recommended. |
| Temperature Too Low | While decomposition is a risk at high temperatures, excessively low temperatures (e.g., < -5 °C) can cause the reaction rate to become impractically slow, leading to incomplete conversion within the allotted time. | Maintain the temperature strictly within the 0-5 °C range. Use a calibrated thermometer and a well-controlled cooling bath. |
Problem 2: Significant formation of phenolic byproduct. (Symptom: A major byproduct is identified as 2,6-bis(trifluoromethyl)phenol by GC-MS or NMR.)
Caption: Troubleshooting decision tree for phenol byproduct formation.
Part 3: Troubleshooting the Sandmeyer Cyanation Reaction
Problem 3: Low yield of the desired benzonitrile, with tar or biaryl formation. (Symptom: The crude product is a dark, viscous oil with multiple unidentified spots on TLC, and the desired product yield is low.)
| Potential Cause | Explanation & Validation | Recommended Solution |
| Inactive Copper Catalyst | The Sandmeyer reaction is a radical-nucleophilic aromatic substitution initiated by a single-electron transfer from Cu(I).[6][7] If the copper cyanide has oxidized to Cu(II), the catalytic cycle will be inefficient. | Use high-purity, freshly opened or prepared copper(I) cyanide. Ensure the CuCN/NaCN solution is prepared just before use. |
| Incorrect Addition Order/Rate | Adding the cyanide solution to the diazonium salt (reverse addition) can lead to localized high concentrations of the diazonium salt, promoting side reactions like azo coupling and radical dimerization (biaryl formation).[3] | Always add the diazonium salt solution slowly to the warm copper cyanide solution. This maintains a low steady-state concentration of the diazonium salt, favoring the desired reaction pathway. |
| Presence of Halide Impurities | If the diazotization was performed with HCl, residual chloride ions can compete with cyanide in the Sandmeyer reaction, leading to the formation of 2,6-bis(trifluoromethyl)chlorobenzene as a byproduct. | Use sulfuric acid for the diazotization step to avoid competing nucleophiles. If HCl must be used, ensure the diazonium salt is fully formed before introducing it to the cyanide solution. |
Part 4: Post-Reaction Work-up and Purification
Problem 4: Formation of an emulsion during extraction. (Symptom: A stable, difficult-to-separate layer forms between the aqueous and organic phases during work-up.)
| Potential Cause | Explanation & Validation | Recommended Solution |
| Fine Particulate Matter | Insoluble copper salts or polymeric byproducts can stabilize emulsions at the interface. | Add a small amount of a filter aid like Celite and filter the entire biphasic mixture through a pad of Celite.[8] The filtered layers should then separate cleanly. |
| High pH of Aqueous Layer | A basic aqueous phase can sometimes contribute to emulsion formation. | Add a saturated brine solution (salting out). This increases the ionic strength of the aqueous phase, which often helps to break emulsions by dehydrating the interface. |
Problem 5: Difficulty in purifying the final product. (Symptom: Column chromatography gives poor separation, or distillation results in decomposition.)
| Potential Cause | Explanation & Validation | Recommended Solution |
| Co-eluting Impurities | Byproducts like the corresponding phenol or unreacted aniline may have similar polarities to the benzonitrile product. | Optimize the column chromatography solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., 95:5 hexanes:ethyl acetate) can improve separation. For stubborn impurities, consider a pre-purification wash of the crude organic solution with dilute NaOH to remove acidic phenolic byproducts, followed by a wash with dilute HCl to remove basic aniline. |
| Thermal Instability | While more stable than the diazonium salt, the product may have some sensitivity to high temperatures during distillation. | Use a high-vacuum pump to lower the boiling point. A short-path distillation apparatus can minimize the time the compound spends at high temperatures. |
References
- 1. 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 | Benchchem [benchchem.com]
- 2. This compound | 25753-25-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating Scale-Up Challenges in 2,6-Bis(trifluoromethyl)benzonitrile Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2,6-Bis(trifluoromethyl)benzonitrile (CAS No. 25753-25-7)[1]. This guide is designed for researchers, chemists, and process development professionals who are working with this critical building block. As a key intermediate in the development of advanced pharmaceuticals and agrochemicals, mastering its synthesis is crucial. The presence of two sterically demanding and highly electron-withdrawing trifluoromethyl groups presents unique challenges, particularly during scale-up.
This document provides in-depth troubleshooting advice, detailed protocols, and critical safety information in a direct question-and-answer format to address the practical issues encountered in the laboratory and pilot plant.
Section 1: Foundational Chemistry & Safety Protocols (FAQs)
This section addresses fundamental questions regarding the synthesis and inherent hazards of producing this compound.
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent method for synthesizing aryl nitriles from aryl amines is the Sandmeyer reaction .[2][3] This classic yet powerful transformation involves two main steps:
-
Diazotization: The conversion of the primary aromatic amine, 2,6-bis(trifluoromethyl)aniline, into a diazonium salt using a nitrosating agent (commonly sodium nitrite) in the presence of a strong acid.
-
Cyanation: The subsequent displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) cyanide salt.[4]
This route is favored because the starting aniline is readily accessible, and the reaction is generally high-yielding, though it requires careful control of reaction conditions.
Q2: What are the primary safety hazards associated with this synthesis, especially during scale-up?
The scale-up of this process introduces significant safety risks that must be rigorously managed. The two primary hazards are:
-
Aryl Diazonium Salt Instability: In their solid, isolated state, aryl diazonium salts are notoriously unstable and can decompose explosively when subjected to heat, shock, or friction. Therefore, they are almost always generated and used in situ at low temperatures (typically 0–5 °C). Loss of cooling or improper temperature control during scale-up can lead to a dangerous runaway reaction, releasing a large volume of nitrogen gas and potentially causing a vessel rupture.
-
Extreme Toxicity of Cyanide: The reaction utilizes copper(I) cyanide and may involve quenching with sodium or potassium cyanide. These compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[5][6] A critical danger is the generation of highly toxic and flammable hydrogen cyanide (HCN) gas if the cyanide salts come into contact with acids.[6][7] All handling must be performed in a well-ventilated area (e.g., a fume hood), and strict safety protocols for handling and waste disposal are mandatory.[8][9]
Q3: How do the two trifluoromethyl groups influence the reaction's progression?
The two trifluoromethyl (CF₃) groups at the ortho positions exert a profound electronic and steric influence:
-
Electronic Effect: As potent electron-withdrawing groups, they decrease the electron density of the aromatic ring. This has a stabilizing effect on the aryl diazonium salt intermediate, making it slightly less prone to premature decomposition compared to electron-rich analogues. However, this effect is marginal and should not lead to complacency in temperature control.
-
Steric Hindrance: The bulky CF₃ groups can sterically hinder the approach of the cyanide nucleophile to the aromatic ring. This may necessitate slightly higher reaction temperatures or longer reaction times during the cyanation step compared to less hindered substrates.
-
Solubility: The highly fluorinated nature of the molecule affects its solubility, which can influence the choice of solvent for both the reaction and the subsequent purification steps.
Section 2: Troubleshooting the Synthesis
This section provides solutions to common problems encountered during the synthesis, from low yields to purification difficulties.
Subsection 2.1: Diazotization Stage
Q: My diazotization reaction appears incomplete, or I suspect the diazonium salt is decomposing, leading to a brown, off-gassing mixture. What are the likely causes?
This is a common and critical issue. The stability of the diazonium salt is paramount. The primary variables to investigate are:
-
Temperature Control: This is the most critical parameter. The reaction must be maintained between 0 °C and 5 °C. Any temperature excursion above 10 °C can lead to rapid decomposition, observed as vigorous nitrogen evolution and formation of phenolic byproducts. On a larger scale, ensure your cooling system is robust enough to handle the exotherm from both the acid dilution and the diazotization itself.
-
Rate of Nitrite Addition: The aqueous solution of sodium nitrite (NaNO₂) should be added slowly and sub-surface to the acidic solution of the aniline. This prevents localized high concentrations of nitrous acid, which can lead to side reactions and decomposition.
-
Acid Concentration: A sufficient excess of acid (typically 2.5-3.0 equivalents) is necessary to fully protonate the aniline and prevent the diazonium salt from coupling with unreacted aniline to form colored diazoamino byproducts.
| Parameter | Recommended Range | Rationale |
| Temperature | 0–5 °C | Prevents premature decomposition of the unstable diazonium salt. |
| NaNO₂ Addition | Slow, dropwise, sub-surface | Avoids localized high concentrations and runaway reactions. |
| Acid Equivalents | 2.5–3.0 | Ensures complete protonation of aniline and stabilizes the diazonium salt. |
Subsection 2.2: Sandmeyer Cyanation Stage
Q: I am observing a low yield of this compound after the cyanation step. Where should I focus my optimization efforts?
Low yield in the Sandmeyer cyanation step often points to issues with the catalyst, temperature, or competing side reactions. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is sensitive to several factors.[2]
-
Catalyst Quality: The copper(I) cyanide (CuCN) must be of high quality. Old or poorly stored CuCN can be partially oxidized to Cu(II), which is ineffective as a catalyst.
-
Neutralization: Before adding the diazonium salt solution to the CuCN slurry, the excess acid from the diazotization step must be carefully neutralized (e.g., with sodium bicarbonate or calcium carbonate) until the pH is ~4-5. This prevents the liberation of HCN gas.
-
Temperature: The cyanation reaction is typically exothermic and may require heating to initiate. A common temperature range is 50–70 °C. Too low a temperature will result in a sluggish reaction, while too high a temperature can promote the formation of tarry decomposition byproducts.
-
Side Reactions: The primary competing reaction is the formation of 2,6-bis(trifluoromethyl)phenol via reaction with water. Ensuring the reaction is not overly dilute can help minimize this. Another potential byproduct is the formation of biaryls, a hallmark of radical-based reactions.[2]
Workflow for Troubleshooting Low Yield
Subsection 2.3: Workup and Purification
Q: How should I safely quench the reaction and handle the cyanide-containing waste stream?
This is a critical safety step. Cyanide must be destroyed before disposal. The standard and most effective method is oxidative quenching using sodium hypochlorite (bleach) or calcium hypochlorite under basic conditions (pH > 10).
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide to raise the pH to >10. This is crucial to prevent the formation of HCN gas.[7]
-
While maintaining the basic pH and low temperature, slowly add an excess of aqueous sodium hypochlorite (bleach). The cyanide is oxidized to the much less toxic cyanate ion (OCN⁻).
-
Stir for several hours to ensure complete destruction. Test strips for cyanide can be used to confirm its absence before disposal. All waste, including rinse water, must be treated.[9]
Q: I'm struggling to achieve high purity (>99%) of the final product. What are the common impurities and recommended purification methods?
Common impurities include:
-
Starting Material: Unreacted 2,6-bis(trifluoromethyl)aniline.
-
Phenolic Byproduct: 2,6-bis(trifluoromethyl)phenol from the reaction of the diazonium salt with water.
-
Isomeric Nitriles: If the starting material contains other isomers.
The recommended purification method depends on the scale and physical state of the product.
-
Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation is often effective at removing less volatile impurities like starting materials or tar.
-
Recrystallization: This is highly effective for solid products. A solvent screen should be performed to identify a suitable system (e.g., heptane/toluene, ethanol/water) where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: While effective at the lab scale for removing closely related impurities, it is generally not economically viable for large-scale production.[10]
Section 3: Detailed Experimental Protocols
Protocol 3.1: Lab-Scale (10g) Synthesis of this compound
Disclaimer: This protocol involves extremely hazardous materials. All steps must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant double gloves.[5][6] An emergency plan for cyanide exposure must be in place.
Step 1: Diazotization
-
In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,6-bis(trifluoromethyl)aniline (10.0 g, 43.6 mmol) and 37% hydrochloric acid (30 mL).
-
Cool the resulting slurry to 0–5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) (3.31 g, 48.0 mmol) in water (15 mL).
-
Add the NaNO₂ solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting yellow solution for an additional 30 minutes at 0–5 °C.
Step 2: Sandmeyer Cyanation
-
In a 500 mL flask, prepare a slurry of copper(I) cyanide (CuCN) (4.7 g, 52.4 mmol) in water (50 mL).
-
Carefully add sodium bicarbonate to the diazonium salt solution from Step 1 until the pH is ~4-5 (check with pH paper). This should be done slowly to control foaming.
-
Add the neutralized diazonium salt solution portion-wise to the CuCN slurry.
-
Heat the reaction mixture to 60 °C and stir for 2 hours. The reaction progress can be monitored by TLC or HPLC.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude material by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.[11]
Overall Synthesis and Safety Workflow
Section 4: References
-
United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. United Chemical. 8
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. 12
-
Benchchem. (n.d.). This compound | 25753-25-7. Benchchem. 13
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Stanford University. 5
-
SHEQMATE Safety Consultants. (n.d.). Hazards associated with the handling of liquid cyanide. SHEQMATE. 7
-
University of Illinois Division of Research Safety. (2014). Cyanides. University of Illinois. 6
-
Guidechem. (n.d.). How can 2-(Trifluoromethyl)benzonitrile be synthesized? Guidechem. 11
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. 2
-
Kumar, V., & Kumar, S. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. 3
-
ResearchGate. (n.d.). Sandmeyer Trifluoromethylation. ResearchGate. 14
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. 4
-
Finetech Industry Limited. (n.d.). This compound | CAS: 25753-25-7. Finetech Industry Limited. 1
-
Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. 15
-
Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents. 16
-
Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents. 17
-
ResearchGate. (2017). How can I purify impure benzonitrile?. ResearchGate. 10
References
- 1. This compound | CAS: 25753-25-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]
- 8. unitedchemicalcn.com [unitedchemicalcn.com]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. This compound | 25753-25-7 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 17. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,6-Bis(trifluoromethyl)benzonitrile
Welcome to the technical support center for the purification of crude 2,6-bis(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound, a critical building block in modern chemical synthesis. This document moves beyond generic protocols to offer insights into the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
Here, we address common questions encountered during the purification of this compound, providing a foundational understanding of the challenges and solutions.
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common methods for synthesizing this compound include the Sandmeyer reaction from 2,6-bis(trifluoromethyl)aniline or the cyanation of 2,6-bis(trifluoromethyl)bromobenzene.[1] Based on these pathways, the following impurities are frequently observed:
-
Unreacted Starting Materials:
-
2,6-Bis(trifluoromethyl)aniline
-
2,6-Bis(trifluoromethyl)bromobenzene
-
-
Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of:
-
2,6-Bis(trifluoromethyl)benzamide
-
2,6-Bis(trifluoromethyl)benzoic acid
-
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
-
Reagent Carryover: Inorganic salts and other reagents used in the synthesis.
Q2: I'm observing a persistent discoloration in my product. What could be the cause?
A2: Discoloration, often a yellow or brownish tint, can arise from several sources. In the context of the Sandmeyer reaction, diazonium salt intermediates can sometimes lead to the formation of colored azo compounds as minor byproducts. Additionally, trace metallic impurities from catalysts or reaction vessels can contribute to color. The presence of highly conjugated impurities, even at low levels, can also be a factor.
Q3: My purification attempts by recrystallization are resulting in an oil or poor recovery. What am I doing wrong?
A3: "Oiling out" or low recovery during recrystallization is a common issue. This can be due to several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For highly fluorinated compounds like this compound, a single solvent may not be optimal.
-
Presence of Impurities: Certain impurities can act as "eutectic melters," lowering the melting point of the mixture and preventing crystallization.
-
Cooling Rate: Cooling the solution too rapidly can lead to precipitation of an amorphous solid or oil rather than the formation of a crystalline lattice.
Q4: Can I use distillation to purify this compound?
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.
Issue 1: Presence of Starting Material (2,6-Bis(trifluoromethyl)aniline or 2,6-Bis(trifluoromethyl)bromobenzene) in the Final Product
Causality: Incomplete reaction is the primary cause. This can be due to insufficient reaction time, incorrect stoichiometry of reagents, or suboptimal reaction temperature.
Troubleshooting Strategy: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the desired benzonitrile from less polar starting materials like 2,6-bis(trifluoromethyl)bromobenzene or more polar starting materials like 2,6-bis(trifluoromethyl)aniline.
Workflow Diagram: Flash Chromatography Purification
Caption: Workflow for Flash Chromatography Purification.
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Solvent System): A gradient of ethyl acetate (EtOAc) in hexanes is a good starting point.
-
Begin with 100% hexanes to elute non-polar impurities.
-
Gradually increase the polarity by adding EtOAc (e.g., 2%, 5%, 10% EtOAc in hexanes) to elute your product.
-
A typical gradient might be from 0% to 20% EtOAc in hexanes.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel before loading it onto the column.
-
-
Elution and Monitoring:
-
Elute the column with the chosen solvent gradient.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 10% EtOAc in hexanes). Visualize the spots under UV light (254 nm).
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: TLC Analysis of Potential Impurities
| Compound | Polarity | Expected Rf in 10% EtOAc/Hexanes |
| 2,6-Bis(trifluoromethyl)bromobenzene | Low | High |
| This compound | Moderate | Medium |
| 2,6-Bis(trifluoromethyl)benzamide | High | Low |
| 2,6-Bis(trifluoromethyl)benzoic acid | Very High | Very Low (streaking) |
Issue 2: Presence of Hydrolysis Byproducts (Amide and Carboxylic Acid)
Causality: The nitrile group is susceptible to hydrolysis to the corresponding amide and then to the carboxylic acid, particularly in the presence of strong acids or bases and water, often accelerated by heat.
Troubleshooting Strategy 1: Aqueous Work-up
An acidic or basic wash can effectively remove the more polar hydrolysis byproducts.
Workflow Diagram: Aqueous Work-up
Caption: Workflow for Aqueous Work-up to Remove Hydrolysis Impurities.
Detailed Protocol: Aqueous Work-up
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic impurity, 2,6-bis(trifluoromethyl)benzoic acid. The benzoic acid will be deprotonated to its water-soluble carboxylate salt.
-
Separate the aqueous layer.
-
Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to remove any remaining basic starting material like 2,6-bis(trifluoromethyl)aniline.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic solvent to yield the partially purified product, which can then be further purified by recrystallization or chromatography.
Troubleshooting Strategy 2: Recrystallization
Recrystallization is an excellent method for removing small amounts of impurities, especially those with different solubility profiles.
Detailed Protocol: Two-Solvent Recrystallization
Given the fluorinated nature of the target compound, a two-solvent system is often more effective than a single solvent. A good starting point is a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble.
-
Solvent Selection: A promising solvent system is Dichloromethane (DCM) and a non-polar co-solvent like n-hexane or heptane.
-
Procedure: a. In a fume hood, dissolve the crude this compound in a minimal amount of warm DCM. b. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. c. To the hot, clear solution, add n-hexane dropwise until the solution becomes faintly turbid. d. Add a few drops of hot DCM to redissolve the precipitate and obtain a clear solution. e. Cover the flask and allow it to cool slowly to room temperature. f. Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield. g. Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.
Physical Properties for Purification
While specific experimental data for this compound is scarce, the following table provides data for structurally similar compounds to guide your purification strategy.
Table 2: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |
| This compound | 239.12 | Not available | Not available |
| 3,5-Bis(trifluoromethyl)benzonitrile[2] | 239.12 | 16 | 155 |
| 2-(Trifluoromethyl)benzonitrile[3] | 171.12 | 7.5 | 204-206 |
| 2,6-Bis(trifluoromethyl)benzoic acid | 258.12 | 138-140 | Not applicable |
Note: The physical properties of the 2,6-isomer may differ from the 3,5-isomer due to steric effects. The melting point is likely to be a solid at room temperature.
Safety Precautions
Always handle this compound and its related compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the fluorination of benzonitrile. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of this important transformation. As Senior Application Scientists, we've structured this resource to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Section 1: Understanding the Landscape of Benzonitrile Fluorination
The introduction of a fluorine atom onto a benzonitrile scaffold can be achieved through two primary strategies: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Fluorination. The choice between these pathways is dictated by the substitution pattern of your benzonitrile and the desired regioselectivity. This guide will address common issues and optimization strategies for both approaches.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) of Benzonitrile Derivatives
SNAr reactions are a common method for introducing fluorine, typically using a fluoride salt as the nucleophile. This approach is most effective when the benzonitrile ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.
FAQ 1: My SNAr fluorination of a substituted benzonitrile is giving low to no yield. What are the likely causes?
Low or no product yield in an SNAr fluorination can be attributed to several factors. A systematic evaluation of your reaction components and conditions is the best approach.
Troubleshooting Workflow for Low/No SNAr Yield
Caption: Troubleshooting workflow for low or no product yield in SNAr fluorination.
In-Depth Analysis:
-
Insufficient Ring Activation: The SNAr mechanism proceeds through a negatively charged intermediate (Meisenheimer complex).[1] This intermediate is stabilized by electron-withdrawing groups. Without strong EWGs (-NO₂, -CN, -CF₃) ortho or para to the leaving group, the activation energy for the reaction is prohibitively high.[2][3]
-
Solution: If your substrate is not sufficiently activated, consider alternative synthetic strategies or the use of a catalyst.[2]
-
-
Poor Leaving Group: The rate of an SNAr reaction is also dependent on the nature of the leaving group. For nucleophilic aromatic substitution, the reactivity order is generally F > Cl > Br > I.[4] This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack.
-
Solution: If possible, synthesize a precursor with a better leaving group.
-
-
Inactive or Insoluble Fluoride Source: Potassium fluoride (KF) is a common and economical fluoride source, but its effectiveness is highly dependent on its physical properties.[5]
-
The Problem with Water: KF is hygroscopic, and the presence of water can significantly hinder the reaction.[6] Water molecules solvate the fluoride ion, reducing its nucleophilicity.[7] Furthermore, under basic conditions, water can lead to unwanted hydrolysis side products.[8][9]
-
Solution 1: Spray-Dried KF: Using spray-dried KF, which has a larger surface area and lower moisture content, can dramatically improve reaction rates and yields.[5][10]
-
Solution 2: Phase-Transfer Catalysis: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt or a crown ether, can be employed to shuttle the fluoride ion from the solid phase into the organic phase, thereby increasing its effective concentration and reactivity.[11][12] Organoboranes have also been explored as effective phase-transfer catalysts for fluorination with CsF.[13]
-
-
Suboptimal Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMSO and DMF are generally preferred for SNAr reactions as they can solvate the potassium cation while leaving the fluoride anion relatively "naked" and more nucleophilic.[4][14]
-
Temperature: Many SNAr fluorinations require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can also be a powerful tool to accelerate these reactions and improve yields.[4]
-
Experimental Protocol: SNAr Fluorination of 2-Chloro-5-nitrobenzonitrile with Spray-Dried KF
This protocol provides a general procedure for the fluorination of an activated benzonitrile derivative.
Materials:
-
2-Chloro-5-nitrobenzonitrile
-
Spray-dried potassium fluoride (KF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzonitrile (1.0 eq) and spray-dried KF (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask via syringe. The concentration of the substrate is typically in the range of 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 120-180 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: Troubleshooting Electrophilic Fluorination of Benzonitrile
Electrophilic fluorination is employed when the benzonitrile ring is electron-rich, making it susceptible to attack by an electrophilic fluorine source ("F⁺"). Reagents like Selectfluor® are commonly used for this purpose.[15][16]
FAQ 2: My electrophilic fluorination of benzonitrile is resulting in a complex mixture of products and low yield of the desired fluorinated isomer. What's going wrong?
The challenge with electrophilic fluorination of aromatic compounds often lies in controlling regioselectivity and preventing side reactions.
Troubleshooting Workflow for Poor Selectivity in Electrophilic Fluorination
Caption: Troubleshooting workflow for poor regioselectivity in electrophilic fluorination.
In-Depth Analysis:
-
Nature of the Fluorinating Reagent: A variety of N-F electrophilic fluorinating agents are available, each with different reactivities.[17] Selectfluor® is a powerful and versatile reagent, but for some substrates, a less reactive agent like N-fluorobenzenesulfonimide (NFSI) might offer better selectivity.[15] The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2-type pathway or a single-electron transfer (SET) mechanism.[15][16]
-
Solution: If you are observing over-fluorination or a lack of selectivity, consider switching to a milder fluorinating agent.
-
-
Solvent Effects: The choice of solvent can have a profound impact on the outcome of the reaction. The solvent can influence the solubility of the reagents and intermediates, as well as the stability of charged species, which can alter the reaction pathway.[18]
-
Solution: A screening of solvents, such as acetonitrile, dichloromethane, or even more polar solvents, may be necessary to find the optimal conditions for your specific substrate.
-
-
Use of Catalysts and Additives: Recent advances have demonstrated the use of transition metal catalysts, such as palladium, to direct the C-H fluorination of arenes.[19] These methods can offer improved regioselectivity. Additionally, some reactions may benefit from the use of a base to neutralize any acid generated during the reaction.[20]
-
Solution: Explore catalytic systems if direct fluorination is proving unselective. Carefully optimize the loading of any additives.
-
-
Reaction Temperature: Higher temperatures can lead to a decrease in selectivity and the formation of byproducts.
-
Solution: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the regioselectivity.
-
Data Presentation: Comparison of Fluorinating Agents
| Fluorinating Agent | Structure | Relative Reactivity | Common Applications |
| Selectfluor® | F-TEDA-BF₄ | High | Fluorination of electron-rich arenes, enolates, and other nucleophiles.[21][22] |
| NFSI | N-Fluorobenzenesulfonimide | Moderate | General electrophilic fluorination, often with good selectivity.[15] |
| NFOBS | N-Fluoro-o-benzenedisulfonimide | Moderate | Effective for fluorinating a range of nucleophiles.[23] |
Section 4: General FAQs and Safety Considerations
Q: Can the nitrile group in benzonitrile interfere with the fluorination reaction?
A: The nitrile group is generally stable under many fluorination conditions. In SNAr reactions, it acts as a necessary electron-withdrawing group to activate the ring. In electrophilic fluorinations, it is deactivating, directing the incoming electrophile to the meta position. However, under very harsh conditions or with certain nickel catalysts, C-CN bond activation can occur.[24][25] It's also worth noting that in the presence of strong reducing agents and a fluoride source, the nitrile group can be reduced.[26]
Q: What are the key safety precautions I should take when performing fluorination reactions?
A: Safety is paramount. Many fluorinating reagents are highly reactive and can be hazardous.
-
Reagent Handling: Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Handle reagents like Selectfluor® in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Quenching: Be cautious when quenching reactions involving electrophilic fluorinating agents, as they can react exothermically with certain solvents and reagents.
-
HF Formation: Some fluorination reactions, particularly those involving nucleophilic fluoride sources in the presence of protic sources, can generate hydrogen fluoride (HF). HF is extremely corrosive and toxic. Ensure you have an appropriate quench and emergency procedures in place.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 4. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Potassium fluoride drying [f-granulator.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. academic.oup.com [academic.oup.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 16. Selectfluor - Wikipedia [en.wikipedia.org]
- 17. organicreactions.org [organicreactions.org]
- 18. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
stability issues of 2,6-Bis(trifluoromethyl)benzonitrile in storage
Welcome to the technical support guide for 2,6-Bis(trifluoromethyl)benzonitrile (CAS 25753-25-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent in your experiments. Improper storage can lead to degradation, compromising experimental outcomes. This guide provides field-proven insights and troubleshooting protocols to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on safety data sheets and the chemical nature of the compound, the ideal storage conditions are crucial for maintaining its integrity. The compound should be stored in a cool, dark, and dry place.[1] It is recommended to keep the container tightly sealed in a well-ventilated area, away from heat sources, open flames, or sparks.[2] For long-term stability, storing under an inert gas atmosphere (e.g., Argon or Nitrogen) is a best practice to prevent exposure to atmospheric moisture, as the compound is hygroscopic.
Q2: I suspect my sample of this compound has degraded. What are the common visual signs?
A2: While this compound is typically a stable compound, degradation can occur. Visual indicators are the first sign of a potential issue. Look for:
-
Change in Color: A pure sample should be colorless to light yellow. The development of a more pronounced yellow or brown hue can indicate the formation of degradation products.
-
Change in Physical State: Depending on the storage temperature, the compound may be a solid or liquid. Any unexpected changes, such as clumping of a solid or the appearance of precipitates in a liquid, could suggest moisture absorption or degradation.
-
Inconsistent Analytical Results: The most definitive sign of degradation is the appearance of new, unexpected peaks in analytical tests like HPLC, GC-MS, or NMR when compared to a reference standard.
Q3: How sensitive is this compound to moisture, and what happens if it's exposed?
A3: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air. The primary degradation pathway initiated by moisture is the hydrolysis of the nitrile (-C≡N) group. This occurs in a two-step process: first to 2,6-Bis(trifluoromethyl)benzamide, and then potentially further to 2,6-Bis(trifluoromethyl)benzoic acid. The presence of these impurities can significantly impact the outcome of subsequent reactions where the nitrile group is intended to be the reactive site.
Q4: Can the trifluoromethyl (-CF3) groups degrade during storage?
A4: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl groups highly stable under typical storage conditions.[3][4] Hydrolysis of a -CF3 group to a carboxylic acid (-COOH) is possible but generally requires harsh conditions, such as a strong alkaline pH, which are not encountered during proper storage.[5] Therefore, degradation of the nitrile group is the more immediate concern.
Troubleshooting Guide: Common Scenarios
This section addresses specific issues you might encounter and provides a logical workflow for diagnosing the problem.
Scenario 1: Unexpected Peaks in HPLC/GC-MS Analysis
-
Symptom: Your chromatogram shows one or more new peaks that are not present in the reference standard.
-
Probable Cause: This is a classic sign of chemical degradation. The new peaks likely correspond to hydrolysis products.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use mass spectrometry (MS) to determine the molecular weight of the impurities. The amide will have a mass increase of 18 amu (addition of H₂O), and the carboxylic acid will have a mass increase of 19 amu relative to the amide.
-
Review Storage History: Check if the container was left open, stored in a humid environment, or if the inert gas blanket was compromised.
-
Perform Purity Assessment: Use the detailed HPLC protocol below to quantify the level of impurity. For many applications, impurity levels below 1-2% may be acceptable. If levels are higher, the reagent should be repurified or replaced.
-
Scenario 2: Inconsistent Reactivity or Low Yield in Synthesis
-
Symptom: A previously reliable reaction using this compound is now failing or giving significantly lower yields.
-
Probable Cause: The nitrile group, which is often the intended site of reaction (e.g., in nucleophilic additions or reductions), may have been compromised by hydrolysis. The resulting amide or carboxylic acid impurities will not participate in the desired reaction, effectively lowering the concentration of the starting material and leading to poor outcomes.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing poor reaction performance.
Potential Degradation Pathways
Understanding the potential chemical transformations that this compound can undergo is key to preventing them. The primary vulnerability lies in the nitrile group's susceptibility to nucleophilic attack by water.
Caption: Primary degradation pathway via hydrolysis.
Note: The images in the diagram are placeholders for chemical structures.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol ensures the integrity of the compound from the moment it is received.
-
Receiving: Upon receipt, inspect the container seal for any damage. Do not accept if the seal is broken.
-
Initial Storage: Immediately place the sealed container in a designated cool, dry, and dark location, such as a desiccator or a refrigerator set to 2-8°C.[8]
-
First Use:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Open the container in a low-humidity environment, preferably inside a glove box or under a gentle stream of inert gas (Argon or Nitrogen).
-
Promptly dispense the required amount.
-
-
Resealing and Long-Term Storage:
-
Before resealing, flush the container's headspace with an inert gas.
-
Tightly close the container and reinforce the seal with paraffin film.
-
Return the container to the cool, dry, and dark storage location.[1]
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of the parent compound and its potential hydrolysis byproducts.
Table 1: HPLC Method Parameters
| Parameter | Recommended Value | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Standard for separating non-polar to moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides good peak shape and ionization for MS detection if used. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the compounds. |
| Gradient | 30% B to 95% B over 15 minutes | A broad gradient ensures elution of the parent compound and potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Adjust based on sample concentration and detector sensitivity. |
| Detector | UV at 254 nm | Aromatic rings strongly absorb at this wavelength. |
Procedure:
-
Standard Preparation: Prepare a stock solution of a new, trusted standard of this compound at 1 mg/mL in acetonitrile.
-
Sample Preparation: Prepare a solution of the sample to be tested at the same concentration (1 mg/mL) in acetonitrile.
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B).
-
Inject the standard solution to establish the retention time and peak area of the pure compound.
-
Inject the sample solution.
-
-
Data Interpretation:
-
Compare the sample chromatogram to the standard.
-
The parent compound should have the longest retention time (most non-polar).
-
The amide impurity will elute earlier, and the carboxylic acid impurity will elute even earlier due to increased polarity.
-
Calculate the percentage purity by dividing the peak area of the parent compound by the total area of all peaks.
-
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Dichlorobenzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. combi-blocks.com [combi-blocks.com]
Technical Support Center: Synthesis of 2,6-Bis(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2,6-Bis(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging but valuable fluorinated building block. Here, we address common issues encountered during its synthesis, providing in-depth, mechanistically grounded solutions to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods start from either 2,6-dihalobenzonitriles (like 2,6-dichlorobenzonitrile) or 2,6-bis(trifluoromethyl)aniline.
-
From 2,6-Dihalobenzonitriles: This route typically involves a nucleophilic aromatic substitution (SNAr) reaction, often a copper-mediated trifluoromethylation. This is a robust method but requires careful control of reaction conditions.
-
From 2,6-Bis(trifluoromethyl)aniline: This approach utilizes a Sandmeyer-type reaction, where the aniline is converted to a diazonium salt and subsequently displaced by a cyanide group.[1] While effective, the instability of diazonium salts requires strict temperature control.[2]
Q2: Why is this synthesis considered challenging?
A2: The primary challenges stem from the electron-withdrawing nature of the two trifluoromethyl groups. These groups deactivate the aromatic ring, making nucleophilic substitution difficult. Furthermore, the reactions often require high temperatures and specialized reagents, which can lead to side reactions and purification difficulties.[3]
Q3: What are the major safety precautions for this synthesis?
A3: Key safety concerns include:
-
High Temperatures/Pressures: Many protocols require heating in sealed vessels, creating high-pressure conditions that must be managed with appropriate equipment.[4]
-
Cyanide Sources: If using metal cyanides (e.g., CuCN), extreme caution is necessary due to their high toxicity. Always work in a well-ventilated fume hood and have an appropriate quenching agent and emergency plan in place.
-
Fluoride Sources: Anhydrous potassium fluoride (KF) is often used and is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).
-
Solvents: High-boiling aprotic polar solvents like DMF, NMP, or DMSO are common but have their own health and safety considerations.[3][5]
Troubleshooting Guide: Common Synthesis Issues
Problem 1: Low or No Conversion of 2,6-Dichlorobenzonitrile Starting Material
You are attempting a copper-mediated trifluoromethylation of 2,6-dichlorobenzonitrile but observe mostly unreacted starting material by GC-MS or TLC analysis.
Possible Causes & Solutions
-
Cause A: Inactive Fluoride Source. The efficiency of halide exchange (Halex) reactions is critically dependent on the quality of the potassium fluoride (KF).[3][5]
-
Solution: Use spray-dried KF, which has a higher surface area and is more reactive. If spray-dried KF is unavailable, dry standard KF in a vacuum oven at >150 °C for several hours before use. Ensure it is stored in a desiccator.
-
-
Cause B: Insufficient Reaction Temperature. The dual CF₃ groups strongly deactivate the ring, requiring significant thermal energy to overcome the activation barrier for nucleophilic substitution.
-
Cause C: Catalyst Deactivation or Insufficient Loading. The copper species is essential for mediating the trifluoromethylation.[6][7][8]
-
Solution: Ensure you are using a suitable copper(I) source, such as CuI. If the reaction stalls, consider that the catalyst may have oxidized or precipitated. Increasing the catalyst loading (e.g., from 0.1 eq to 1.1 eq) can sometimes improve yields.[9]
-
-
Cause D: Inappropriate Solvent. The solvent must be aprotic, polar, and stable at high temperatures to facilitate the dissolution of KF and stabilize the transition state.
Problem 2: Significant Formation of Mono-substituted Intermediate (2-Chloro-6-trifluoromethylbenzonitrile)
The reaction proceeds, but stalls after the first substitution, yielding the mono-substituted product as the major component.
Possible Causes & Solutions
-
Cause A: Insufficient Reagent Stoichiometry. The second substitution is significantly harder than the first because the first electron-withdrawing CF₃ group further deactivates the ring.
-
Solution: Ensure a sufficient excess of the trifluoromethylating agent and fluoride source is used. It may be necessary to use >2 equivalents of the CF₃ source per chlorine atom.
-
-
Cause B: Reaction Time is Too Short. As noted, the second substitution is kinetically slower.
-
Solution: Extend the reaction time significantly after the formation of the mono-substituted intermediate is observed. Monitor the reaction progress by taking aliquots every few hours to determine the optimal endpoint.
-
Problem 3: Low Isolated Yield Despite Good Conversion
Your analytical data (GC-MS, ¹⁹F NMR) shows high conversion to the desired product, but the isolated yield after workup and purification is poor.
Possible Causes & Solutions
-
Cause A: Product Loss During Aqueous Workup. this compound has some volatility and can be lost during solvent removal or extraction.
-
Solution: Use a lower-boiling point extraction solvent (e.g., diethyl ether or dichloromethane) and be cautious during concentration on a rotary evaporator, using minimal heat and vacuum. Ensure extractions are performed thoroughly (e.g., 3-4 times) to maximize recovery from the aqueous phase.
-
-
Cause B: Hydrolysis of the Nitrile Group. The nitrile group can be susceptible to hydrolysis to the corresponding benzamide under harsh acidic or basic conditions during workup, especially at elevated temperatures.[10]
-
Solution: Perform the workup under neutral or mildly acidic/basic conditions and at room temperature. If acidic or basic washes are necessary, keep the contact time short and the temperature low.
-
-
Cause C: Difficulty in Purification. Fluorinated compounds can sometimes be challenging to purify by standard silica gel chromatography due to their unique polarity and potential for strong interactions with silica.
-
Solution:
-
Distillation: Given its relatively low molecular weight (239.12 g/mol ), vacuum distillation can be an effective purification method.[11][12]
-
Chromatography: If chromatography is necessary, consider using a less polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane). Sometimes, treating the crude product with a plug of silica to remove baseline impurities followed by distillation is the most effective strategy.
-
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting flowchart for this compound synthesis.
Reference Experimental Protocol
This protocol is a representative example of a copper-mediated trifluoromethylation and should be adapted and optimized for specific laboratory conditions.
Reaction: Copper-Mediated Trifluoromethylation of 2,6-Dichlorobenzonitrile
| Reagent/Parameter | Molar Eq. | Amount | Notes |
| 2,6-Dichlorobenzonitrile | 1.0 | (e.g., 10 mmol, 1.72 g) | Starting material |
| Copper(I) Iodide (CuI) | 1.5 | 15 mmol, 2.86 g | Catalyst |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | 3.0 | 30 mmol, 4.26 g (4.4 mL) | Trifluoromethyl source |
| Potassium Fluoride (KF) | 3.0 | 30 mmol, 1.74 g | Fluoride activator, must be anhydrous |
| N-Methyl-2-pyrrolidone (NMP) | - | 20 mL | Anhydrous solvent |
| Temperature | - | 180 °C | Reaction Temperature |
| Time | - | 12-24 h | Reaction Time |
Procedure:
-
Preparation: To a dry, oven-baked pressure vessel equipped with a magnetic stir bar, add Copper(I) Iodide (CuI) and spray-dried Potassium Fluoride (KF).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert atmosphere (Argon or Nitrogen). This step is crucial to prevent oxidation of the Cu(I) catalyst.
-
Reagent Addition: Add anhydrous NMP, 2,6-dichlorobenzonitrile, and (trifluoromethyl)trimethylsilane (TMSCF₃) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating mantle set to 180 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: (Caution: only if safe to do so) The reaction can be monitored by carefully taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by GC-MS.
-
Workup: After cooling to room temperature, carefully unseal the vessel. Dilute the reaction mixture with diethyl ether (100 mL) and water (100 mL).
-
Filtration: Filter the mixture through a pad of celite to remove insoluble copper salts and KF. Wash the celite pad with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether (2x 50 mL).
-
Washing: Combine the organic layers and wash with water (2x 50 mL) and then with brine (1x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by vacuum distillation to obtain this compound as a colorless solid or oil.
References
- 1. This compound | 25753-25-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. US6046358A - Catalysis in halogen exchange reactions - Google Patents [patents.google.com]
- 5. Halex process - Wikipedia [en.wikipedia.org]
- 6. BJOC - Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 [beilstein-journals.org]
- 7. Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 11. This compound | CAS: 25753-25-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 12. researchgate.net [researchgate.net]
avoiding decomposition of 2,6-Bis(trifluoromethyl)benzonitrile during reactions
Welcome to the technical support center for 2,6-Bis(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling and utilizing this versatile but sensitive reagent. My goal is to equip you with the knowledge to anticipate and circumvent potential decomposition issues, ensuring the integrity and success of your experiments. The powerful electron-withdrawing nature of the two trifluoromethyl groups and the nitrile functionality makes this molecule highly valuable, but also susceptible to specific degradation pathways if not handled with care.
Troubleshooting Guide: Navigating Unwanted Reactivity
This section addresses specific issues you may encounter during your reactions with this compound. Each issue is broken down into symptoms, probable causes, and actionable solutions grounded in chemical principles.
Issue 1: Low Yield of Desired Product and Formation of 2,6-Bis(trifluoromethyl)benzoic Acid or its Amide
-
Symptoms:
-
Your reaction yields are consistently lower than expected.
-
LC-MS or NMR analysis of your crude reaction mixture shows significant peaks corresponding to the molecular weight or spectrum of 2,6-bis(trifluoromethyl)benzoic acid or 2,6-bis(trifluoromethyl)benzamide.
-
-
Probable Cause: The primary cause of this issue is the hydrolysis of the nitrile (-CN) group and/or the trifluoromethyl (-CF3) groups. The -CF3 groups, while generally robust, can undergo hydrolysis to a carboxylic acid (-COOH) under certain conditions, particularly in the presence of strong bases or acids at elevated temperatures.[1][2][3] The nitrile group is also susceptible to hydrolysis under both acidic and basic conditions, first to an amide and then to a carboxylic acid.[4] The strong electron-withdrawing effect of the two -CF3 groups makes the nitrile carbon more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.
-
Solutions:
-
Strict pH Control: Avoid strongly basic conditions (e.g., NaOH, KOH). If a base is required, opt for weaker, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and use them in stoichiometric amounts.[5]
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use freshly distilled, dry solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Temperature Management: Avoid high reaction temperatures for extended periods. If heating is necessary, determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Work-up Procedure: During aqueous work-up, neutralize the reaction mixture carefully with dilute acids (e.g., 1M HCl) at low temperatures (e.g., 0 °C) to minimize the contact time with aqueous base or acid.
-
Issue 2: Unidentified Aromatic Byproducts and Poor Mass Balance
-
Symptoms:
-
Multiple unexpected aromatic peaks appear in your chromatogram.
-
The total mass of isolated material is significantly less than the starting material, even when accounting for the desired product.
-
You observe the formation of colored impurities.
-
-
Probable Cause: The highly electron-deficient aromatic ring of this compound is activated towards Nucleophilic Aromatic Substitution (SNAr).[6][7] If your reaction mixture contains nucleophiles (e.g., amines, alkoxides, thiolates, or even some solvents at high temperatures), they can attack the aromatic ring, leading to a complex mixture of substituted products. While there isn't a leaving group in the typical sense (like a halide), decomposition or substitution can still occur under forcing conditions.
-
Solutions:
-
Nucleophile Compatibility: Carefully consider the nucleophilicity of all reagents in your reaction. If a strong nucleophile is part of your intended reaction, ensure it reacts selectively at the desired position (e.g., the nitrile group) rather than the ring. This can be controlled by temperature and choice of solvent.
-
Solvent Selection: Avoid using nucleophilic solvents like alcohols if SNAr is a concern, especially at high temperatures. Opt for non-nucleophilic solvents such as Dioxane, Toluene, Tetrahydrofuran (THF), or Acetonitrile.
-
Protecting Groups: If the intended reaction is elsewhere on a molecule containing the 2,6-bis(trifluoromethyl)phenyl moiety, ensure other functional groups are appropriately protected to prevent them from acting as intramolecular nucleophiles.
-
Troubleshooting Workflow Diagram
Here is a logical workflow to diagnose and solve decomposition issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Nitriles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated nitriles is a critical process in the development of pharmaceuticals and agrochemicals, owing to the unique properties imparted by fluorine atoms.[1][2] However, these syntheses are often accompanied by highly exothermic reactions, which, if not properly managed, can lead to hazardous situations, including thermal runaway.[3][4][5] This guide provides practical troubleshooting advice and answers to frequently asked questions to ensure the safe and efficient synthesis of these valuable compounds.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of fluorinated nitriles, with a focus on controlling exothermic events.
Issue 1: Rapid, Uncontrolled Temperature Increase Upon Reagent Addition
An unexpected and sharp rise in temperature is a primary indicator of a potentially hazardous exothermic reaction.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inadequate Heat Dissipation | The rate of heat generation exceeds the cooling system's capacity. This is a common issue during reaction scale-up, as the surface-area-to-volume ratio decreases.[3][4] | 1. Controlled Reagent Addition: Add the fluorinating agent slowly and at a low temperature.[3] 2. Efficient Cooling: Utilize a cooling bath with sufficient capacity and ensure vigorous stirring for uniform temperature distribution.[3][6] 3. Dilution: Conducting the reaction in a larger volume of an appropriate solvent can help absorb and dissipate heat.[3][7] |
| High Reactant Concentration | More concentrated reactants lead to a faster reaction rate and greater heat evolution per unit of time. | 1. Optimize Concentration: Experiment with lower reactant concentrations to moderate the reaction rate. |
| Incompatible Solvent | Certain solvents can react exothermically with fluorinating agents.[8] For example, Selectfluor can react violently with DMF, pyridine, and DMSO.[8] | 1. Solvent Compatibility Check: Always verify the compatibility of your chosen solvent with the fluorinating agent before beginning the reaction.[8] 2. Inert Solvents: Consider using solvents known to be compatible with common fluorinating agents, such as acetonitrile, formic acid, or sulfuric acid for F2/N2 mixtures.[8] |
Issue 2: Low Yield and Formation of Side Products
Poor yields and the presence of impurities can often be linked to suboptimal temperature control.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Decomposition of Fluorinating Agent | Many fluorinating agents are thermally sensitive and can decompose at elevated temperatures, reducing their effectiveness.[3] | 1. Maintain Low Temperatures: Conduct the reaction at the lowest practical temperature to ensure the stability of the fluorinating agent.[3] |
| Side Reactions Favored at Higher Temperatures | Exothermic events can lead to localized "hot spots" where side reactions, such as elimination, are favored over the desired substitution.[3] | 1. Optimize Temperature: Maintain a consistently low reaction temperature, ideally between -78°C and 0°C, to favor the desired SN2 pathway.[3] 2. Choice of Fluorinating Agent: Consider using less basic fluorinating agents to minimize elimination side products.[3] |
| Moisture Contamination | The presence of water can lead to the hydrolysis of the fluorinating agent, reducing its efficacy and potentially generating hazardous byproducts like HF.[3][9] | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and that all reactants and solvents are anhydrous.[3] |
Issue 3: Difficulty in Scaling Up a Successful Lab-Scale Reaction
A reaction that proceeds smoothly on a small scale can become problematic when attempted on a larger scale.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Altered Heat Transfer Dynamics | The decrease in the surface-area-to-volume ratio at a larger scale significantly reduces the efficiency of heat removal.[3][4] An exotherm that causes a minor temperature rise in the lab can become dangerous at an industrial scale.[4] | 1. Reaction Calorimetry: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the reaction's heat flow and adiabatic temperature rise.[10][11] 2. Pilot-Scale Testing: Conduct intermediate-scale reactions to safely assess the impact of scaling on temperature control. 3. Continuous Flow Chemistry: Consider using continuous flow reactors, which offer superior heat transfer and safety for highly exothermic reactions.[12][13][14][15] |
| Mixing Inefficiencies | Inadequate mixing on a larger scale can lead to localized high concentrations of reactants and uncontrolled exotherms. | 1. Optimize Agitation: Ensure the stirring mechanism is appropriate for the reactor size and viscosity of the reaction mixture. |
II. Frequently Asked Questions (FAQs)
Safety and Handling
Q1: What are the essential personal protective equipment (PPE) requirements when working with fluorinating agents?
A: Always work in a properly functioning chemical fume hood.[1] Essential PPE includes chemical splash goggles, a face shield, and acid-resistant gloves.[3] It is also crucial to have immediate access to a safety shower and eyewash station.[16]
Q2: What should I do in case of accidental skin or eye contact with a fluorinating agent?
A: For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][17] If the compound can generate hydrofluoric acid (HF), apply a 2.5% calcium gluconate gel after flushing.[17] For eye contact, flush the eyes with water for at least 15 minutes, keeping the eyelids open.[1][17] In all cases of exposure, seek immediate medical attention.[1][17]
Q3: How should I properly quench a fluorination reaction?
A: Quenching should be done carefully and under controlled cooling. Slowly add the reaction mixture to a cold, saturated sodium bicarbonate solution or another suitable quenching agent.[3] Be aware that quenching can also be exothermic. For quenching fluorine gas, a 5-10% aqueous sodium hydroxide solution can be used, but caution is advised as the reaction is highly exothermic and can release HF gas.[12]
Reaction Monitoring and Control
Q4: How can I effectively monitor the progress of my fluorination reaction?
A: Real-time reaction monitoring is crucial for safety and optimization. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of starting materials and the formation of products.[3] For fluorinated compounds, 19F NMR is a particularly powerful tool for real-time monitoring.[13][18][19]
Q5: What are the advantages of using continuous flow technology for these types of reactions?
A: Continuous flow reactors offer significant safety and efficiency advantages for exothermic fluorination reactions.[12][13] Their high surface-area-to-volume ratio allows for superior heat transfer, minimizing the risk of thermal runaway.[12][14] Flow chemistry also allows for precise control over reaction parameters and can make the handling of hazardous reagents like fluorine gas significantly safer.[13][20][21]
Emergency Preparedness
Q6: What constitutes a "runaway reaction" and what should I do if I suspect one is occurring?
A: A runaway reaction is a thermally uncontrolled reaction that accelerates as the temperature increases, creating a dangerous positive feedback loop.[5][22] Signs include a rapid and accelerating temperature rise that cannot be controlled by the cooling system, a sudden increase in pressure, and gas evolution. If you suspect a runaway reaction, evacuate the immediate area, alert others, and contact your institution's emergency response team.[1][16] Do not attempt to intervene unless you are trained to do so and have a clear, pre-approved emergency plan.[16][22]
Q7: What elements should be included in an emergency shutdown procedure for a laboratory conducting these reactions?
A: An emergency shutdown procedure should be clearly documented and all lab personnel should be trained on it.[23] Key steps include:
-
Terminating all ongoing reactions if safe to do so.[23]
-
Closing fume hood sashes.[23]
-
Turning off non-essential electrical equipment.[23]
-
Shutting off gas cylinders at the tank valves, unless a continuous flow of inert gas is necessary for safety.[23]
III. Experimental Protocols & Visualizations
Protocol: General Procedure for Controlled Electrophilic Fluorination
This protocol outlines a general approach for introducing a fluorine atom using an electrophilic fluorinating agent, with an emphasis on temperature control.
1. Preparation:
- Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
- Use anhydrous solvents and reagents.[3]
- Prepare a cooling bath (e.g., dry ice/acetone) and ensure it is at the target temperature (e.g., -78°C) before starting.
2. Reaction Setup:
- Dissolve the nitrile-containing substrate in the chosen anhydrous solvent in the reaction flask.
- Begin vigorous stirring and cool the solution to the target temperature.
3. Reagent Addition:
- Slowly add the base (if required) to the cooled solution.
- In a separate flask, dissolve the fluorinating agent (e.g., Selectfluor) in the same anhydrous solvent.
- Add the solution of the fluorinating agent dropwise to the reaction mixture over an extended period, carefully monitoring the internal temperature.[3] A syringe pump is recommended for precise control.
4. Reaction Monitoring:
- Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC-MS, or 19F NMR).[3][18]
5. Quenching:
- Once the reaction is complete, slowly and carefully transfer the reaction mixture to a pre-cooled quenching solution (e.g., saturated aqueous sodium bicarbonate).[3]
6. Workup and Purification:
- Proceed with standard extraction and purification procedures.
Diagram: Decision-Making Workflow for Managing Exotherms
Caption: Workflow for real-time monitoring and response to temperature fluctuations.
IV. References
-
Safety and handling of fluorinated organic compounds. Benchchem. 1
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. 2022-02-01. 12
-
Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis. Benchchem. 3
-
Fluorine Safety. Purdue University. 17
-
Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. 9
-
Safety Precautions for Handling Exothermic Reactions. Google Docs. 16
-
Synthesis, Biochemical Evaluation and Molecular Modeling Studies of Nonpeptidic nitrile-based Fluorinated Compounds. Taylor & Francis Online. 24
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ResearchGate. 13
-
Best Practices for Working with Chemical Reactions in the Lab. 22
-
Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter. 2023-10-20. 25
-
Synthesis, Biochemical Evaluation and Molecular Modeling Studies of Nonpeptidic nitrile-based Fluorinated Compounds. 26
-
Laboratory Emergency Shutdown Procedures. Environment, Health and Safety. 23
-
Emergency Procedures. Truman ChemLab. 27
-
A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. 2023-10-12. 28
-
New Publications on Real-Time Reaction Monitoring. Magritek. 2017-12-14. 18
-
Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited. 2024-11-07. 6
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. 2014-11-20. 4
-
Specific Solvent Issues with Fluorination. Wordpress. 8
-
Reactions of Fluorine in the Presence of Solvents. 29
-
Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. ResearchGate. 30
-
Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. 2023-10-12. --INVALID-LINK--
-
Nitroglycerin. Wikipedia. --INVALID-LINK--
-
Use of Solvents. ACS GCI Pharmaceutical Roundtable. 7
-
On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. 19
-
Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. 2025-09-03. 14
-
Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. ResearchGate. 2025-08-07. 31
-
The Role of Fluorinated Solvents. RUA. 32
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. 33
-
Effects of different solvents on fluorination reaction. ResearchGate. 34
-
Overcoming challenges in the synthesis of fluorinated compounds. Benchchem. 35
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. 20
-
Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. PMC - NIH. 36
-
Safe scale-up with exothermic reactions. ResearchGate. 2019-06-10. 10
-
Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC - NIH. 2014-08-25. 37
-
Technical Support Center: Thermal Runaway Prevention in Batteries using Succinonitrile-d4. Benchchem. 38
-
The Importance of Fluorinated Aromatic Nitriles in Modern Chemical Synthesis. 2025-10-21. 2
-
Clickable Transformation of Nitriles (RCN) to Oxazolyl Sulfonyl Fluoride Warheads. Organic Letters - ACS Publications. 2020-11-09. 39
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. 2021-05-21. 21
-
Nucleophilic Fluorination Reactions Starting from Aqueous Fluoride Ion Solutions. ResearchGate. 2025-08-10. 40
-
Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific. 41
-
Flow chemistry and the synthesis of energetic materials. JRC Publications Repository. 15
-
Advances in Continuous Flow Calorimetry. ResearchGate. 11
-
Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. PubMed. --INVALID-LINK--
-
Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. NIH. 2024-09-27. 42
-
Preventing Thermal Runaway in Lithium-Ion Batteries. --INVALID-LINK--
-
Next-generation battery heat shield based on lithium nitrate molten-salt phase-change material for thermal-runaway prevention. ResearchGate. 43
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 6. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 7. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
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- 14. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
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- 16. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 17. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 18. New Publications on Real-Time Reaction Monitoring - Magritek [magritek.com]
- 19. magritek.com [magritek.com]
- 20. dspace.mit.edu [dspace.mit.edu]
- 21. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. labproinc.com [labproinc.com]
- 23. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 24. tandfonline.com [tandfonline.com]
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- 26. tandfonline.com [tandfonline.com]
- 27. Emergency Procedures | Chem Lab [chemlab.truman.edu]
- 28. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 29. Thieme E-Books & E-Journals [thieme-connect.de]
- 30. researchgate.net [researchgate.net]
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- 35. benchchem.com [benchchem.com]
- 36. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
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- 42. Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 43. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,6-Bis(trifluoromethyl)benzonitrile
Welcome to the technical support center for the purification of 2,6-Bis(trifluoromethyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated building block. The following content is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice for your crystallization experiments.
Part 1: Foundational Knowledge & Initial Setup
This section addresses the most common preliminary questions regarding the properties of this compound and the principles of selecting a suitable crystallization system.
FAQ 1: What are the key physical properties of this compound that influence crystallization?
Understanding the physicochemical properties of your compound is the bedrock of developing a successful purification strategy. This compound is a highly fluorinated aromatic compound. The two powerful electron-withdrawing trifluoromethyl groups significantly influence its solubility and crystalline nature.
| Property | Value / Characteristic | Significance for Crystallization |
| Molecular Formula | C₉H₃F₆N[1] | Indicates a high fluorine content, suggesting unique solubility characteristics. |
| Molecular Weight | 239.12 g/mol [1] | Standard for a small organic molecule. |
| Predicted Form | White to off-white solid | The related 3,5-isomer is a low-melting solid or liquid.[2][3] The 2,6-isomer is expected to be a solid at room temperature. |
| Solubility | Generally soluble in organic solvents. | The molecule has both polar (nitrile) and non-polar (aromatic ring, CF₃ groups) regions, making it amenable to a range of organic solvents. Precise solvent screening is crucial. |
Expert Insight: The high degree of fluorination tends to increase solubility in non-polar, fluorophilic solvents and can sometimes lead to different packing arrangements in the crystal lattice compared to non-fluorinated analogues.
FAQ 2: How do I select the optimal solvent for recrystallization?
Solvent selection is the most critical step in crystallization.[4] The ideal solvent should exhibit a steep solubility curve: it should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[4][5]
Step-by-Step Solvent Screening Protocol:
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a common recrystallization solvent (e.g., Hexanes, Toluene, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile) dropwise, swirling after each addition. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[5]
-
Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent in small portions until the solid just dissolves.[6]
-
Cooling Test: Allow the clear, hot solution to cool slowly to room temperature. The ideal solvent will produce a high yield of well-formed crystals. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.[4]
-
Consider a Solvent/Anti-Solvent System: If no single solvent is ideal, a binary system can be effective.[5][7] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Common Solvent Systems for Fluorinated Aromatics:
| Solvent System | Rationale & Use Case |
| Hexanes or Heptane | Good for compounds with moderate polarity. Often a good starting point. |
| Isopropanol / Water | Dissolve in hot isopropanol, add water as the anti-solvent. Excellent for moderately polar compounds. |
| Toluene | The aromatic nature of toluene can effectively solvate the phenyl ring. |
| Ethyl Acetate / Hexanes | A versatile system balancing polarity. Dissolve in ethyl acetate and add hexanes as the anti-solvent. |
Part 2: The Crystallization Workflow & Troubleshooting Guide
This section provides a detailed experimental protocol and a troubleshooting guide for issues that may arise during the process.
Experimental Workflow: Single-Solvent Recrystallization
The following diagram outlines the standard procedure for purifying this compound.
References
- 1. This compound | CAS: 25753-25-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 [amp.chemicalbook.com]
- 3. 3,5-Bis(trifluoromethyl)benzonitrile, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. youtube.com [youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 2,6- vs. 3,5-Bis(trifluoromethyl)benzonitrile: Steric and Electronic Effects on Reactivity and Application
Abstract
The strategic incorporation of trifluoromethyl (-CF₃) groups is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, lipophilicity, and thermal resistance.[1][2] The isomeric placement of these powerful electron-withdrawing groups on an aromatic scaffold, such as benzonitrile, can profoundly alter the molecule's steric and electronic profile, leading to divergent reactivity and utility. This guide presents a comparative analysis of 2,6-bis(trifluoromethyl)benzonitrile and its 3,5-isomer, providing researchers, scientists, and drug development professionals with a framework for selecting the appropriate building block. We will dissect their structural differences, compare their reactivity with supporting experimental data, and outline their distinct applications, offering field-proven insights into leveraging their unique properties.
Introduction: The Significance of the Bis(trifluoromethyl)phenyl Motif
Benzonitrile derivatives are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] The addition of two trifluoromethyl groups creates a "privileged motif" in drug design, valued for its ability to modulate pKa, improve binding affinity to biological targets, and enhance pharmacokinetic profiles.[5][6] However, the substitution pattern—whether the -CF₃ groups are positioned meta or ortho to the nitrile—is a critical design choice. The 3,5-isomer presents a symmetrical, sterically accessible scaffold where the electronic effects of the two -CF₃ groups are additive and primarily inductive. In contrast, the 2,6-isomer introduces significant steric hindrance around the nitrile functionality, a factor that can dramatically influence reaction kinetics and molecular conformation.[7] This guide will illuminate these differences to inform rational molecular design.
Molecular Structure and Physicochemical Properties
The fundamental difference between the two isomers lies in the spatial arrangement of the trifluoromethyl groups relative to the nitrile. This seemingly subtle change has significant consequences for their physical and chemical properties.
Caption: Chemical structures of 2,6- and 3,5-bis(trifluoromethyl)benzonitrile.
The ortho-substitution in the 2,6-isomer forces the bulky -CF₃ groups into close proximity with the nitrile, creating a sterically crowded environment. The 3,5-isomer, with its meta-substitution, lacks this direct steric clash, leaving the nitrile group and the ortho positions relatively unhindered.
| Property | This compound | 3,5-Bis(trifluoromethyl)benzonitrile | Reference |
| CAS Number | 25753-25-7 | 27126-93-8 | [8][9] |
| Molecular Formula | C₉H₃F₆N | C₉H₃F₆N | [8][9] |
| Molecular Weight | 239.12 g/mol | 239.12 g/mol | [8][9] |
| Appearance | - | Clear colorless to pale yellow liquid | [10] |
| Boiling Point | - | 155 °C | [11] |
| Melting Point | - | 16 °C | [11] |
| Refractive Index | - | 1.4155-1.4205 @ 20 °C | [10] |
Data for the 2,6-isomer is less commonly reported in commercial catalogs, reflecting its more specialized use-case compared to the widely available 3,5-isomer.
Comparative Analysis: Electronic vs. Steric Effects
Electronic Profile
Both isomers are highly electron-deficient aromatic systems. The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[5]
-
3,5-Bis(trifluoromethyl)benzonitrile: The two -CF₃ groups exert a strong, symmetrical, and additive inductive (-I) effect on the aromatic ring. This significantly deactivates the ring towards electrophilic aromatic substitution (EAS) but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the withdrawing groups.[5] The nitrile carbon's electrophilicity is enhanced, making it more susceptible to nucleophilic attack compared to unsubstituted benzonitrile.[4]
-
This compound: The electronic scenario is more complex. While the powerful inductive withdrawal is present, the ortho-positioning introduces significant steric repulsion. This steric strain can influence the planarity of the system and, consequently, the orbital overlap. More importantly, the steric bulk dominates the reactivity, often overriding the electronic activation.
Steric Hindrance: The Defining Difference
The most critical distinction for the synthetic chemist is the profound steric hindrance in the 2,6-isomer.
-
Reactivity of the Nitrile Group: The nitrile in the 3,5-isomer is readily accessible for transformations such as hydrolysis to amides/carboxylic acids, reduction to amines, or addition of organometallic reagents.[5] In the 2,6-isomer, the flanking -CF₃ groups act as formidable guards, severely restricting the approach of nucleophiles to the nitrile carbon. Any reaction at this position requires harsher conditions or specialized, less bulky reagents.
-
Reactivity of the Aromatic Ring: While the 3,5-isomer is activated for SNAr reactions, the 2,6-isomer is generally a poor substrate for such transformations if the reaction site is adjacent to the -CF₃ groups. Conversely, reactions involving the positions meta to the -CF₃ groups (i.e., positions 3, 4, and 5) are sterically accessible, though electronically deactivated. DFT calculations have shown that steric bulk from two ortho trifluoromethyl substituents can destabilize transition states in metal-catalyzed reactions, deviating from trends observed with less bulky groups like fluorine.[7] This steric effect is a key consideration in cross-coupling strategies.
Reactivity and Synthetic Applications
The divergent steric and electronic properties dictate the synthetic utility of each isomer. The 3,5-isomer is a versatile building block for introducing the 3,5-bis(trifluoromethyl)phenyl moiety, while the 2,6-isomer is used when steric blockade is a desired design element.
Caption: Conceptual workflow for a comparative reactivity study of the two isomers.
Applications of 3,5-Bis(trifluoromethyl)benzonitrile
This isomer is a widely used intermediate in the synthesis of APIs (Active Pharmaceutical Ingredients) and agrochemicals.[5] Its electron-deficient nature and the properties conferred by the -CF₃ groups make it a valuable component in molecules designed to interact with biological systems.
-
Drug Development: The 3,5-bis(trifluoromethyl)phenyl group is found in numerous drug candidates. For example, it is a key component in the synthesis of Selinexor, an anti-cancer agent.[11] It is also used in creating inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[12]
-
Materials Science: The high thermal and chemical stability imparted by the C-F bonds makes this motif useful for creating advanced polymers and coatings for demanding applications in the aerospace and automotive industries.[5]
Applications of this compound
The utility of the 2,6-isomer is more specialized, often leveraging its steric properties to enforce specific conformations or to create kinetically stabilized systems.
-
Ligand Design: The steric bulk can be used to control the coordination geometry around a metal center in catalysis, influencing the selectivity of a reaction.
-
Conformational Locking: In medicinal chemistry, forcing a molecule into a specific, biologically active conformation is a key strategy. The steric clash from the 2,6-disubstitution can serve as a "conformational lock," preventing free rotation and pre-organizing the molecule for optimal target binding.
-
Kinetically Stabilized Molecules: The steric shielding can be used to protect a reactive functional group, allowing for the isolation of species that would otherwise be unstable.[13]
Experimental Protocol: Comparative Nucleophilic Addition
To empirically demonstrate the difference in reactivity, a comparative experiment involving the addition of a Grignard reagent to the nitrile group is proposed. This reaction is highly sensitive to steric hindrance at the electrophilic carbon.
Objective: To compare the reaction conversion of 2,6- vs. 3,5-bis(trifluoromethyl)benzonitrile with phenylmagnesium bromide.
Materials:
-
This compound
-
3,5-Bis(trifluoromethyl)benzonitrile
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous HCl (3 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Reaction vials, magnetic stir bars, syringes, TLC plates, GC-MS equipment
Procedure:
-
Reaction Setup (Perform in parallel for both isomers):
-
To a dry, nitrogen-purged 25 mL round-bottom flask containing a magnetic stir bar, add the respective bis(trifluoromethyl)benzonitrile isomer (1.0 mmol, 239 mg).
-
Dissolve the nitrile in 5 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Grignard Addition:
-
Slowly add phenylmagnesium bromide (1.1 mL of a 1.0 M solution, 1.1 mmol) dropwise via syringe over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress at 1-hour intervals by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The disappearance of the starting material spot indicates conversion.
-
The expected product is the corresponding imine, which will be hydrolyzed to a ketone upon workup.
-
-
Workup and Quenching:
-
After 4 hours, cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding 10 mL of 3 M aqueous HCl. Stir vigorously for 30 minutes to hydrolyze the intermediate imine to the ketone product.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis and Comparison:
-
Analyze the crude product by ¹H NMR and GC-MS to determine the conversion percentage. Compare the peak corresponding to the starting material with the peak for the product, (3,5-bis(trifluoromethyl)phenyl)(phenyl)methanone or its 2,6-isomer.
-
Expected Outcome: The reaction with 3,5-bis(trifluoromethyl)benzonitrile is expected to proceed to high conversion, yielding the corresponding benzophenone derivative. In stark contrast, the reaction with This compound is expected to show very low or no conversion, with the starting material being largely recovered. This stark difference provides a direct and quantitative measure of the steric shielding effect of the ortho -CF₃ groups.
Conclusion
The choice between 2,6- and 3,5-bis(trifluoromethyl)benzonitrile is a critical decision in molecular design, driven by the intended role of the building block. The 3,5-isomer is the workhorse for introducing a sterically unencumbered, highly electron-deficient phenyl ring, making it a default choice for many applications in drug discovery and materials science where transformations of the nitrile or the aromatic ring are required. The 2,6-isomer , however, is a specialist tool. Its utility lies in leveraging its significant steric bulk to shield the nitrile functionality, enforce specific molecular conformations, or kinetically stabilize reactive centers. Understanding this fundamental dichotomy between dominant electronic effects (3,5-isomer) and overriding steric hindrance (2,6-isomer) empowers researchers to make informed decisions, accelerating the development of novel molecules with precisely tailored properties.
References
- 1. This compound | 25753-25-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 | Benchchem [benchchem.com]
- 6. jelsciences.com [jelsciences.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. This compound | CAS: 25753-25-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. 3,5-Bis(trifluoromethyl)benzonitrile | C9H3F6N | CID 96746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,5-Bis(trifluoromethyl)benzonitrile, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Trifluoromethylated Benzonitriles
Introduction: The Strategic Value of Trifluoromethylated Benzonitriles in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design.[1][2] Among the most impactful fluorinated motifs is the trifluoromethyl (-CF₃) group. Its unique electronic properties and steric profile can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][3] When appended to the versatile benzonitrile scaffold, the trifluoromethyl group imparts a fascinating and highly tunable reactivity profile. These molecules, existing as ortho-, meta-, and para-isomers, serve as critical intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3]
This guide offers an in-depth comparison of the reactivity of ortho-, meta-, and para-trifluoromethylbenzonitrile. We will dissect the underlying electronic and steric factors that govern their behavior in key chemical transformations, supported by experimental evidence and theoretical principles. Our aim is to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform their synthetic strategies and accelerate innovation.
The Decisive Influence of the Trifluoromethyl Group: An Electronic and Steric Analysis
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This property is central to understanding the reactivity of the aromatic ring. Furthermore, the trifluoromethyl group is a "meta-director" in electrophilic aromatic substitution reactions, a consequence of the destabilization of the cationic intermediates formed during ortho and para attack.
The nitrile group (-CN) is also electron-withdrawing, primarily through a negative mesomeric effect (-M) and a negative inductive effect (-I). The interplay between the trifluoromethyl and nitrile groups dictates the electron density distribution around the aromatic ring, and thus, its susceptibility to attack by either nucleophiles or electrophiles.
A quantitative measure of the electronic influence of a substituent is its Hammett constant (σ). The trifluoromethyl group has a positive Hammett constant, indicating its electron-withdrawing nature. This value can be used to predict the relative rates of reactions involving substituted benzonitriles.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr): A Tale of Isomeric Divergence
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The presence of the electron-withdrawing trifluoromethyl group activates the benzonitrile ring to nucleophilic attack, particularly when a suitable leaving group (e.g., a halogen) is present on the ring. The position of the trifluoromethyl group relative to the leaving group is paramount in determining the reaction rate.
Reactivity Order: para > ortho >> meta
Causality:
-
para-Isomer: In the para-isomer, the trifluoromethyl group is positioned to stabilize the negative charge of the Meisenheimer intermediate through resonance, in conjunction with the nitrile group. This delocalization of the negative charge significantly lowers the activation energy of the reaction, leading to the highest reactivity among the three isomers.
-
ortho-Isomer: The ortho-isomer also benefits from resonance stabilization of the Meisenheimer intermediate by both the trifluoromethyl and nitrile groups. However, the steric hindrance from the bulky trifluoromethyl group adjacent to the reaction center can impede the approach of the nucleophile, often resulting in a slightly lower reaction rate compared to the para-isomer.
-
meta-Isomer: The meta-isomer is significantly less reactive in SNAr reactions.[4] This is because the trifluoromethyl group is not in a position to delocalize the negative charge of the Meisenheimer intermediate via resonance. The stabilization is primarily through the weaker inductive effect, leading to a much higher activation energy and, consequently, a significantly slower reaction rate.[4]
Experimental Protocol: A Representative Nucleophilic Aromatic Substitution
This protocol describes the reaction of a fluoro-trifluoromethylbenzonitrile with a nucleophile, a common transformation in the synthesis of pharmaceutical intermediates.
Reaction: Synthesis of 4-methoxy-2-(trifluoromethyl)benzonitrile from 4-fluoro-2-(trifluoromethyl)benzonitrile.
Materials:
-
4-fluoro-2-(trifluoromethyl)benzonitrile
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add sodium methoxide (1.1 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of the SNAr Mechanism
Caption: SNAr mechanism for trifluoromethylbenzonitrile isomers.
Reduction of the Nitrile Group: A Subtle Isomeric Influence
The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in the presence of a catalyst. The electronic environment of the nitrile group, influenced by the position of the trifluoromethyl substituent, can affect the rate of this reduction.
Expected Reactivity Order: ortho ≈ para > meta
Causality:
The electron-withdrawing trifluoromethyl group, when in the ortho or para position, enhances the electrophilicity of the nitrile carbon through resonance and induction. This makes the nitrile more susceptible to hydride attack. In the meta position, this electronic activation is less pronounced as it relies solely on the inductive effect. While direct comparative kinetic data is scarce, the electronic principles suggest that the ortho and para isomers will undergo reduction more readily than the meta isomer. Steric hindrance in the ortho isomer might play a role, but it is generally less significant for the small hydride nucleophile.
Experimental Protocol: Catalytic Reduction of a Trifluoromethylbenzonitrile
This protocol outlines the reduction of a trifluoromethylbenzonitrile to the corresponding benzylamine using a nickel boride catalyst system.[5][6]
Materials:
-
Trifluoromethylbenzonitrile (ortho, meta, or para)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the trifluoromethylbenzonitrile (1.0 eq) and Boc₂O (2.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add NiCl₂·6H₂O (0.1 eq) to the solution.
-
Slowly and portion-wise, add NaBH₄ (7.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 15 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected amine by flash column chromatography.
Visualization of the Reduction Workflow
Caption: Experimental workflow for the reduction of trifluoromethylbenzonitriles.
[3+2] Cycloaddition Reactions: The Nitrile as a Dipolarophile
The nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocyclic rings (e.g., tetrazoles and oxadiazoles).[7][8] The reactivity of the nitrile as a dipolarophile is influenced by its electronic properties.
Expected Reactivity Order: ortho ≈ para > meta
Causality:
The electron-withdrawing trifluoromethyl group at the ortho or para position lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the nitrile. In many [3+2] cycloadditions, the reaction is controlled by the HOMO of the 1,3-dipole and the LUMO of the dipolarophile. A lower LUMO energy of the benzonitrile leads to a smaller HOMO-LUMO gap and a faster reaction rate. The meta-trifluoromethyl group has a less pronounced effect on the nitrile's LUMO energy, resulting in lower reactivity.
Experimental Protocol: Synthesis of a Tetrazole via [3+2] Cycloaddition
This protocol describes the synthesis of a 5-substituted-1H-tetrazole from a trifluoromethylbenzonitrile.[7]
Materials:
-
Trifluoromethylbenzonitrile (ortho, meta, or para)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the trifluoromethylbenzonitrile (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole.
Visualization of the [3+2] Cycloaddition
Caption: [3+2] Cycloaddition of a trifluoromethylbenzonitrile with azide.
Quantitative Data Summary
| Property/Reaction | ortho-Trifluoromethylbenzonitrile | meta-Trifluoromethylbenzonitrile | para-Trifluoromethylbenzonitrile | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | High | Low | Very High | Resonance stabilization of the Meisenheimer intermediate is most effective for ortho and para isomers. Steric hindrance may slightly reduce the rate for the ortho isomer. |
| Nitrile Group Reduction | High | Moderate | High | The electron-withdrawing CF₃ group enhances the electrophilicity of the nitrile carbon, especially from the ortho and para positions. |
| [3+2] Cycloaddition | High | Moderate | High | The electron-withdrawing CF₃ group lowers the LUMO energy of the nitrile, accelerating the reaction, with the effect being most pronounced from the ortho and para positions. |
| Electrophilic Aromatic Substitution | Low (meta-directing) | Low (meta-directing) | Low (meta-directing) | The CF₃ group is strongly deactivating for electrophilic attack. |
Conclusion: A Guide for Strategic Synthesis
The isomeric position of the trifluoromethyl group on the benzonitrile ring is a powerful tool for modulating chemical reactivity. The para- and ortho-isomers are highly activated towards nucleophilic attack and cycloaddition reactions due to the potent electron-withdrawing nature of the trifluoromethyl group, which can be rationalized through resonance effects. In contrast, the meta-isomer exhibits significantly lower reactivity in these transformations. For the reduction of the nitrile group, a similar trend is expected, with the ortho- and para-isomers being more facile to reduce.
This comparative guide provides a framework for understanding and predicting the behavior of these valuable synthetic intermediates. By appreciating the subtle yet significant differences in their reactivity, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of new molecules with desired properties.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
- 5. scispace.com [scispace.com]
- 6. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
The 2,6-Bis(trifluoromethyl)phenyl Motif: A Key to Unlocking Potent and Selective Kinase Inhibition
A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the pursuit of potent and selective kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in malignancies, making them high-value therapeutic targets.[1] A key challenge in kinase inhibitor design is achieving high potency while maintaining selectivity to minimize off-target effects. Medicinal chemistry has revealed that the incorporation of specific structural motifs can profoundly influence a compound's pharmacological profile. This guide provides an in-depth analysis of the performance of derivatives featuring the 2,6-bis(trifluoromethyl)phenyl moiety, a privileged structural element that has proven instrumental in the development of highly potent kinase inhibitors.
While the 2,6-bis(trifluoromethyl)benzonitrile scaffold itself is not yet widely represented in published kinase inhibitor literature, the strategic incorporation of the 2,6-bis(trifluoromethyl)phenyl group onto other core structures has yielded compounds with exceptional activity. This guide will focus on a compelling case study of pyrazolo[3,4-d]pyrimidine derivatives, where this specific phenyl substitution was pivotal in achieving nanomolar potency against critical oncogenic receptor tyrosine kinases (RTKs) such as AXL, FLT3, and RET.[2]
The Rationale: Why Bis(trifluoromethyl)phenyl?
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity. The presence of two -CF3 groups in a 2,6-substitution pattern on a phenyl ring creates a unique electronic and steric environment. This arrangement can enforce a specific conformation upon the molecule, promoting favorable interactions within the ATP-binding pocket of a target kinase and preventing metabolism by cytochrome P450 enzymes. This strategic fluorination often translates to superior potency and improved pharmacokinetic properties.
A Case Study in Performance: Pyrazolopyrimidine Derivatives
A study by Pissios et al. effectively demonstrates the power of the 2,6-bis(trifluoromethyl)phenyl motif.[2] Through an iterative process of ligand-based design and target-biased phenotypic screening, a series of pyrazolo[3,4-d]pyrimidine compounds were optimized, leading to the identification of highly potent inhibitors of AXL, FLT3, and RET kinases. The most potent compounds in this series all featured the 2,6-bis(trifluoromethyl)phenyl group.
Comparative Performance Data
The experimental data clearly illustrate the superior performance of the derivatives containing the 2,6-bis(trifluoromethyl)phenyl moiety. The following tables summarize the in vitro biochemical inhibition (IC50) against key kinases and the antiproliferative activity (EC50) in relevant cancer cell lines.
Table 1: Biochemical Kinase Inhibition Data (IC50)
| Compound | Core Scaffold | R-Group | FLT3 (nM) | AXL (nM) | RET (nM) | Aurora A (nM) |
| 13a | Pyrazolo[3,4-d]pyrimidine | 2,6-bis(trifluoromethyl)phenyl | 1.4 | 13 | 6 | 13 |
| 13b | Pyrazolo[3,4-d]pyrimidine | 2-(trifluoromethyl)phenyl | 29 | 160 | 33 | 41 |
| BGB324 | (Reference Compound) | N/A | 16 | 3 | 25 | >1000 |
Data sourced from Pissios et al., 2017.[2]
Table 2: Antiproliferative Activity in Acute Myeloid Leukemia (AML) Cell Lines (EC50)
| Compound | MV4-11 (FLT3-ITD mutant) (nM) | MOLM-13 (FLT3-ITD mutant) (nM) |
| 13a | 1.9 | 1.2 |
| 13b | 41 | 35 |
| BGB324 | 2.9 | 2.1 |
Data sourced from Pissios et al., 2017.[2]
Structure-Activity Relationship (SAR) Insights
The data reveal a stark performance difference directly attributable to the phenyl substitution.
-
Potency: Compound 13a , bearing the 2,6-bis(trifluoromethyl)phenyl group, is the most potent inhibitor of the series against FLT3, with an IC50 of 1.4 nM.[2] It is approximately 20-fold more potent than its counterpart 13b , which has only a single trifluoromethyl group. This highlights the significant contribution of the second -CF3 group to target engagement.
-
Antiproliferative Efficacy: This enhanced biochemical potency translates directly to superior cellular activity. In AML cell lines driven by FLT3 mutations, 13a demonstrates single-digit nanomolar antiproliferative efficacy, surpassing both the mono-trifluoromethyl analog 13b and the clinical-stage inhibitor BGB324.[2]
-
Selectivity: While exhibiting potent inhibition of FLT3, AXL, and RET, the pyrazolopyrimidine scaffold offers a distinct selectivity profile. The strategic placement of the 2,6-bis(trifluoromethyl)phenyl moiety is crucial for optimizing interactions within the kinase hinge region and a back pocket, driving both potency and the observed selectivity profile.
The logical flow of the structure-activity relationship that led to the identification of these potent inhibitors is summarized below.
Caption: Structure-Activity Relationship (SAR) workflow.
Key Signaling Pathways Targeted
The kinases potently inhibited by these derivatives, AXL and FLT3, are critical drivers of cancer progression and therapy resistance.
-
AXL Signaling: The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MER) family. Its activation, typically by its ligand Gas6, triggers downstream pathways including PI3K/AKT, MAPK, and NF-κB.[3][4][5] Overexpression of AXL is associated with poor prognosis and drug resistance in numerous cancers by promoting cell survival, migration, and epithelial-to-mesenchymal transition (EMT).[4]
Caption: Simplified AXL signaling pathway.
-
FLT3 Signaling: FMS-like tyrosine kinase 3 (FLT3) is crucial for normal hematopoietic development.[6][7] In a significant portion of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD). This leads to uncontrolled activation of pro-survival pathways like STAT5, PI3K/AKT, and MAPK, driving leukemic cell proliferation.[6][8]
Caption: Simplified FLT3-ITD signaling in AML.
Experimental Protocols for Performance Validation
The following protocols are representative of the methods used to generate the comparative data presented in this guide. They provide a self-validating system for assessing the potency of kinase inhibitors.
Workflow for Inhibitor Evaluation
Caption: General workflow for inhibitor evaluation.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[9][10]
Step-by-Step Protocol:
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test inhibitor (e.g., Compound 13a ) in the appropriate kinase reaction buffer. Incubate at room temperature for 1 hour.[11]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase and luciferin. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[9]
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Cell Proliferation / Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[12]
Principle: A single reagent is added to the cell culture, which lyses the cells and provides the necessary components for a luciferase reaction. The resulting luminescent signal is directly proportional to the amount of ATP, and thus the number of viable cells.[13][14]
Step-by-Step Protocol:
-
Cell Plating: Seed cells (e.g., MV4-11 or MOLM-13) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle-only control. Incubate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[14]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a four-parameter dose-response curve.
Conclusion and Future Outlook
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. yph-bio.com [yph-bio.com]
- 14. promega.com [promega.com]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzonitrile Derivatives
Introduction: The Benzene Ring with a Nitrile Twist
In the landscape of medicinal chemistry and materials science, the benzonitrile scaffold—a simple benzene ring appended with a cyano group—serves as a remarkably versatile building block.[1] Its derivatives are pivotal in the synthesis of a wide array of pharmaceuticals, herbicides, and functional materials.[2][3][4] The reactivity of the benzonitrile core can be meticulously tuned by altering substituents on the aromatic ring, which in turn modulates the molecule's biological activity.[1][5] Understanding the precise relationship between a molecule's structure and its biological effect is the cornerstone of rational drug design. This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool.[2][6]
QSAR methodologies establish a mathematical correlation between the chemical structure of a compound and its biological activity.[7] By transforming structural features into numerical descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, thereby accelerating the discovery pipeline, reducing costs, and minimizing the need for extensive animal testing.[7][8] This guide provides a comparative analysis of various QSAR studies performed on benzonitrile derivatives, offering field-proven insights into their application for discovering anticancer, herbicidal, and other biologically active agents. We will delve into the causality behind methodological choices, present detailed experimental protocols, and provide a critical evaluation of model performance to empower researchers in their quest for novel, potent, and specific molecules.
Comparative Analysis of QSAR Models for Benzonitrile Derivatives
The true power of QSAR is revealed when comparing models across different biological targets and chemical series. Benzonitrile derivatives have been successfully modeled against a variety of endpoints, from enzyme inhibition to cellular toxicity.
Anticancer Activity: Targeting Uncontrolled Cell Growth
Benzonitrile derivatives have emerged as a promising scaffold for developing novel anticancer agents, particularly as inhibitors of protein kinases that are crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3).[2][9]
Various QSAR modeling techniques, especially three-dimensional methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the structural requirements for potent inhibition.[2][10][11][12] These methods provide intuitive 3D contour maps that guide chemists in modifying structures to enhance activity. For instance, a CoMSIA study on benzotriazine inhibitors of the Src kinase revealed that electron-withdrawing groups near the aryl linker region and small steric volumes in hydrophobic pockets increase inhibitory activity.[10]
Table 1: Comparative Performance of QSAR Models for Anticancer Benzonitrile & Related Derivatives
| Derivative Class | Target / Cell Line | QSAR Model | Key Statistical Parameters | Reference |
| (Benzothiazole-2-yl) acetonitrile | JNK3 Kinase | 3D-QSAR (MFA) | r² = 0.849, r²cv = 0.616 | [9] |
| (Benzothiazole-2-yl) acetonitrile | JNK3 Kinase | 3D-QSAR (RSA) | r² = 0.766, r²cv = 0.605 | [9] |
| 6-Aryl-5-cyano-pyrimidine | LSD1 Demethylase | 3D-QSAR (CoMFA) | r²ncv = 0.979, q² = 0.802 | [12] |
| 6-Aryl-5-cyano-pyrimidine | LSD1 Demethylase | 3D-QSAR (CoMSIA) | r²ncv = 0.982, q² = 0.799 | [12] |
| Benzimidazolyl-retrochalcone | HCT-116 Colon Cancer | 2D-QSAR (MLR) | R² = 0.94 | [13] |
| N-benzoyl-N'-phenylthiourea | MCF-7 Breast Cancer | 2D-QSAR | N/A | [2][14] |
| Benzylidene hydrazine benzamides | A549 Lung Cancer | 2D-QSAR (MLR) | R² = 0.849, Q² = 0.61 | [15][16] |
Note: r², non-cross-validated correlation coefficient; q² or r²cv, cross-validated correlation coefficient (leave-one-out); r²ncv, non-cross-validated correlation coefficient.
Herbicidal and Nematicidal Activities: Applications in Agriculture
The utility of the benzonitrile scaffold extends beyond medicine into agriculture. QSAR studies have been successfully applied to design novel herbicides and nematicides, demonstrating the broad applicability of these computational techniques.
A study on 1,2,4-triazolo[4,3-a]pyridine derivatives identified compounds with significant herbicidal activity against various weeds while remaining safe for crops like corn and cotton.[4] Similarly, a QSAR analysis of N-arylsulfonyl-3-acylindole hydrazones against the pine wood nematode found that molecular mass was negatively correlated with bioactivity, while molecular polarity showed a positive correlation, providing clear guidance for future synthesis.[17]
Table 2: Comparative Performance of QSAR Models for Agricultural Agents
| Derivative Class | Target Activity | QSAR Model | Key Statistical Parameters | Reference |
| 1,2,4-Triazolo[4,3-a]pyridine | Herbicidal | 3D-QSAR (CoMFA) | N/A | [4] |
| N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone | Nematicidal | 2D-QSAR | R² = 0.791, Q²(LOO) = 0.701, Q²ext = 0.774 | [17] |
Toxicity Prediction: A Critical Step in Safety Assessment
Evaluating the potential toxicity of chemicals is a critical and resource-intensive task. QSAR models provide a cost-effective method to predict toxic endpoints, such as the 96-hour LC50 (lethal concentration for 50% of the test population), for classes of compounds like substituted benzenes.[6][18] These models often use a combination of physicochemical and quantum chemistry descriptors to predict toxicity against organisms like the fathead minnow.[18][19] Studies have shown that hydrophobicity, electrostatic interactions, and specific quantum chemical energies like E(LUMO) are significant predictors of aquatic toxicity.[8]
Table 3: Comparative Performance of QSAR Models for Toxicity of Benzene Derivatives
| Compound Class | Toxicity Endpoint | QSAR Model | Key Statistical Parameters | Reference |
| Substituted Benzenes | Acute Toxicity (LC50) | MLR | R² = 0.904, RCV² = 0.856 | [18] |
| Substituted Benzenes | Acute Toxicity (LC50) | Recursive Neural Networks | N/A | [6][19] |
| Nitroaromatic Compounds | Rat Acute Oral Toxicity (LD50) | Monte Carlo Optimization | R²train = 0.719, Q²train = 0.695, R²test = 0.739 | [8] |
Visualizing the QSAR Process and Chemical Space
A clear visual representation of workflows and concepts is essential for understanding complex methodologies. The following diagrams, generated using Graphviz, illustrate the general QSAR workflow and the chemical space of benzonitrile derivatives.
Caption: A generalized workflow for developing a robust QSAR model.
Caption: Chemical space of benzonitrile derivatives for QSAR.
Methodological Protocols: A Step-by-Step Guide
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Here, we detail two common QSAR workflows applied to benzonitrile derivatives.
Protocol 1: 3D-QSAR using Comparative Molecular Field Analysis (CoMFA)
Causality: CoMFA is chosen when the 3D shape and electrostatic properties of ligands are hypothesized to be the primary drivers of receptor binding affinity. It excels at providing intuitive, visual feedback for structure-based design. The alignment step is the most critical; a poor alignment will lead to a non-predictive model, as it assumes that all molecules bind in a similar orientation.
Methodology:
-
Dataset Preparation:
-
Compile a list of benzonitrile derivatives with experimentally determined biological activities (e.g., IC50 values). Convert activities to a logarithmic scale (pIC50 = -log(IC50)).
-
Ensure a wide range of activity (at least 2-3 orders of magnitude) and structural diversity.
-
Divide the dataset into a training set (~75-80% of compounds) for model generation and a test set (~20-25%) for external validation. The test set must not be used in model building.[7]
-
-
Molecular Modeling and Alignment:
-
Generate 3D structures for all compounds using a molecular modeling program. Perform energy minimization using a suitable force field (e.g., MMFF94) or quantum mechanical method.
-
Select a template molecule (often the most active compound) for alignment.
-
Align all molecules in the dataset to the template. This can be done by superimposing a common substructure (e.g., the benzonitrile core) or using pharmacophore features. This step is crucial and requires careful visual inspection.
-
-
CoMFA Field Calculation:
-
Place the aligned molecules within a 3D grid box.
-
At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (typically a sp³ carbon with a +1 charge) and each molecule.
-
These calculated energy values form the independent variables for the statistical analysis.
-
-
Partial Least Squares (PLS) Analysis:
-
Use PLS regression to build a linear model correlating the CoMFA field values (independent variables) with the biological activity (pIC50, dependent variable). PLS is used because the number of grid points (variables) far exceeds the number of compounds.
-
The primary output is a QSAR equation and statistical metrics.
-
-
Model Validation:
-
Internal Validation: Perform a leave-one-out (LOO) cross-validation on the training set.[7] A molecule is removed, the model is rebuilt with the remaining compounds, and the activity of the removed molecule is predicted. This is repeated for every molecule. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal robustness. A q² > 0.5 is generally considered acceptable.
-
External Validation: Use the final, validated model to predict the activity of the test set compounds. Calculate the predictive correlation coefficient (pred_r²). A high pred_r² value (> 0.6) indicates that the model can accurately predict the activity of new compounds.
-
-
Contour Map Visualization:
Protocol 2: 2D-QSAR using Multiple Linear Regression (MLR)
Causality: 2D-QSAR is employed when a direct relationship is sought between bulk, physicochemical, or electronic properties and biological activity. It is computationally less intensive than 3D-QSAR and provides an easily interpretable linear equation. The key challenge is selecting a small, non-correlated set of descriptors that captures the essence of the structure-activity relationship.
Methodology:
-
Dataset Preparation:
-
Follow the same procedure as in Protocol 1 for compiling and splitting the dataset.
-
-
Molecular Descriptor Calculation:
-
For each molecule, calculate a wide range of 2D molecular descriptors. These can be categorized as:
-
Physicochemical: LogP (lipophilicity), Molar Refractivity (MR).
-
Electronic: Hammett constants (σ), Dipole moment.
-
Topological: Connectivity indices, Wiener index.
-
Quantum Chemical: HOMO/LUMO energies.
-
-
-
Descriptor Selection and Model Generation:
-
The goal is to find the best combination of descriptors that explains the variance in biological activity without overfitting.
-
Use a variable selection method, such as stepwise MLR or genetic algorithms, to select a small subset of non-correlated descriptors.
-
Generate the MLR equation in the form: pIC50 = c1D1 + c2D2 + ... + constant, where D represents the selected descriptors and c are their regression coefficients.
-
-
Model Validation:
-
Perform internal and external validation as described in Protocol 1. Key statistical parameters to assess are the correlation coefficient (R²), the cross-validated coefficient (q²), and the predictive coefficient for the test set (pred_r²). The F-statistic and the standard error of the estimate are also important indicators of model quality.[15]
-
-
Interpretation:
-
Analyze the final QSAR equation. The sign and magnitude of the coefficient for each descriptor indicate its influence on biological activity. For example, a positive coefficient for LogP suggests that increasing lipophilicity enhances activity within the modeled chemical space.[13]
-
Conclusion and Future Directions
The application of QSAR modeling to benzonitrile derivatives has proven to be a highly effective strategy for accelerating the discovery of novel therapeutic and agricultural agents.[2][4] Comparative analysis shows that while 3D-QSAR methods like CoMFA and CoMSIA offer detailed structural insights through contour maps, 2D-QSAR models provide easily interpretable equations based on fundamental physicochemical properties.[10][13] The choice of methodology should be guided by the specific research question and the available data.
The trustworthiness of any QSAR model hinges on rigorous validation, including both internal cross-validation and, most importantly, prediction for an external test set.[7] As computational power increases and machine learning algorithms become more sophisticated, we can expect the predictive accuracy and applicability of QSAR models to expand further, solidifying their role as a cornerstone of modern, computer-aided molecular design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three-dimensional quantitative structure-activity relationship studies on novel series of benzotriazine based compounds acting as Src inhibitors using CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. jppres.com [jppres.com]
- 16. scholar.unair.ac.id [scholar.unair.ac.id]
- 17. Synthesis and quantitative structure-activity relationship (QSAR) study of novel N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives as nematicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Modeling of the Acute Toxicity of Benzene Derivatives by Complementary QSAR Methods | Semantic Scholar [semanticscholar.org]
- 20. CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of an HPLC Assay for 2,6-Bis(trifluoromethyl)benzonitrile
This guide provides a comprehensive framework for the analytical validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,6-Bis(trifluoromethyl)benzonitrile. It is intended for researchers, scientists, and drug development professionals who require robust, reliable, and well-documented analytical procedures. This document delves into the causal relationships behind experimental choices, compares HPLC with alternative methodologies, and is grounded in authoritative regulatory guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a fluorinated aromatic compound of significant interest as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a valuable intermediate. Accurate quantification of this analyte is critical for ensuring the quality of raw materials, monitoring reaction progress, and guaranteeing the purity of final products.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and adaptability for quantifying non-volatile and thermally labile compounds. This guide will walk through the validation of a reverse-phase HPLC (RP-HPLC) method, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5]
Part 1: The HPLC Methodology: Rationale and Setup
The choice of an RP-HPLC method is predicated on the physicochemical properties of this compound. As a moderately polar aromatic compound, it interacts well with a non-polar stationary phase (like C18) and can be effectively eluted with a polar mobile phase.
Proposed HPLC System and Conditions
A well-defined starting point is crucial for method development and subsequent validation.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) | Standard configuration providing flexibility and robust performance. DAD allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase offers excellent hydrophobic retention for the aromatic ring. The column dimensions provide a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), Isocratic | Acetonitrile is a common organic modifier with good UV transparency. An isocratic elution is simpler and more robust for a single analyte assay. The ratio is a starting point and should be optimized for ideal retention time (typically 3-10 minutes).[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times by minimizing viscosity fluctuations.[6] |
| Detection | UV at 220 nm | Aromatic compounds typically exhibit strong absorbance in the low UV range. The specific wavelength should be confirmed by analyzing the UV spectrum of the analyte to find the absorbance maximum (λmax). |
| Injection Vol. | 10 µL | A common injection volume that balances sensitivity with the risk of column overload. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects. |
Part 2: The Validation Workflow: A Step-by-Step Guide
Analytical method validation is the process of providing documented evidence that a method is suitable for its intended purpose.[2][7] The following parameters must be assessed.[4][8][9]
Workflow for HPLC Method Validation
The logical progression of validation experiments is critical for efficiency.
References
- 1. USP <1225> Method Validation - BA Sciences [basciences.com]
- 2. uspbpep.com [uspbpep.com]
- 3. books.rsc.org [books.rsc.org]
- 4. jordilabs.com [jordilabs.com]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. assayprism.com [assayprism.com]
- 9. pharmtech.com [pharmtech.com]
A Comparative Guide to the Synthesis of 2,6-Bis(trifluoromethyl)benzonitrile
Introduction
2,6-Bis(trifluoromethyl)benzonitrile is a key building block in the synthesis of a variety of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The presence of two sterically demanding and electron-withdrawing trifluoromethyl groups flanking a nitrile moiety imparts unique electronic and physical properties to the parent molecule and its derivatives. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles of each approach.
Route 1: The Sandmeyer Reaction of 2,6-Bis(trifluoromethyl)aniline
The Sandmeyer reaction is a classic and versatile method for the conversion of an aryl amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[1] This approach to this compound begins with the corresponding aniline.
Overview of the Sandmeyer Route
This synthetic pathway involves a two-step sequence starting from the commercially available 1,3-bis(trifluoromethyl)benzene. The first step is the introduction of an amino group to the aromatic ring, followed by the Sandmeyer reaction to install the nitrile functionality.
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Experimental Protocol
Step 1: Synthesis of 2,6-Bis(trifluoromethyl)aniline
A reliable method for the synthesis of 2,6-bis(trifluoromethyl)aniline from 1,3-bis(trifluoromethyl)benzene involves a nitration followed by a reduction.
-
Nitration: To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 1,3-bis(trifluoromethyl)benzene at a temperature maintained below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then poured onto ice, and the crude 2,6-bis(trifluoromethyl)nitrobenzene is extracted with an organic solvent.
-
Reduction: The purified 2,6-bis(trifluoromethyl)nitrobenzene is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over palladium on carbon, is then employed to reduce the nitro group to an amine. Upon completion of the reaction, the mixture is neutralized, and the 2,6-bis(trifluoromethyl)aniline is extracted and purified.
Step 2: Sandmeyer Reaction
-
Diazotization: 2,6-bis(trifluoromethyl)aniline is dissolved in a cooled aqueous solution of a strong acid, typically hydrochloric acid. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0 and 5 °C. The formation of the diazonium salt is usually indicated by a change in color.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the copper(I) cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas. The mixture is stirred for a period to ensure complete reaction, after which the this compound is isolated by extraction and purified by distillation or chromatography.[2]
Mechanistic Insights
The Sandmeyer reaction proceeds through a radical mechanism. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This highly reactive aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, regenerating the copper(I) catalyst and forming the desired benzonitrile.
Advantages and Disadvantages
| Feature | Analysis |
| Starting Material Cost | 1,3-Bis(trifluoromethyl)benzene is a relatively inexpensive and readily available starting material. |
| Number of Steps | This is a multi-step synthesis, which can lead to a lower overall yield and increased labor. |
| Reagent Toxicity | The use of nitric and sulfuric acids requires careful handling. Sodium nitrite and copper(I) cyanide are toxic and require appropriate safety precautions. |
| Scalability | The Sandmeyer reaction is generally scalable, but the diazotization step requires careful temperature control, which can be challenging on a large scale. |
| Overall Yield | The overall yield is dependent on the efficiency of both the amination and the Sandmeyer reaction steps. Each step can have yields ranging from moderate to good. |
Route 2: Cyanation of 2,6-Bis(trifluoromethyl)bromobenzene
A more direct approach to this compound involves the cyanation of a pre-functionalized aromatic ring, specifically 2,6-bis(trifluoromethyl)bromobenzene. This method leverages modern cross-coupling chemistry.
Overview of the Cyanation Route
This route is a single-step transformation from a commercially available starting material, making it an attractive alternative to the multi-step Sandmeyer synthesis.
Caption: Synthetic pathway for this compound via cyanation of an aryl halide.
Experimental Protocol
A typical procedure for the palladium-catalyzed cyanation of an aryl bromide is as follows:
-
To a reaction vessel under an inert atmosphere, add 2,6-bis(trifluoromethyl)bromobenzene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., XPhos), a cyanide source (e.g., potassium hexacyanoferrate(II) trihydrate), and a base (e.g., sodium carbonate).
-
Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or toluene.
-
The reaction mixture is heated to an elevated temperature (typically 80-120 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is filtered, and the filtrate is partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization to afford this compound.[3]
Alternatively, nickel-catalyzed cyanation reactions can also be employed, often with different cyanide sources and reaction conditions.[4]
Mechanistic Insights
The palladium-catalyzed cyanation of aryl halides generally proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II)-aryl complex.
-
Transmetalation (or Cyanide Exchange): The cyanide anion from the cyanide source replaces the bromide on the palladium complex.
-
Reductive Elimination: The aryl group and the cyanide ligand are reductively eliminated from the palladium center, forming the C-CN bond of the product and regenerating the Pd(0) catalyst.
Advantages and Disadvantages
| Feature | Analysis |
| Starting Material Cost | 2,6-Bis(trifluoromethyl)bromobenzene is a more specialized and therefore more expensive starting material than 1,3-bis(trifluoromethyl)benzene.[5][6][7] |
| Number of Steps | This is a single-step synthesis, which is highly advantageous in terms of time and labor. |
| Reagent Toxicity | While less hazardous cyanide sources like potassium hexacyanoferrate(II) are often used, care must still be taken. Palladium catalysts and phosphine ligands can be expensive and air-sensitive. |
| Scalability | Palladium-catalyzed cross-coupling reactions are generally scalable, although the cost of the catalyst can be a limiting factor for very large-scale production. |
| Overall Yield | High yields are often achievable with this method, frequently exceeding those of the multi-step Sandmeyer route. |
Comparative Summary
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Cyanation of Aryl Bromide |
| Starting Material | 1,3-Bis(trifluoromethyl)benzene | 2,6-Bis(trifluoromethyl)bromobenzene |
| Number of Steps | 2 (or more, depending on aniline synthesis) | 1 |
| Key Reactions | Nitration, Reduction, Diazotization, Sandmeyer | Palladium or Nickel-catalyzed Cross-coupling |
| Typical Yield | Moderate to Good (Overall) | Good to Excellent |
| Cost of Reagents | Lower starting material cost, but more reagents overall | Higher starting material cost, catalyst can be expensive |
| Safety Considerations | Strong acids, toxic nitrite and cyanide salts | Potentially toxic cyanide sources, air-sensitive ligands |
| Scalability | Diazotization requires careful temperature control | Catalyst cost can be a factor on a large scale |
Conclusion
The choice between the Sandmeyer route and the direct cyanation of 2,6-bis(trifluoromethyl)bromobenzene for the synthesis of this compound will depend on the specific needs of the researcher or organization.
For small-scale laboratory synthesis where cost is a primary concern and the multi-step procedure is manageable, the Sandmeyer reaction starting from the inexpensive 1,3-bis(trifluoromethyl)benzene is a viable option.
For larger-scale production or when time and overall yield are critical , the cyanation of 2,6-bis(trifluoromethyl)bromobenzene is the superior choice, despite the higher initial cost of the starting material. The single-step nature and typically higher yields of this modern cross-coupling approach offer significant advantages in terms of efficiency and process simplicity.
Ultimately, a thorough cost-benefit analysis, taking into account the scale of the synthesis, available equipment, and safety infrastructure, should be conducted to determine the most appropriate synthetic strategy.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0384392A1 - Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. 2,6-BIS(TRIFLUOROMETHYL)BROMOBENZENE | CAS: 118527-30-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. scbt.com [scbt.com]
A Senior Application Scientist's Guide to the Characterization of 2,6-Bis(trifluoromethyl)benzonitrile Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the purity of chemical intermediates is paramount. 2,6-Bis(trifluoromethyl)benzonitrile, a key building block prized for the unique properties conferred by its trifluoromethyl groups, is no exception. The presence of even minute impurities can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API) or advanced material. This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in this compound, grounded in the practical insights of a Senior Application Scientist. We will explore the genesis of these impurities from common synthetic routes and detail the experimental workflows necessary for their precise identification and quantification.
The Genesis of Impurities: A Tale of Two Synthetic Routes
Understanding the potential impurities in a given batch of this compound begins with a deep dive into its synthesis. Two primary pathways, the Sandmeyer reaction and the Rosenmund-von Braun reaction, are commonly employed, each with its own characteristic impurity profile.
The Sandmeyer Reaction: From Aniline to Nitrile
A prevalent route involves the diazotization of 2,6-bis(trifluoromethyl)aniline followed by a Sandmeyer reaction with a cyanide source, typically copper(I) cyanide.[1][2] While effective, this pathway can introduce several process-related impurities.
-
Residual Starting Material: Incomplete diazotization or cyanation can lead to the presence of 2,6-bis(trifluoromethyl)aniline in the final product.
-
Phenolic By-products: The diazonium salt intermediate is susceptible to hydrolysis, leading to the formation of 2,6-bis(trifluoromethyl)phenol.
-
Isomeric Impurities: If the trifluoromethylation of the aniline precursor is not perfectly regioselective, other isomers of bis(trifluoromethyl)aniline could be carried through the synthesis, resulting in isomeric bis(trifluoromethyl)benzonitrile impurities.
Caption: Synthesis of this compound via the Sandmeyer reaction and potential impurity formation pathways.
The Rosenmund-von Braun Reaction: A Halide to Nitrile Transformation
An alternative approach is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide, such as 2,6-bis(trifluoromethyl)bromobenzene, using copper(I) cyanide at elevated temperatures.[1][2][3][4] This method also presents a unique set of potential impurities.
-
Unreacted Starting Material: The high temperatures required for this reaction can sometimes lead to incomplete conversion, leaving residual 2,6-bis(trifluoromethyl)bromobenzene.
-
By-products from the Cyanide Source: Side reactions involving the copper cyanide reagent can introduce various nitrogen-containing impurities.
-
Positional Isomers: Similar to the Sandmeyer route, impurities in the starting aryl halide, such as other isomers of bis(trifluoromethyl)bromobenzene, will result in the corresponding isomeric benzonitrile impurities.
Caption: Synthesis of this compound via the Rosenmund-von Braun reaction and potential impurity formation pathways.
A Comparative Analysis of Analytical Techniques for Impurity Profiling
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in this compound. The choice of technique depends on the specific impurity being targeted, the required sensitivity, and the need for structural elucidation.
| Analytical Technique | Principle | Strengths | Weaknesses | Ideal for Identifying |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for separating isomers and closely related compounds.[3] Excellent quantitative accuracy and precision. | May require derivatization for compounds lacking a UV chromophore. Structural information is limited without a mass spectrometer. | Positional isomers, non-volatile by-products, and residual starting materials. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and fragmentation analysis. | High sensitivity for volatile and semi-volatile impurities. Provides structural information through fragmentation patterns.[5] | Not suitable for non-volatile or thermally labile compounds. May require derivatization to increase volatility.[6] | Residual solvents, volatile starting materials, and low molecular weight by-products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unrivaled capability for unambiguous structure elucidation of unknown impurities. Quantitative analysis is possible with appropriate standards. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. | Definitive structural confirmation of isolated impurities and isomeric differentiation. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, identifying functional groups. | Rapid and non-destructive. Useful for identifying the presence of specific functional groups (e.g., -OH in phenolic impurities, -NH2 in aniline starting material). | Not suitable for complex mixture analysis or quantification of low-level impurities. Provides limited structural information. | Preliminary screening for the presence of key functional groups indicative of certain impurities. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the development of robust analytical methods for the characterization of this compound impurities.
High-Performance Liquid Chromatography (HPLC-UV) Method for Isomeric Purity
This method is designed to separate the target compound from its potential positional isomers.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water gradient. A typical starting point is a gradient from 40% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
Caption: A typical experimental workflow for the HPLC analysis of this compound impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the detection of residual starting materials and other volatile by-products.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Ionization Energy: 70 eV
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as acetone or dichloromethane.
Data Presentation: A Comparative Overview
| Impurity Type | HPLC-UV | GC-MS | NMR | FT-IR |
| Positional Isomers | +++ (Excellent Separation) | ++ (Good Separation) | +++ (Definitive Identification) | - (Not suitable) |
| Residual Starting Materials (Aniline/Halide) | ++ (Good Quantification) | +++ (High Sensitivity) | ++ (Structural Confirmation) | + (Functional Group ID) |
| Phenolic By-products | +++ (Good Separation & Quantification) | ++ (Requires Derivatization) | +++ (Definitive Identification) | ++ (OH band visible) |
| Volatile By-products | - (Not suitable) | +++ (Excellent Detection) | + (Possible for abundant species) | - (Not suitable) |
| Unknown Impurities | + (Retention Time Data) | ++ (Fragmentation Pattern) | +++ (Full Structural Elucidation) | - (Limited Information) |
| (+++ Excellent, ++ Good, + Fair, - Not Suitable) |
Conclusion
The comprehensive characterization of impurities in this compound is a critical aspect of quality control in both pharmaceutical and materials science applications. A thorough understanding of the synthetic route is the cornerstone for predicting potential impurities. A combination of high-resolution chromatographic techniques, such as HPLC and GC-MS, provides the necessary separation power and sensitivity for detection and quantification. For the unambiguous structural elucidation of unknown impurities, NMR spectroscopy remains the gold standard. By employing a strategic and multi-faceted analytical approach, researchers and drug development professionals can ensure the purity and quality of this vital chemical intermediate, thereby safeguarding the integrity of their final products.
References
A Comparative Guide to Cross-Reactivity Studies of 2,6-Bis(trifluoromethyl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The 2,6-bis(trifluoromethyl)benzonitrile scaffold represents a class of compounds with significant potential, owing to the unique physicochemical properties imparted by the trifluoromethyl groups. These groups can enhance metabolic stability, binding affinity, and cell permeability. However, the same electronic and steric features that confer these desirable attributes also necessitate a rigorous evaluation of their cross-reactivity and off-target effects. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for this specific class of molecules, ensuring a thorough understanding of their selectivity profile.
The Rationale for Cross-Reactivity Profiling: Understanding the "Why"
The this compound moiety possesses a distinct electronic and steric signature. The two trifluoromethyl groups at the ortho positions are powerful electron-withdrawing groups, which can influence the reactivity of the nitrile group and the aromatic ring. Furthermore, their bulk can impose conformational constraints on the molecule, affecting how it interacts with the binding pockets of various proteins.
A primary concern in drug development is mitigating the risk of adverse drug reactions, which are often linked to a compound's off-target interactions.[1][2][3][4] Early and comprehensive in vitro safety pharmacology profiling is now an indispensable tool for predicting potential clinical adverse effects and de-risking drug candidates before they advance to costly clinical trials.[1][2][3][4][5] For derivatives of this compound, a systematic assessment of cross-reactivity is crucial to build a robust safety profile and to understand the structure-activity relationships that govern selectivity.
Strategic Approach to Cross-Reactivity Assessment: A Multi-tiered Workflow
A systematic and tiered approach is recommended to efficiently profile the cross-reactivity of this compound derivatives. This workflow allows for a broad initial screen followed by more focused investigations into any identified off-target interactions.
Caption: A tiered workflow for assessing the cross-reactivity of novel chemical entities.
Experimental Protocols: A Practical Guide
The following protocols are foundational for a thorough cross-reactivity assessment. The choice of specific assays will be dictated by the intended therapeutic target and any initial findings.
Broad-Panel Kinase Inhibitor Screening
Given that a significant portion of the druggable genome consists of kinases, a broad-panel kinase screen is a critical first step in identifying potential off-target interactions.
Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing the recombinant kinase, a specific peptide substrate, and the test compound (e.g., a this compound derivative) at a single high concentration (e.g., 10 µM) in a kinase reaction buffer.
-
Pre-incubation: The mixture is pre-incubated for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., ³³P-ATP).
-
Incubation: The reaction is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the radiolabeled phosphate incorporated into the peptide substrate is quantified using a scintillation counter or other appropriate method.
-
Data Analysis: The percentage of kinase inhibition is calculated for each test compound relative to a DMSO vehicle control. A predefined threshold (e.g., >50% inhibition) is used to identify significant "hits."
G-Protein Coupled Receptor (GPCR) Panel Screening
GPCRs represent another major class of drug targets, and screening against a panel of these receptors is essential for a comprehensive safety profile.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared and aliquoted into a 96-well plate.
-
Assay Buffer Preparation: An appropriate assay buffer is prepared to maintain the stability and function of the receptors.
-
Competition Reaction: The test compound is added to the wells at a single high concentration (e.g., 10 µM) along with a known radiolabeled ligand for the specific GPCR.
-
Incubation: The plate is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a filter plate.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding is calculated for the test compound compared to a control with no competitor. Significant inhibition (e.g., >50%) indicates a potential interaction.
IC50 and Ki Determination for Confirmed Hits
For any off-targets identified in the broad screens, it is crucial to determine the potency of the interaction. This is typically done by generating a dose-response curve to calculate the IC50 value, which can then be used to determine the inhibitory constant (Ki).
Protocol: 10-Point IC50 Determination
-
Serial Dilution: The test compound is serially diluted to create a range of concentrations (typically in 10 steps, e.g., from 100 µM down to 1 nM).
-
Assay Performance: The relevant assay (e.g., kinase or binding assay) is performed with each concentration of the test compound.
-
Data Plotting: The percentage of inhibition is plotted against the logarithm of the compound concentration.
-
Curve Fitting: The data is fitted to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value (the concentration at which 50% inhibition is observed).[6]
-
Ki Calculation: For competitive inhibitors, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of the substrate or radioligand used in the assay.[7][8][9]
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
Data Presentation and Interpretation
Clear and concise presentation of cross-reactivity data is essential for making informed decisions in a drug discovery program.
Comparative Data Tables
The following tables illustrate how cross-reactivity data for hypothetical this compound derivatives could be presented.
Table 1: Broad-Panel Kinase Selectivity Profile (Inhibition at 10 µM)
| Kinase Target | Derivative A (% Inhibition) | Derivative B (% Inhibition) |
| Primary Target | 98 | 95 |
| Off-Target Kinase 1 | 65 | 15 |
| Off-Target Kinase 2 | 5 | 8 |
| Off-Target Kinase 3 | 72 | 25 |
| ... (and so on for the entire panel) | ... | ... |
Table 2: IC50 and Ki Values for Confirmed Off-Targets
| Target | Derivative | IC50 (nM) | Ki (nM) |
| Primary Target | A | 15 | 7 |
| Off-Target Kinase 1 | A | 850 | 425 |
| Off-Target Kinase 3 | A | 1200 | 600 |
| Primary Target | B | 25 | 12 |
| Off-Target Kinase 1 | B | >10,000 | >5,000 |
| Off-Target Kinase 3 | B | >10,000 | >5,000 |
Interpreting the Data: In this illustrative example, Derivative A shows significant off-target activity against Kinase 1 and Kinase 3, with Ki values in the sub-micromolar to low micromolar range. In contrast, Derivative B demonstrates a much cleaner selectivity profile, with minimal inhibition of the off-target kinases at high concentrations. This would suggest that Derivative B is a more promising lead candidate from a selectivity standpoint.
Mechanistic Insights: Understanding the "How"
For significant off-target interactions, it is beneficial to understand the mechanism of inhibition. This can provide valuable insights for structure-activity relationship (SAR) studies aimed at improving selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. ChemPartner [chempartner.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal of 2,6-Bis(trifluoromethyl)benzonitrile: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds are at the heart of discovery. Yet, the lifecycle of these chemicals extends beyond their use in the laboratory. The responsible management and disposal of surplus or waste compounds are paramount to ensuring personnel safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2,6-Bis(trifluoromethyl)benzonitrile, grounded in scientific principles and regulatory compliance.
Understanding the Hazard Profile: Why Specific Disposal is Critical
This compound is a halogenated aromatic nitrile. Its chemical structure, characterized by a benzene ring substituted with two trifluoromethyl (-CF3) groups and a nitrile (-CN) group, dictates its reactivity and hazardous properties. Improper disposal can lead to significant risks due to its potential toxicity and the hazardous nature of its decomposition products.
The primary concerns with this compound are:
-
Toxicity: While specific toxicological data for this compound may be limited, aromatic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. The presence of trifluoromethyl groups can also contribute to its toxicological profile.
-
Hazardous Combustion Byproducts: The incineration of nitrogen- and fluorine-containing organic compounds can produce highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[1][2][3][4]
-
Environmental Persistence: Trifluoromethylated aromatic compounds can be persistent in the environment. Improper disposal could lead to the formation of trifluoroacetic acid (TFA), a highly persistent and mobile substance with documented ecotoxicity.[5][6][7][8][9]
Due to these factors, this compound is classified as a hazardous waste and must be managed according to stringent local, regional, and national regulations.
Regulatory Framework: EPA Hazardous Waste Classification
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is classified to ensure it is managed safely.[10] While this compound is not individually listed by name, it falls into the category of F-listed wastes , which are hazardous wastes from non-specific sources.[11][12][13][14][15]
Specifically, as a halogenated organic compound used in a laboratory setting (a non-specific source), it would likely be classified under codes such as:
-
F001: Spent halogenated solvents used in degreasing.
-
F002: Spent halogenated solvents.[13]
Assigning the correct waste code is crucial as it dictates the handling, storage, transportation, and disposal requirements.[11][13]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The specific PPE should be determined by a thorough risk assessment, but at a minimum, should include:
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a face shield.[16][17][18] | Protects against accidental splashes of the chemical, which can cause serious eye irritation or damage. A face shield offers a broader range of protection for the entire face. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[10][16][17][18] Consult a glove compatibility chart for the specific resistance to this compound. | Prevents skin contact and absorption. It is crucial to select a glove material that is not degraded or permeated by this compound. |
| Body | A flame-resistant lab coat worn over long-sleeved clothing and long pants.[16] | Provides a barrier against spills and splashes. Flame-resistant material is an added precaution in a laboratory environment where flammable substances may be present. |
| Respiratory | Work should be conducted in a certified chemical fume hood.[16] If there is a risk of generating dust or aerosols outside of a fume hood, a respirator may be necessary. | A chemical fume hood is the primary engineering control to prevent inhalation of harmful vapors or dust. If a respirator is required, a risk assessment must be performed to select the appropriate type, and personnel must be fit-tested and trained in its use. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to ensure it is securely contained, clearly labeled, and transferred to a licensed hazardous waste disposal facility.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions and to facilitate correct disposal.
-
Do not mix this compound with other waste streams, particularly non-halogenated organic waste. Halogenated waste streams are typically more expensive to dispose of due to the specialized incineration requirements.
-
Avoid mixing with incompatible materials. Consult a chemical compatibility chart to prevent accidental reactions.[19][20][21][22][23]
Step 2: Containerization
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with this compound.
-
The container must have a secure, tight-fitting lid to prevent leaks or spills.
-
Ensure the container is in good condition, free from cracks or damage.
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The appropriate EPA hazardous waste code(s) (e.g., F002).
-
The hazard characteristics (e.g., Toxic, Irritant).
-
The date accumulation started.
-
Your name and laboratory contact information.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
This area should be away from general traffic, heat sources, and drains.
-
Ensure secondary containment is used to capture any potential leaks.
Step 5: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with all the information from the waste label.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash. This is illegal and environmentally irresponsible.
The Science of Disposal: High-Temperature Incineration with Flue Gas Scrubbing
The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with advanced flue gas treatment systems.
The high temperatures in the incinerator break down the complex organic molecule. The presence of fluorine and nitrogen in the structure leads to the formation of acidic and toxic gases in the flue gas stream.[1]
-
Hydrogen Fluoride (HF): The trifluoromethyl groups are a source of fluorine, which readily forms highly corrosive and toxic hydrogen fluoride gas during combustion.[2][3][4]
-
Nitrogen Oxides (NOx): The nitrile group provides the nitrogen that is oxidized during combustion to form various nitrogen oxides, which are atmospheric pollutants and contribute to acid rain.
To prevent the release of these harmful substances into the atmosphere, the flue gas must be treated in a process known as "scrubbing."[24][25][26][27][28] A wet scrubber, for example, passes the flue gas through an alkaline solution (such as a slurry of calcium hydroxide, Ca(OH)2, or a sodium hydroxide, NaOH, solution).[24][29] This neutralizes the acidic gases, converting them into salts that can be safely collected and disposed of.[29]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. If flammable, remove all ignition sources.
-
Don PPE: Wear the appropriate PPE as outlined in Section 3 before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Cleanup: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent or cleaning solution, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental responsibility. By understanding the chemical's inherent hazards, adhering to a structured disposal protocol, and appreciating the scientific rationale behind the recommended disposal technology, researchers can ensure that the entire lifecycle of this and other challenging compounds is managed with the highest degree of professionalism and care.
References
- 1. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 2. CN103423752A - Incineration process capable of recycling hydrogen fluoride - Google Patents [patents.google.com]
- 3. witpress.com [witpress.com]
- 4. Study on thermal conversion and detoxification mechanism of fluorine during co-combustion of meager coal and spent cathode carbon block - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. youtube.com [youtube.com]
- 12. RCRA Hazardous Waste Listing - AEG Environmental [aegenviro.com]
- 13. epa.gov [epa.gov]
- 14. media.clemson.edu [media.clemson.edu]
- 15. dickinson.edu [dickinson.edu]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 18. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 19. acess.nl [acess.nl]
- 20. coleparmer.com [coleparmer.com]
- 21. jaspereng.com [jaspereng.com]
- 22. graco.com [graco.com]
- 23. wisconsin.edu [wisconsin.edu]
- 24. Flue Gas Desulfurization (FGD) Scrubber Systems [torch-air.com]
- 25. Flue-gas desulfurization - Wikipedia [en.wikipedia.org]
- 26. Scrubbers - flue gas treatment of incinerators [igniss.com]
- 27. flue gas desulfurization scrubber - wetscrubber [wet-scrubber.com]
- 28. envitechinc.com [envitechinc.com]
- 29. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
